Methyl Salicylate

Catalog No.
S535234
CAS No.
119-36-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Salicylate

CAS Number

119-36-8

Product Name

Methyl Salicylate

IUPAC Name

methyl 2-hydroxybenzoate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3

InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Slightly soluble
SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/l at 30Â °C: 0.74 (very slightly soluble)
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Hewedolor, Linsal, methyl salicylate, methyl salicylate sodium salt, methylsalicylate, Metsal Liniment, Rheumabal

Canonical SMILES

COC(=O)C1=CC=CC=C1O

The exact mass of the compound Methyl salicylate is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly soluble0.05 m0.7 mg/ml at 30 °csol in chloroform, ether; miscible with alc, glacial acetic acidsol in diethyl ethersoluble in most common organic solventssol in water: 0.74%w @ 30 °c0.7 mg/ml at 30 °csolubility in water, g/100ml at 20 °c: 0.07slightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

SAMT and SABP2: Core Enzymes in MeSA Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis and function of MeSA revolve around a cycle involving its formation from and conversion back to salicylic acid (SA).

g SA Salicylic Acid (SA) MeSA Methyl Salicylate (MeSA) SA->MeSA Methylation SA->MeSA Catalyzes Defense Activation of Defense Responses SA->Defense MeSA->SA Hydrolysis MeSA->SA Catalyzes Signal Systemic Signal for Defense MeSA->Signal SAMT SAMT Enzyme SAMT->SA Catalyzes SABP2 SABP2 Enzyme SABP2->MeSA Catalyzes Signal->Defense

The MeSA/SA Cycle in Plant Defense. SAMT methylates SA into volatile MeSA for systemic transport. SABP2 hydrolyzes MeSA back to SA in distal tissues to activate defenses [1] [2] [3].

Key Characteristics of SAMT and SABP2

The table below summarizes the core molecular and functional characteristics of these two enzymes.

Feature SAMT (Salicylic Acid Methyltransferase) SABP2 (Salicylic Acid-Binding Protein 2)
Primary Function Methylates SA to produce MeSA [4] [2] Hydrolyzes MeSA back to SA [1] [3]
Protein Family SABATH family [4] [5] α/β hydrolase superfamily [1] [3]
Enzymatic Activity Methyltransferase Esterase/Lipase (SA-stimulated) [3]
Key Residues Conserved residues for substrate specificity [4] Catalytic triad: Ser-81, His-238, Asp-210 [1]
SA Binding - High affinity (Kd = 90 nM) [3]
Biological Role Produces a volatile defense signal for systemic transport [2] Receptor for SA; required for systemic acquired resistance (SAR) [1] [3]
Impact of Silencing/Knockdown Loss of SAR, suppressed PR gene expression [1] Suppressed local resistance, PR-1 expression, and SAR [3]

Expression Patterns and Impact on Defense

The spatial and temporal expression of these genes is critical for an effective defense response.

  • Tissue-Specific Expression in Birch: In high MeSA-producing birch species (Betula lenta, B. alleghaniensis), SAMT expression is significantly higher in bark tissue compared to leaf tissue. This pattern is less pronounced in low MeSA-producing birches. SABP2 expression does not show a clear differentiation between high and low producers [4] [6].
  • Temporal Expression after Pathogen Attack in Poplar: Upon infection with Botryosphaeria dothidea:
    • SAMT expression is rapidly upregulated at the infection site, peaking early (e.g., 12 hours post-inoculation) to produce MeSA for systemic signaling [2].
    • SABP2 expression is upregulated later (e.g., 48 hours post-inoculation) in systemic, uninfected tissues, where it converts the transported MeSA back into active SA to establish Systemic Acquired Resistance [2].
  • Consequence of SAMT Overexpression: Transgenic poplar plants overexpressing PagSAMT showed increased MeSA and decreased SA levels after pathogen challenge. Despite increased expression of pathogenesis-related (PR-1 and PR-5) genes, these plants were more susceptible to the canker pathogen B. dothidea, indicating that the balance between SA and MeSA is crucial for effective resistance [7].

Key Experimental Protocols and Analyses

For researchers investigating SAMT and SABP2, the following methodologies from the search results are highly relevant.

Gene Expression Analysis via RT-qPCR

This is a standard method to measure SAMT and SABP2 transcript levels.

  • RNA Extraction: Use kits designed for plant tissues rich in polysaccharides and polyphenolics [7].
  • cDNA Synthesis: Perform with DNase treatment to remove genomic DNA contamination [7].
  • qPCR: Use gene-specific primers. Normalize data using stable reference genes like Actin and Ubiquitin [7] [6]. Analyze relative expression in different tissues (e.g., leaf vs. bark) and at various time points after pathogen inoculation [4] [2].
SABP2 Esterase Activity Assay

This biochemical assay measures SABP2's ability to hydrolyze MeSA.

  • Principle: SABP2 hydrolyzes MeSA to produce SA. The SA product is then coupled with radioactive S-adenosylmethionine (AdoMet) by purified SA methyltransferase to produce radioactive MeSA, which is quantified [1].
  • Procedure:
    • Incubation: Incubate SABP2 with MeSA substrate in reaction buffer for a set time (e.g., 30 minutes) [1].
    • Enzyme Inactivation: Stop the reaction by boiling [1].
    • Coupling and Detection: Add radioactive AdoMet and SA methyltransferase to convert the product (SA) back into radioactive MeSA. Extract with ethyl acetate and measure radioactivity by scintillation counting [1].
  • Inhibition by SA: SA acts as a potent product inhibitor; its effect can be tested by including it in the reaction [1].
Phylogenetic and Marker Analysis
  • Phylogeny Construction: Use nucleotide or amino acid sequences of SAMT and SABP2 for multiple sequence alignment. Construct phylogenetic trees with software like MEGA or PAUP using maximum likelihood methods to understand evolutionary relationships [4] [7] [5].
  • SNP Marker Development: Single Nucleotide Polymorphisms (SNPs) can differentiate between high and low MeSA-producing birch species. These markers are validated across numerous individuals and can be used in breeding programs [4] [5].

Research Implications and Future Directions

The detailed understanding of SAMT and SABP2 opens several research and application avenues:

  • Metabolic Engineering: The identified BpSABATH and BpMES gene families in birch are prime targets for genetic modification or targeted mutagenesis to alter enzymatic substrate specificity and enhance MeSA production [5].
  • Molecular Breeding: The six identified SNP markers can be used in birch breeding programs to select for high MeSA-producing varieties, combining pharmacological benefits with timber production in "Short-Rotation Coppices" [5].
  • Drug Development: As MeSA is used in topical analgesics, understanding its natural biosynthesis could lead to more sustainable production methods and inform pharmacological studies [4].

References

Comprehensive Technical Guide: Constitutive Methyl Salicylate Production in Betula Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Salicylate in Betula Species

This compound (MeSA) represents a naturally occurring compound constitutively produced by various birch species (genus Betula) that holds significant pharmacological importance in human medicine. This volatile organic compound serves dual roles in both plant defense mechanisms and therapeutic applications, particularly for treating muscle injuries and joint pain [1] [2]. While most land plants produce MeSA as a signaling molecule in response to stress, certain birch species have developed the exceptional capacity to constitutively synthesize high levels of MeSA in their leaves and bark, making them particularly valuable for pharmaceutical extraction and research [3] [4].

The economic and ecological significance of MeSA production in birch species extends beyond conventional timber applications, offering potential for integrated forest management strategies that combine wood production with pharmaceutical extraction [5]. Birches dominate subalpine and boreal forests, playing a crucial role in maintaining biodiversity across these ecosystems [1] [2]. The historical use of birch extracts containing MeSA in traditional medicine, particularly among Indigenous communities of North America, further underscores its therapeutic potential [2] [6]. Despite this natural abundance, most commercially available MeSA is currently produced synthetically due to limitations in understanding the biosynthetic pathways and regulatory mechanisms governing its production in plants [1].

MeSA Production Capacity Across Betula Species

Classification of High and Low MeSA Producers

Research has revealed significant interspecific variation in MeSA production capacity among birch species, allowing their classification into distinct groups based on production levels:

  • High MeSA Producers: Species including B. lenta, B. alleghaniensis, B. medwediewii, and B. grossa (all belonging to subgenus Aspera, section Lentae) demonstrate consistently elevated MeSA biosynthesis [1] [2] [6]. Chemical analyses of bark and leaf extracts from these species reveal MeSA concentrations ranging from 49% to 99.8% of essential oil constituents [2] [6].

  • Low MeSA Producers: Species including B. pendula, B. utilis, B. alnoides, and B. nana (subgenus Betula) exhibit significantly reduced constitutive MeSA production [1] [2] [6]. These species primarily produce MeSA as a signaling molecule in response to stress rather than constitutively [3].

Phylogenetic evidence suggests that the ancestral trait within the genus Betula was the capacity for high MeSA production, with this ability having been lost multiple times independently throughout the evolutionary history of the genus [3] [4]. The high MeSA-producing species B. lenta, B. grossa, and B. alleghaniensis form the basal clade in phylogenetic analyses, indicating their ancestral status, with diploid B. lenta identified as one of the key ancestors of the genus [3] [4].

Genetic Markers for MeSA Production Capacity

Table: Genetic Markers and Species Classification for MeSA Production in Betula

Category Species Subgenus Ploidy Level Geographical Distribution Key Genetic Features
High MeSA Producers B. lenta Aspera 2n North America Ancestral species, forms basal clade
B. alleghaniensis Aspera 6n North America High SAMT expression in bark
B. medwediewii Aspera 2n Japan High MeSA production capacity
B. grossa Aspera 12n Japan High MeSA production capacity
Low MeSA Producers B. pendula Betula 2n Europe and East Asia Reference genome available
B. utilis Betula 4n Himalayas Low SAMT expression
B. alnoides Acuminata 2n India, Bhutan, Nepal Questionable high MeSA ability
B. nana Betula 2n Arctic region Low MeSA production

Researchers have successfully developed six prominent single nucleotide substitution markers that reliably differentiate between high and low MeSA-producing birch species [1] [2] [6]. These markers were validated using 38 additional birch individuals originating from different botanical gardens, confirming their utility for species identification and breeding programs [5] [1]. The development of these markers addresses long-standing taxonomic challenges within the genus Betula, which has experienced extensive hybridization and periodic introgression events among species [3].

Molecular Mechanisms of MeSA Biosynthesis

Key Enzymes and Biosynthetic Pathways

The constitutive biosynthesis of this compound in birch species primarily involves two key enzymes with complementary functions:

  • Salicylic Acid Methyltransferase (SAMT): This enzyme catalyzes the methylation of salicylic acid to form MeSA, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [2] [6]. SAMT belongs to the SABATH family of methyltransferases (specifically designated as BpSABATH in B. pendula) and demonstrates specific substrate affinity for salicylic acid [5]. The enzyme accumulates at potential sites of infection or production, with its systematic collection in tissue being essential for successful MeSA biosynthesis [6].

  • Salicylic Acid-Binding Protein 2 (SABP2): This protein exhibits strong esterase activity and primarily catalyzes the conversion of MeSA back to SA, effectively regulating MeSA levels within plant tissues [2] [6]. SABP2 belongs to the MES family of methylesterases (designated as BpMES in B. pendula) and plays a crucial role in maintaining equilibrium between SA and MeSA pools [5].

The coordinated action of SAMT and SABP2 synchronizes MeSA levels in birches, creating a dynamic system that can respond to both developmental signals and environmental stresses [2] [6]. Functional analysis has revealed that overexpression of SABP2 or silencing of SAMT significantly reduces MeSA accumulation, confirming their pivotal roles in regulating MeSA production [2].

Visualization of MeSA Biosynthesis Pathway

mesa_pathway Shikimate Shikimate SA SA Shikimate->SA Biosynthetic Pathway MeSA MeSA SA->MeSA SAMT Catalyzation MeSA->SA SABP2 Esterase Activity SAM SAM SA_SAMT SA_SAMT SAM->SA_SAMT Methyl Donor SA_SAMT->MeSA Formation

MeSA biosynthesis pathway showing key enzymes SAMT and SABP2 regulating conversion between SA and MeSA.

The biosynthesis of MeSA originates from the shikimate pathway, which produces the precursor salicylic acid (SA) [7] [8]. Through comprehensive bioinformatics analysis, researchers have identified important residues in SAMT and SABP2 that determine substrate specificity and functional efficiency [1]. Analysis of cis-regulatory elements in the promoter regions of these genes in different birch species has revealed a functional multiplicity, providing insights into the complex regulation of both genes and their expression patterns across species with varying MeSA production capabilities [1] [2].

Experimental Protocols for Genetic Analysis

Plant Material Collection and Preparation

Standardized protocols for investigating MeSA biosynthesis in birch species require careful attention to plant material selection and growth conditions:

  • Material Sourcing: Seeds of eight Betula species (B. alleghaniensis, B. alnoides, B. lenta, B. grossa, B. medwediewii, B. pendula, B. utilis, and B. nana) should be collected from authenticated sources, typically botanical gardens with proper species documentation [2] [6]. Permissions from relevant authorities are required for collection, and species identification should be confirmed through DNA barcoding and phylogenetic analysis prior to experimentation [2].

  • Germination and Growth Conditions: Seeds are germinated in standard soil with 10-30% humidity at pH 6.5 under natural environmental conditions without fertilizer application [2]. Following germination, plantlets are transferred to greenhouse conditions with natural daylight and cultivated with appropriate fertilizer application to ensure healthy growth [2] [6]. Maintenance of consistent growing conditions across specimens is critical for meaningful comparison of gene expression and MeSA production.

DNA Sequencing and Bioinformatics Analysis

Table: Summary of Gene Sequencing and Analysis Protocols

Analysis Step Methodology Key Parameters Application in MeSA Research
Gene Identification BLAST search against B. pendula genome Query sequences: Clarkia breweri SAMT (AF133053) and Nicotiana tabacum SABP2 (AY485932) Identify putative SAMT and SABP2 orthologs in birch species
Multiple Sequence Alignment ClustalW, MEGA software Conserved domain identification, residue comparison Reveal important residues for substrate specificity
Phylogenetic Analysis Maximum likelihood, Bayesian inference Bootstrap values, posterior probabilities Evolutionary relationships of SAMT and SABP2 across species
cis-Element Analysis PLACE, PlantCARE databases Promoter regions (1.5 kb upstream) Identify regulatory elements controlling gene expression
Marker Development SNP identification, validation 38 additional birch individuals Develop diagnostic markers for high/low MeSA producers

Comprehensive sequence analysis begins with identifying candidate genes in the silver birch (B. pendula) genome using previously characterized protein sequences from model species as queries [2] [6]. The SAMT sequence from Clarkia breweri (accession AF133053) and SABP2 sequence from Nicotiana tabacum (accession AY485932) serve as effective reference sequences for identifying orthologs in birch species [2] [6].

Following identification, multiple sequence alignment of deduced amino acid sequences reveals functionally important residues determining substrate specificity [1]. The integration of phylogenetic analysis of both SAMT and SABP2 genes with homologous sequences from other plant species provides critical information about evolutionary relationships and functional conservation [1] [2]. These analyses collectively enable researchers to identify sequence variations potentially associated with differential MeSA production between high- and low-producing birch species [5].

Gene Expression Analysis Methodologies

Tissue-Specific Expression Profiling

The differential expression of genes involved in MeSA biosynthesis follows standardized protocols for RNA extraction and analysis:

  • RNA Extraction: Total RNA is isolated from bark and leaf tissues collected from high MeSA-producing (B. lenta and B. alleghaniensis) and low MeSA-producing (B. pendula and B. alnoides) species using established extraction methods [1] [2]. Tissue collection should occur at consistent developmental stages and times of day to minimize variation unrelated to production capacity.

  • Reverse Transcription and qPCR: Extracted RNA is reverse transcribed into cDNA, followed by quantitative PCR (qPCR) with gene-specific primers for SAMT and SABP2 [1] [2]. Reference genes (e.g., actin, ubiquitin) are essential for normalizing expression data across samples. The relative expression levels are calculated using established methods such as the 2-ΔΔCt method, allowing comparison between species and tissue types [1].

Expression analyses have revealed that SAMT shows significantly higher expression in the bark of high MeSA-producing birches compared to low producers, while SABP2 expression demonstrates indifferent levels between the two groups [1] [2]. This tissue-specific expression pattern correlates with the observation that MeSA primarily accumulates in bark tissues of high-producing species [5].

Experimental Workflow for Expression Studies

workflow PlantMaterial Plant Material Collection (8 Betula species) RNAExtraction RNA Extraction (Bark and Leaf Tissues) PlantMaterial->RNAExtraction cDNA cDNA RNAExtraction->cDNA Synthesis cDNA Synthesis (Reverse Transcription) qPCR qPCR Analysis (SAMT and SABP2 genes) Synthesis->qPCR DataAnalysis Expression Data Analysis (2-ΔΔCt method) qPCR->DataAnalysis Results Differential Expression Patterns Identified DataAnalysis->Results

Experimental workflow for tissue-specific gene expression analysis of MeSA biosynthesis genes.

The experimental workflow for gene expression analysis begins with careful selection of plant material representing both high and low MeSA-producing species [2] [6]. Following RNA extraction and cDNA synthesis, qPCR analysis provides quantitative data on gene expression patterns [1] [2]. The resulting expression data undergoes statistical analysis to identify significant differences between species groups and tissue types, ultimately revealing differential expression patterns critical for understanding MeSA biosynthesis regulation [1].

Applications and Future Research Directions

Pharmaceutical Applications and Breeding Strategies

The constitutive production of high MeSA levels in specific birch species presents significant opportunities for pharmaceutical development and forest breeding programs:

  • Natural MeSA Production: Current synthetic production of MeSA for pharmaceutical use could be supplemented or replaced with natural extraction from high-producing birch species [5] [1]. This approach aligns with growing consumer preference for natural therapeutics and may reduce reliance on petrochemical sources.

  • Marker-Assisted Breeding: The six validated single nucleotide substitution markers enable efficient selection of high MeSA-producing birch varieties [5] [1]. Breeding programs can incorporate these markers to develop cultivated birch varieties optimized for MeSA production while maintaining growth characteristics suitable for short-rotation coppices (SRC) [5].

  • Integrated Cultivation Systems: The development of birch cultivation systems that combine timber production with pharmaceutical extraction creates opportunities for enhanced economic returns from forest farming [5]. Such integrated approaches could make natural MeSA production economically viable while supporting sustainable forest management practices.

Genetic Engineering and Biotechnological Approaches

Advanced biotechnological applications offer promising avenues for enhancing MeSA production in birch species:

  • Genetic Modification: The identified candidate genes (BpSABATH and BpMES) provide targets for genetic engineering approaches aimed at increasing MeSA production [5]. Heterologous expression of birch SAMT genes in fast-growing systems could enable recombinant production of natural MeSA.

  • Genome Editing: Technologies such as CRISPR-Cas9 could be employed for targeted mutagenesis of SAMT and SABP2 genes to determine precise gene functions and modify enzymatic substrate specificity [5]. Such approaches would enable fine-tuning of MeSA biosynthesis without introducing foreign genetic material.

  • Metabolic Engineering: Comprehensive understanding of the MeSA biosynthetic pathway could facilitate engineering of complete pathway modules in suitable plant or microbial systems [1] [2]. This approach would potentially enable high-level production without the need for harvesting wild birch populations.

References

salicylic acid methyltransferase (SAMT) phylogenetic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Evolutionary History and Key Mutations

The SAMT enzyme lineage evolved from an ancestral enzyme that preferred to methylate benzoic acid (BA). After a gene duplication event around 150 million years ago, the lineage leading to all angiosperm SAMTs evolved a distinct preference for salicylic acid (SA) [1].

For decades, a single amino acid replacement, H150M, was believed to be responsible for this switch by forming a "Met-Met clamp" in the active site [1]. However, recent research with expanded sequence datasets shows that H150M did not occur during the initial functional divergence but emerged later through convergent evolution [1]. The current research indicates that a Y267Q mutation was sufficient to change the substrate preference, with other sites providing small positive-magnitude epistatic improvements [1].

The table below summarizes the key residues in the evolution of SAMT substrate preference:

Residue Historical Belief (Pre-2022) Current Understanding (Post-2022) Effect on Function
H150M Necessary and sufficient for SA preference; evolved under positive selection [1] Not concomitant with SA preference origin; convergently evolved much later [1] Sufficient for substrate switch, but not the historical path taken [1]
Y267Q Not identified as a key player [1] Sufficient to recapitulate the historical shift from BA to SA preference [1] Reduces efficiency for BA ((k_{cat}/K_M)) and improves binding for SA (better (K_M)) [1]
Other Sites -- Several others provide small positive epistatic effects [1] Fine-tune and improve the level of SA preference over BA [1]

Protocols for Phylogenetic and Functional Analysis

Sequence Dataset Assembly
  • Objective: To reconstruct an accurate evolutionary history of the SABATH family.
  • Method: Assemble a broad dataset from public repositories like GenBank. A 2024 study used over 1,500 sequences for a robust phylogeny [1]. For a focused SAMT clade study, ensure sampling across multiple angiosperm families to distinguish conserved residues from lineage-specific changes [1].
Phylogenetic Tree Reconstruction
  • Objective: Infer evolutionary relationships to identify SAMT clade and ancestral nodes.
  • Method:
    • Alignment: Use multiple sequence alignment software (e.g., MAFFT, Clustal Omega).
    • Model Selection: Find the best-fit evolutionary model (e.g., WAG, LG) with tools like ModelTest-NG.
    • Tree Building: Construct the tree using Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian methods (e.g., MrBayes). The 2024 study estimated ancestral sequences with high statistical confidence (Posterior Probability, PP = 0.94-0.95) [1].
Ancestral Sequence Resurrection (ASR)
  • Objective: Experimentally characterize the properties of ancient proteins to understand functional evolution.
  • Method:
    • Infer Sequences: Use the reconstructed phylogenetic tree and model to compute the most probable ancestral amino acid sequence for key nodes (e.g., AncSBXMT, AncSAMT) [1].
    • Synthesize Gene: Codon-optimize and synthesize the DNA sequence for the ancestral protein.
    • Express & Purify: Clone the gene into an expression vector, express it in a system like E. coli, and purify the recombinant protein [1].
Functional Characterization via Enzyme Assays
  • Objective: Determine substrate preference and catalytic efficiency of resurrected ancestral and mutant enzymes.
  • Method:
    • Kinetic Assays: Measure enzyme activity with substrates SA and BA across a range of concentrations.
    • Kinetic Parameters: Calculate (K_M) (affinity), (k_{cat}) (turnover number), and (k_{cat}/K_M) (specificity constant).
    • The shift to SA preference involves a reduced (k_{cat}/K_M) for BA and an improved (K_M) for SA, as seen with the Y267Q mutation [1].
Mutagenesis and Epistasis Analysis
  • Objective: Test the functional impact of individual mutations and their interactions.
  • Method:
    • Use site-directed mutagenesis on an ancestral background (e.g., AncSBXMT) to introduce mutations like Y267Q and H150M, both individually and in combinations [1].
    • Epistasis Analysis: Perform functional assays on all variants. A positive epistatic interaction means the effect of a double mutation is greater than the sum of the individual effects.

Visualizing Data and Workflows

Graphviz is a powerful tool for visualizing complex relationships and workflows. Below are examples of how it can be applied to SAMT research.

Diagram: Evolutionary Trajectory of SAMT Substrate Preference

This diagram illustrates the two mutational paths leading to the SAMT functional shift [1].

samt_evolution cluster_paths Alternative Mutational Paths BA_Ancestor Ancestral Enzyme (Benzoic Acid Preference) Historical_Path Historical Path (Y267Q) + Epistatic Modifiers BA_Ancestor->Historical_Path Alternative_Path Alternative Path (H150M) (Met-Met Clamp) BA_Ancestor->Alternative_Path SAMT_Clade SAMT Clade (Salicylic Acid Preference) Historical_Path->SAMT_Clade Alternative_Path->SAMT_Clade Not Taken

Evolutionary paths for SAMT substrate preference.

Diagram: Phylogenetic Analysis Workflow

This flowchart outlines the key steps for conducting a SAMT phylogenetic analysis.

workflow Start Start DataAssembly 1. Dataset Assembly (>1,500 SABATH sequences) Start->DataAssembly TreeBuilding 2. Tree Reconstruction (Maximum Likelihood/Bayesian) DataAssembly->TreeBuilding ASR 3. Ancestral Sequence Resurrection (Infer & synthesize AncSAMT) TreeBuilding->ASR Characterization 4. Functional Characterization (Enzyme kinetics with SA & BA) ASR->Characterization Mutagenesis 5. Mutagenesis & Epistasis (Test Y267Q, H150M, combinations) Characterization->Mutagenesis

SAMT phylogenetic analysis workflow.

Technical Implementation Notes

  • Graphviz Tools: You can use desktop applications like Graphviz Visual Editor or command-line tools to render DOT scripts into image formats like PNG or SVG [2]. For integration into data analysis pipelines, Python libraries like PyGraphviz or R packages can generate graphs programmatically [2].
  • Visualizing Trees: For advanced visualization and sharing of phylogenetic trees themselves, consider specialized tools like tskit, which can generate SVG outputs and handle large tree sequences effectively [3].

References

salicylic acid-binding protein 2 (SABP2) bioinformatics

Author: Smolecule Technical Support Team. Date: February 2026

SABP2 at a Glance

Salicylic Acid-Binding Protein 2 (SABP2) is a key enzyme in plant immune signaling. The table below summarizes its core characteristics:

Feature Description
Primary Function Methyl Salicylate (MeSA) Esterase [1] [2]
Biological Role Conversion of inactive MeSA into active Salicylic Acid (SA) to activate Systemic Acquired Resistance (SAR) [1] [3]
Protein Family α/β Hydrolase Superfamily [1] [4]
Catalytic Triad Ser-81, His-238, Asp-210 [1]
Subcellular Localization Cytosolic [5]
Affinity for SA High affinity (( K_d ) of 90 nM), acts as a product inhibitor [1]

Bioinformatics Analysis of the SABP2 Family

To systematically identify and characterize SABP2 and its homologs, such as the Methylesterase (MES) family, a standard bioinformatics workflow can be applied. The following diagram outlines the key stages of this process.

G Start Start: Identify SABP2/MES Family Members P1 Sequence Search & Retrieval Start->P1 P2 Analysis of Physicochemical Properties P1->P2 i1 P1->i1 P3 Phylogenetic & Evolutionary Analysis P2->P3 i2 P2->i2 P4 Structure & Motif Analysis P3->P4 i3 P3->i3 P5 Promoter & Expression Analysis P4->P5 i4 P4->i4 i1->P2 i2->P3 i3->P4 i4->P5

Bioinformatics workflow for SABP2/MES family analysis

Here are the practical details and expected outcomes for each stage of the workflow:

  • 1. Sequence Search & Retrieval

    • Method: Use the known SABP2 protein sequence (e.g., from tobacco) as a query in a BLASTP search against the target organism's proteome database. Follow this with domain verification using Pfam or NCBI CD-Search to confirm the presence of the α/β hydrolase domain (PF07859) [4].
    • Output: A list of candidate MES family genes.
  • 2. Analysis of Physicochemical Properties

    • Method: Use tools like ExPASy ProtParam to compute properties including molecular weight, theoretical isoelectric point (pI), and grand average of hydropathicity (GRAVY) [4].
    • Output: A property table revealing, for instance, that most MES proteins are hydrophilic and acidic, which can inform subsequent experimental conditions (e.g., buffer pH) [4].
  • 3. Phylogenetic & Evolutionary Analysis

    • Method: Perform multiple sequence alignment of identified MES proteins with known MES proteins from a model plant like Arabidopsis thaliana. Construct a phylogenetic tree (e.g., using MEGA with the Neighbor-Joining method) to classify members into subfamilies (A, B, C) [4].
    • Output: A phylogenetic tree that provides initial clues about putative substrate specificity (e.g., MeSA, MeJA, or MeIAA) based on clustering with characterized homologs [4].
  • 4. Structure & Motif Analysis

    • Method: Identify conserved motifs using the MEME Suite. Analyze gene structure (exon-intron organization) using the genomic and CDS sequences of the identified genes [4].
    • Output: Visualization of conserved motifs (like the catalytic triad) and gene structures, typically showing high conservation within subfamilies [4].
  • 5. Promoter & Expression Analysis

    • Method: Identify cis-acting regulatory elements by analyzing the 1.5 kb promoter region upstream of the transcription start site using a database like PlantCARE. Investigate expression patterns using available RNA-Seq data or qPCR across different tissues, during stress, or in response to hormone treatments [4].
    • Output: A list of predicted stress and hormone-responsive elements, and expression profiles that help prioritize candidate genes for functional studies [4].

Key Experimental Protocols for Functional Validation

Beyond in silico analysis, these key wet-lab experiments are crucial for characterizing SABP2's function.

Esterase Activity Assay

This assay directly measures SABP2's enzymatic function of converting MeSA to SA [1].

  • Principle: The SA produced by SABP2 from MeSA is converted into radioactive ( ^{14}C )-MeSA using SA methyltransferase and ( ^{14}C )-AdoMet. The radioactivity is then quantified.
  • Procedure:
    • Reaction Incubation: Incubate purified SABP2 with its substrate (MeSA) in an appropriate reaction buffer for a set time (e.g., 30 minutes).
    • Enzyme Inactivation: Stop the reaction by boiling the mixture.
    • Product Detection (Coupling Reaction): Add purified SA methyltransferase and radioactive ( ^{14}C )-AdoMet to the mixture. This enzyme will convert the SA product into ( ^{14}C )-MeSA.
    • Quantification: Extract the ( ^{14}C )-MeSA with ethyl acetate and measure the radioactivity with a scintillation counter.
  • Key Application: This assay can be used to test the effect of inhibitors (like SA itself) or interacting proteins (like SIP428) on SABP2's esterase activity [1] [2].
Investigating Protein Interactions with Yeast Two-Hybrid (Y2H)

Y2H systems are used to discover proteins that physically interact with SABP2, helping to map its signaling network [2].

  • Principle: The "bait" (full-length SABP2) is fused to a DNA-binding domain. A "prey" library (cDNA from the organism of interest) is fused to a transcriptional activation domain. Interaction in yeast reconstitutes a transcription factor, activating reporter genes.
  • Procedure:
    • Clone Bait Vector: Fuse the SABP2 gene in-frame with the DNA-binding domain of a Y2H vector (e.g., pGBKT7).
    • Screen Library: Co-transform the bait vector and the prey library into a yeast reporter strain and plate on selection media lacking specific amino acids to select for interacting clones.
    • Validate Interactions: Sequence the prey plasmids from positive colonies and perform pairwise Y2H assays to confirm the interaction.
  • Key Finding: This method identified SIP428, a SIR2-type deacetylase, as an SABP2-interacting protein that enhances its esterase activity in vitro [2].

Therapeutic Potential in Drug Development

The exploration of SABP2 in agriculture, particularly for engineering disease-resistant crops, demonstrates a key translational application.

  • Enhanced Disease Resistance: Overexpression of SABP2 in transgenic sweet orange trees led to significantly enhanced tolerance against Huanglongbing (HLB, citrus greening disease). Transgenic lines showed reduced symptoms and lower bacterial titers in field studies [5].
  • Mechanism of Action: Transcriptomic analysis revealed that SABP2 overexpression upregulates genes related to plant defense and the Systemic Acquired Resistance (SAR) pathway, including key players like NPR1 and PR genes [5].
  • Chemical Intervention: Research into synthetic SA analogs, such as fluoroacetophenone (FA), aims to manipulate the MeSA/SABP2 pathway to strengthen plant disease resistance [6].

Key Research Implications

  • For Bioinformatics: The MES family is diverse. Phylogenetic classification is a powerful starting point for predicting substrate specificity, but it requires experimental validation [4].
  • For Experimental Biology: SABP2's function is regulated at multiple levels, including product inhibition (by SA) and modulation by protein partners (like SIP428). Consider these factors in experimental design [1] [2].
  • For Translational Applications: SABP2 is a promising target for genetic engineering to develop disease-resistant crops, as evidenced by success in citrus [5].

References

methyl salicylate systemic acquired resistance (SAR) in plants

Author: Smolecule Technical Support Team. Date: February 2026

MeSA as a Central SAR Signal: Pathways and Regulation

The model below illustrates the established MeSA-mediated SAR signaling pathway, integrating key components and regulatory steps.

G LocalInoculation Local Leaf Infection SALocal SA Accumulates LocalInoculation->SALocal SAMT SAMT/BSMT1 (SA -> MeSA) SALocal->SAMT MeSALocal MeSA Produced SAMT->MeSALocal Transport MeSA Transport (via Phloem) MeSALocal->Transport MeSASystemic MeSA in Systemic Leaf Transport->MeSASystemic SABP2 SABP2 Esterase (MeSA -> SA) MeSASystemic->SABP2 SASystemic SA Accumulates SABP2->SASystemic UGT71C3 UGT71C3 (MeSA -> MeSAG) SABP2->UGT71C3 Competes for Substrate PR1 PR-1 Gene Expression & SAR Establishment SASystemic->PR1 UGT71C3->MeSASystemic Inactivates Light Light Exposure Light->MeSALocal Modulates G3P_DIR1 G3P/DIR1 Complex G3P_DIR1->SAMT Represses

MeSA-mediated SAR signaling involves the conversion of SA to MeSA in infected leaves, its transport, and reconversion to SA in systemic leaves to activate defenses. Key regulatory nodes are shown.

Key Regulatory Mechanisms

Several mechanisms tightly regulate MeSA homeostasis to ensure an effective SAR response:

  • Conversion and Reconversion: The enzyme SA methyltransferase (SAMT/BSMT1) converts SA to the mobile MeSA in infected leaves [1]. In systemic leaves, SA-binding protein 2 (SABP2), a MeSA esterase, converts MeSA back into bioactive SA, which is crucial for defense gene activation (e.g., PR-1) [1] [2].
  • Glycosylation-Mediated Inactivation: The UDP-glycosyltransferase UGT71C3 glucosylates MeSA to form methyl salicylate glucoside (MeSAG) [3] [4]. This modification inactivates MeSA and functions as a negative regulatory mechanism for SAR. Mutants lacking UGT71C3 show enhanced SAR, while overexpressors have compromised resistance [3] [4].
  • Interaction with Other Signals: The lipid-transfer protein DIR1 and the metabolite glycerol-3-phosphate (G3P) are proposed to form a complex that moves to systemic tissues. This complex is thought to repress BSMT1 expression, thereby reducing MeSA production and facilitating SA accumulation in systemic leaves [1] [5].

Resolving a Scientific Controversy: The Role of Light

A significant controversy existed regarding whether MeSA is indispensable for SAR [6]. Research has since shown that environmental conditions, particularly light exposure after primary infection, determine the extent of MeSA's requirement [1].

The table below summarizes the experimental evidence that resolved this conflict.

Experimental Condition MeSA Requirement for SAR Observed Phenotype in bsmt1 mutants Key Supporting Evidence
Low Light/Short Day Essential SAR-deficient SAR is blocked; no systemic SA accumulation [1].
High Light/Long Day Not Essential, but optimizes SAR SAR-competent SAR develops via other signals (e.g., G3P, NHP); systemic SA accumulates via de novo synthesis [1] [6].

This demonstrates that under specific conditions, other signaling molecules like azelaic acid, G3P, and pipecolic acid (Pip) or its derivative N-hydroxypipecolic acid (NHP) can compensate for the absence of MeSA to activate SAR [5] [4].

Key Experimental Protocols

To investigate MeSA's role in SAR, the following methodologies are commonly used.

Assessing SAR and MeSA Bioactivity

A standard SAR bioassay involves a primary infection to induce resistance, followed by a challenge infection to measure it.

G Step1 1. Primary (1°) Infection Step2 2. Incubation Period (Monitor Light Exposure) Step1->Step2 Step3 3. Distal Tissue Sampling Step2->Step3 Step4 4. Challenge (2°) Infection Step3->Step4 Assay2 SA/MeSA Quantification (GC-MS or HPLC) Step3->Assay2 Step5 5. SAR Assessment Step4->Step5 Assay1 Bacterial Pathogen Count (Colony Forming Units) Step5->Assay1 Assay3 Defense Gene Expression (PR-1 via RT-qPCR) Step5->Assay3

A standard workflow for a SAR bioassay. Key steps include a primary infection, a defined incubation period with controlled light, and assessment of resistance and molecular markers in systemic tissues.

  • Molecular Analysis: During the incubation period, leaf samples are collected to quantify SA and MeSA levels using GC-MS or HPLC, and to analyze defense gene expression (e.g., PR-1) via RT-qPCR [4].
Characterizing MeSA-Modifying Enzymes

In vitro enzyme activity assays are used to characterize enzymes like UGT71C3 and SABP2.

  • UGT71C3 Glucosylation Assay [4]:

    • Protein Purification: Heterologously express and purify a recombinant GST-tagged UGT71C3 protein.
    • Reaction Setup: Incubate the purified enzyme with MeSA and the sugar donor UDP-glucose.
    • Product Detection: Analyze the reaction products via High-Performance Liquid Chromatography (HPLC) to identify the formation of a new compound, MeSA glucoside (MeSAG).
  • SABP2 Esterase Assay [2]:

    • The enzyme activity can be measured using synthetic substrates like acibenzolar-S-methyl (ASM).
    • The conversion of ASM to its active form, acibenzolar, is monitored. SABP2-silenced plants treated with ASM fail to induce SAR, but do so when treated directly with acibenzolar, confirming SABP2's essential role [2].

Key Insights for Researchers

  • The system is highly redundant. Multiple signals (MeSA, G3P/DIR1, AzA, NHP) can operate in parallel. When designing experiments, controlling light intensity and photoperiod is critical, as it is a major factor influencing the signaling pathway requirement [1].
  • Negative feedback is crucial. The UGT71C3-mediated glucosylation of MeSA provides a mechanism to fine-tune and eventually attenuate the SAR signal, preventing continuous activation that could be detrimental to growth [3] [4].
  • Consider pathogen type. The requirement for MeSA and its manipulation by pathogens can vary. For example, the bacterial virulence factor coronatine can promote MeSA production and emission, potentially as a virulence strategy to deplete SA from the infection site [6].

References

methyl salicylate mechanism of action in pain relief

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Methyl salicylate (MeSA) exerts its analgesic effects through several concurrent pathways, as illustrated in the signaling pathway below.

G MeSA This compound Topical Application Skin Penetrates Skin MeSA->Skin Metab Metabolized to Salicylic Acid Skin->Metab TRP Activation of TRPV1 & TRPA1 Skin->TRP Direct Action COX Inhibition of COX-1 & COX-2 Metab->COX PG Reduced Prostaglandin Synthesis COX->PG Pain Pain Relief PG->Pain Counter Counter-irritation (Warming/Cooling) TRP->Counter Vasod Local Vasodilation Counter->Vasod Counter->Pain Vasod->Pain Enhanced Clearance of Mediators

Overview of this compound's Analgesic Signaling Pathway

The mechanism involves several key processes [1] [2]:

  • Counter-irritation: MeSA acts as a counter-irritant by activating TRPV1 and TRPA1 channels in the skin, creating a warming or cooling sensation that distracts from deeper musculoskeletal pain [2] [3].
  • Cyclooxygenase (COX) Inhibition: After skin penetration, MeSA is metabolized to salicylic acid, which inhibits COX-1 and COX-2 enzymes, reducing prostaglandin production and associated inflammation and pain [1] [2].
  • Vasodilation: Topical application causes local vasodilation, increasing blood flow to help remove inflammatory mediators and promote tissue healing [2].

Quantitative Pharmacological Data

The table below summarizes key pharmacokinetic and toxicity data for this compound.

Parameter Value Context / Notes Source
Dermal Absorption 12-20% (over 10 hours) Through intact skin; varies with surface area and pH. [1]
Dermal Bioavailability 11.8 – 30.7% [1]
Plasma Half-Life 2-3 hours (low dose); ~12 hours (anti-inflammatory dose) As salicylate. Can extend to 15-30 hours in intoxication. [1]
Primary Metabolites Salicylic acid, Salicyluric acid, Glucuronide conjugates Metabolized mainly in the liver. [1]
Route of Elimination Renal As free salicylic acid (10%) and its metabolites (90%). [1]
Oral LD₅₀ (Mouse) 1110 mg/kg [1]
Oral LD₅₀ (Rat) 887 mg/kg [1]
Oral LD₅₀ (Human, est.) Child: 228 mg/kg; Adult: 506 mg/kg Highlighting potential for toxicity, especially in children. [1]

Clinical safety data from a large Phase IV study in China provides insights into adverse event profiles, as shown in the following safety outcomes table.

Adverse Event / Reaction Incidence Notes
Any Adverse Event (AE) 7.28% (258/3515 subjects) Most common AEs were common illnesses like upper respiratory infections.
Any Adverse Drug Reaction (ADR) 1.41% (50/3515 subjects) Reactions directly linked to the drug.
Local Pruritus (Itching) 0.48% Most common ADR.
Burning Sensation 0.28% At the application site.
Local Irritation 0.20% At the application site.
Severe ADRs 0% No severe adverse drug reactions occurred.

Key Experimental Protocols

Researchers use specific methodologies to elucidate MeSA's mechanisms and efficacy. Key experimental approaches include:

  • Calcium Imaging for TRP Channel Activation

    • Objective: To confirm that MeSA activates TRPV1 channels on sensory neurons [3].
    • Cell Preparation: Obtain and enzymatically dissociate dorsal root ganglion (DRG) neurons from rodents (e.g., Wistar rats, 1-4 days old) or use a heterologous system like human TRPV1-expressing HEK 293 cells [3].
    • Dye Loading: Load cells with a fluorescent, ratiometric calcium indicator like Fura-2-AM.
    • Stimulation & Imaging: Place cells on a fluorescence microscope and establish a baseline. Apply MeSA (e.g., 3 mM) and monitor changes in intracellular calcium concentration ([Ca²⁺]i). Cells are often first challenged with a known TRPV1 agonist like capsaicin (30 nM) to identify responsive populations [3].
    • Analysis: A significant increase in [Ca²⁺]i in response to MeSA in capsaicin-sensitive cells indicates TRPV1 activation.
  • In Vivo Efficacy and Safety Monitoring

    • Objective: To evaluate the real-world safety and efficacy of a compound MeSA liniment (e.g., Ammeltz) for soft tissue pain [4].
    • Trial Design: A multicenter, prospective, Phase IV clinical trial.
    • Subjects: Patients (e.g., 3,600 enrolled) with soft tissue pain from various causes. Key inclusion criteria: age 3-75 years, conditions like neck pain, back pain, sprains. Key exclusion: known allergy to components, broken skin or eczema at the application site [4].
    • Efficacy Assessment: Use a Visual Analog Scale (VAS) for patient self-assessment of pain. Patients rate their pain from 0 (no pain) to 10 (worst imaginable pain) at baseline and after 7 days of treatment. The pain relief rate is calculated as [(Baseline VAS - Day 7 VAS) / Baseline VAS] × 100% [4].
    • Safety Assessment: Actively monitor and record all Adverse Events (AEs) and determine their relationship to the study drug to classify them as Adverse Drug Reactions (ADRs). Follow-up can occur via telephone interviews [4].
    • Analysis: Compare mean VAS scores before and after treatment using paired statistical tests (e.g., t-test). Calculate the incidence rates for AEs and ADRs.

The experimental workflow for a clinical study is visualized below.

G Start Subject Enrollment (n=3,600) V1 Visit 1 (Day 0) Informed Consent, Demographics, Baseline VAS Score, Physical Exam Start->V1 Tx Treatment Application (One course: 7 days) V1->Tx V2 Visit 2 (Day 7 ±1) Telephone Follow-up: VAS Score, Check for AEs Tx->V2 V3 Visit 3 (Day 37) Telephone Follow-up: Check for AEs V2->V3 End Study Completion Data Analysis V3->End

Workflow of a Phase IV Clinical Trial for Topical MeSA

Future Research and Derivatives

Research into salicylate-based compounds is expanding into new therapeutic areas. This compound lactoside (MSL or DL0309), a novel derivative, has demonstrated pleiotropic anti-inflammatory effects in models of Alzheimer's disease by protecting neurons and ameliorating cognitive defects [5] [6]. Its mechanism involves:

  • Suppressing the production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in glial cells [6].
  • Inhibiting the expression of COX-1, COX-2, and iNOS [5] [6].
  • Modulating key inflammatory signaling pathways, including NF-κB and MAPK (JNK, p38) [5].

This compound's mechanism is multifaceted, involving direct counter-irritation, peripheral COX inhibition, and improved local circulation. This profile makes it a valuable and relatively safe option for topical pain management, while its derivatives show promise for treating complex neuroinflammatory conditions.

References

natural vs synthetic methyl salicylate production

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Production: Industrial Process

The predominant industrial method for synthesizing methyl salicylate is a two-step process involving the Kolbe-Schmitt reaction, followed by esterification [1].

G A Sodium Phenolate B Kolbe-Schmitt Reaction CO₂, 125°C, 100 atm A->B C Salicylic Acid B->C D Esterification H₂SO₄, Methanol C->D E This compound D->E

Industrial synthesis of this compound.

Natural Production & Biosynthesis

Naturally, this compound is synthesized and emitted by plants like wintergreen and birch as part of their defense mechanisms [2] [3]. In plants, it acts as a crucial volatile signaling compound in Systemic Acquired Resistance (SAR) [2] [3]. Following a local pathogen attack, plants produce Salicylic Acid (SA), which is converted to MeSA. MeSA is then transported to distant, uninfected parts of the plant, where it is converted back into SA, activating defense genes and preparing the entire plant for a secondary infection [2].

G A Pathogen Infection (Local Tissue) B Salicylic Acid (SA) Production A->B C Conversion to This compound (MeSA) B->C D Volatile Transport via Phloem C->D E Conversion back to SA (Systemic Tissue) D->E F Defense Gene Activation Systemic Acquired Resistance (SAR) E->F

MeSA role in plant Systemic Acquired Resistance (SAR).

Market Overview & Pricing Data

The global this compound market is experiencing steady growth, with projections estimating the market to reach between USD 413.55 million and USD 501.11 million by 2030-2033, growing at a CAGR of 4.8% to 5.32% [4] [5]. This growth is fueled by demand in pharmaceuticals, personal care, and food & beverages.

Pricing is heavily influenced by region, production method, and supply chain dynamics. The table below provides a snapshot of regional price variations.

Region Price (USD/MT) Period Key Influencing Factors
USA 5,256 Q2 2025 [5] Strong demand from pharmaceutical and personal care sectors [4] [5].
Germany 5,984 Q2 2025 [5] Stringent environmental regulations and robust cosmetic industry [5].
China 2,719 Q2 2025 [5] [6] Large production capacity, balanced supply-demand [5] [6].
Middle East 4,873 Q2 2025 [5] Geopolitical factors and logistics costs [5].

Experimental & Analytical Methods

For researchers, the methodologies for production and analysis are critical.

  • Protocol for Biological Synthesis: One innovative approach involved using synthetic biology. Researchers designed a DNA sequence (gBlock) coding for the necessary enzymes, which was then inserted into a plasmid vector using restriction enzymes (EcoRI, KpnI). This plasmid was transformed into E. coli, with successful production of this compound confirmed by the characteristic minty smell [7].
  • Analytical Technique - SERS: Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecular structure and orientation. For this compound, which has an intramolecular hydrogen bond, SERS analysis on silver colloids indicates that the molecule adsorbs in a "flat" orientation on the metal surface. This is deduced from the enhanced intensity of out-of-plane vibration modes (e.g., at 523 cm⁻¹ and 219 cm⁻¹) [8].

References

Application Notes: GC-MS/MS Analysis of Methyl Salicylate in Skin & Hair

Author: Smolecule Technical Support Team. Date: February 2026

Methyl salicylate (MeS) has a long history of use as a chemical warfare agent simulant for volatile lipophilic compounds like sulphur mustard [1]. Its properties make it a valuable surrogate in studies evaluating emergency decontamination procedures for human skin and hair following exposure to toxic chemicals [1] [2].

Analyses often employ isotope dilution with this compound D4 as an internal standard to ensure accuracy and precision in quantification [1]. The following sections detail a validated GC-MS/MS method for this application.

Analytical Method Parameters

The tables below summarize the key parameters for the GC-MS/MS analysis and the performance characteristics of a validated method.

Table 1: GC-MS/MS Instrument Parameters

Parameter Specification
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI) [1]
Analysis Mode Multiple Reaction Monitoring (MRM) [1]
Quantifier Ion Transition (MeS) 209 → 179 [1]
Qualifier Ion Transition (MeS) 209 → 169 [1]
Quantifier Ion Transition (MeS-D4) 213 → 161 [1]
Qualifier Ion Transition (MeS-D4) 213 → 89 [1]

Table 2: Method Validation Data

Validation Metric Performance
Linear Range 0.5 - 5000 ng/mL [1]
Coefficient of Determination (R²) > 0.9968 [1]
Limit of Detection (LOD) 0.05 ng/mL [1]
Limit of Quantification (LOQ) 0.5 ng/mL [1]
Intra-day Accuracy 100.28% - 102.03% [1]
Inter-day Accuracy 99.48% - 102.33% [1]
Intra-day Precision (RSD) 1.43% - 2.35% [1]
Inter-day Precision (RSD) 1.91% - 2.97% [1]

Detailed Experimental Protocol

Sample Preparation and Derivatization
  • Hair and Skin Samples: The specific procedures for collecting and initially processing human skin and hair samples are a critical part of the method. You should consult the primary literature for explicit details on homogenization and extraction [1].
  • Derivatization: Following extraction, the analyte is derivatized to improve its chromatographic properties and sensitivity for GC-MS/MS analysis [1]. The exact derivatization reagents and conditions should be obtained from the original method description [1].
GC-MS/MS Analysis
  • Chromatography: A gas chromatograph is used to separate the compounds. The specific column type, carrier gas, and temperature program should be fine-tuned for optimal separation of this compound.
  • Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer.
    • Set the ion source to Electron Impact (EI) mode [1].
    • Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Program the instrument to monitor the specific mass transitions for this compound and its internal standard (MeS-D4) as listed in Table 1 [1].
Data Analysis
  • Use the internal standard (MeS-D4) for isotope dilution quantification.
  • Construct a calibration curve using standards across the 0.5-5000 ng/mL range.
  • Quantify samples by comparing the peak area ratio of the target quantifier ion (209→179) to that of the internal standard quantifier ion (213→161) against the calibration curve.

Experimental Workflow Diagram

The following diagram visualizes the complete analytical workflow, from sample collection to final analysis.

Start Sample Collection (Human Skin & Hair) A Sample Preparation (Homogenization & Extraction) Start->A B Derivatization A->B C GC-MS/MS Analysis B->C D Data Acquisition (MRM Mode) C->D E Quantification (Isotope Dilution) D->E F Result Reporting E->F

Application Context & Significance

This validated method is crucial for human-volunteer decontamination studies [1]. Research has shown that while standard decontamination protocols (like using a ladder pipe system or technical decontamination) can be effective for skin, they are less effective for removing lipophilic compounds like this compound from hair [2].

Substantial reservoirs (20-40%) can remain within the hair shaft, leading to potential secondary contamination via off-gassing for several days post-exposure [2]. Therefore, the data generated by this precise analytical method can inform safety procedures, highlighting the importance of hair removal following exposure to certain toxic chemicals [2].

References

methyl salicylate chemical warfare agent simulant decontamination

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Methyl Salicylate Decontamination

The table below summarizes key quantitative findings from decontamination studies that utilized this compound.

Study Focus / Condition Key Quantitative Finding Context / Measurement Method
Topical Antidote Foam [1] Delivered 1.78 ± 0.21 µg/sq cm of antidote into porcine skin in 5 minutes. In vitro permeation testing on dermatomed porcine ear skin.
Achieved 88.43% decontamination efficacy after 5 min exposure to MeS. Percentage of simulant decontaminated.
Achieved 94.53% decontamination efficacy after 3 h exposure to MeS. Percentage of simulant decontaminated after prolonged exposure.
Human Volunteer Decontamination [2] "Significantly less simulant was recovered from the skin post decontamination compared with no decontamination." Simulant recovery measured via GC-MS/MS analysis of skin and UV imaging.
"Decontamination did not affect the amount of MeS excreted in urine over 8 hours." Measurement of systemic absorption via urinary MeS levels.
Analytical Method [3] Limit of Detection (LOD): 0.05 ng/mL; Limit of Quantification (LOQ): 0.5 ng/mL Optimized GC-MS/MS method for MeS in human skin and hair samples.
Wash-in Effect (In Vitro) [4] "An unquantified temporary increase in the penetration rate of... This compound through skin occurred directly after washing." In vitro (human skin) assessment noted in a review of the wash-in effect.
Five water-containing products enhanced MeS penetration vs. control (2.5 ± 1.2%); e.g., baby wipes increased receptor fluid percentage to 10.1 ± 5.5%. In vitro (porcine skin) evaluation over 24 hours.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Human Volunteer Trial for Emergency Decontamination [2]

This protocol assesses the effectiveness of different initial operational response (IOR) decontamination methods.

  • 1. Simulant Application:
    • A simulant mixture is prepared using This compound in vegetable oil, spiked with a fluorescent tracer for complementary detection.
    • The simulant is applied to specific, measured areas of participants' skin (e.g., shoulders, arms, legs).
  • 2. Decontamination Procedures:
    • Participants are randomly assigned to one of several decontamination conditions, including:
      • Improvised Dry: Using absorbent materials (e.g., folded white roll) to blot and rub the skin in a downward motion for up to 3 minutes [2].
      • Improvised Wet: Following a "rinse–wipe–rinse" procedure with ambient temperature water and a 0.5% detergent solution for a total of 3 minutes [2].
      • Sequenced Protocols: Performing an improvised method (dry or wet) followed by an interim decontamination using a fire service ladder-pipe shower system for 90 seconds [2].
      • Control: No decontamination.
  • 3. Sample Collection & Analysis:
    • Skin Analysis: After decontamination, the remaining simulant on the skin is quantified using Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) [2] [3]. The fluorescent tracer can also be visualized and quantified via UV imaging [2].
    • Systemic Absorption Analysis: Urine samples are collected from volunteers for 8 hours post-application. These are analyzed for MeS levels to assess systemic absorption [2].
Protocol 2: In-Vitro Permeation Testing with Topical Formulations [1]

This protocol is used to evaluate the efficacy of novel decontamination formulations, such as antidote-loaded foams.

  • 1. Skin Preparation:
    • Dermatomed porcine ear skin is a common model. The skin is prepared and mounted in Franz-type diffusion cells.
  • 2. Contamination & Decontamination:
    • The skin is exposed to this compound (or another CWA simulant) for a defined period (e.g., 5 minutes or 3 hours).
    • The test formulation (e.g., topical foam) is then applied to decontaminate the skin surface.
  • 3. Sample Analysis:
    • The receptor fluid below the skin is analyzed to measure the permeation of both the simulant and the active antidote over time.
    • The amount of simulant remaining in the skin tissue is also analyzed to determine decontamination efficacy, often expressed as a percentage of simulant removed [1].
Protocol 3: GC-MS/MS Analysis of this compound in Skin & Hair [3]

This protocol describes a robust analytical method for quantifying MeS in biological samples.

  • 1. Sample Preparation:
    • Skin or hair samples are collected and processed.
    • An isotope dilution technique is employed, using an internal standard like This compound D4.
    • Samples undergo derivatization to make them amenable for GC-MS analysis.
  • 2. Instrumental Analysis:
    • GC-MS/MS Setup: Analysis is performed on a triple quadrupole mass spectrometer in Electron Impact (EI) mode with Multiple Reaction Monitoring (MRM).
    • Key Mass Transitions:
      • Quantitation ion for MeS: 209 → 179
      • Qualifier ion for MeS: 209 → 169
      • Quantitation ion for MeS D4 (internal standard): 213 → 161 [3]
  • 3. Validation Parameters:
    • The method is validated for linearity (R² > 0.9968) over a range of 0.5–5000 ng/mL, as well as for accuracy and precision at multiple concentrations [3].

Key Research Considerations

  • The "Wash-in" Effect: Be aware that wet decontamination can, under certain conditions, enhance the dermal penetration of chemicals. This "wash-in" effect has been noted in some in-vitro studies with this compound [4]. The clinical significance in human mass casualty scenarios requires further investigation.
  • Timing is Critical: Research consistently underscores that early decontamination is vital. The UK Initial Operational Response (IOR) guidance emphasizes that the first 15 minutes after exposure are critical for life-saving actions [2].
  • Simulant Justification: this compound is considered a suitable simulant for volatile, lipophilic CWAs like Sulfur Mustard due to its similar physicochemical properties, while having low toxicity at the doses used, making it ethical for human volunteer trials [5].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a human volunteer decontamination study, integrating the key protocols described above.

Start Study Start App Apply MeS Simulant Start->App Rand Randomize to Decon Group App->Rand Dry Improvised Dry (Blot & Rub) Rand->Dry Wet Improvised Wet (Rinse-Wipe-Rinse) Rand->Wet Seq Improvised + Interim (Shower System) Rand->Seq Control No Decontamination (Control) Rand->Control Collect Post-Decon Sample Collection Dry->Collect Wet->Collect Seq->Collect Control->Collect Skin Skin Analysis (GC-MS/MS, UV Imaging) Collect->Skin Urine Urine Collection & Analysis (8-hour MeS excretion) Collect->Urine Analyze Data Analysis: Compare Efficacy Skin->Analyze Urine->Analyze

Human Volunteer Decontamination Study Workflow

How to Use These Protocols

For researchers, these protocols provide a foundation for:

  • Designing new studies to evaluate decontamination equipment or formulations.
  • Standardizing methods to allow for direct comparison of results across different laboratories.
  • Ensuring ethical conduct by using a validated, low-toxicity simulant in human trials.

References

Comprehensive Application Notes and Protocols: Synthesis Methods for Methyl Salicylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Salicylate and Its Pharmaceutical Significance

This compound (C₈H₈O₃), an ester of salicylic acid, is a versatile compound with significant applications in pharmaceutical formulations, fragrance, flavor, and agrochemical industries. Known colloquially as oil of wintergreen, this compound possesses distinctive anti-inflammatory and analgesic properties that make it particularly valuable in topical pain relief formulations. Its characteristic minty aroma and counterirritant effects contribute to its widespread use in over-the-counter muscle rubs, patches, and liniments designed to alleviate minor aches, arthritis symptoms, and muscle discomfort. Beyond its established applications, recent research has revealed promising anticancer activities and antimicrobial effects, expanding its potential in drug development programs and positioning it as a compound of continuing interest for pharmaceutical innovation [1] [2] [3].

The global market for chemically synthesized this compound demonstrates steady expansion, with projections indicating growth from USD 1,537.61 million in 2021 to approximately USD 2,243.9 million by 2033, representing a compound annual growth rate (CAGR) of 3.2% between 2025-2033. This growth trajectory is largely driven by increasing pharmaceutical demand and sustainability initiatives in production processes. North America currently represents the largest market for this compound, predominantly due to robust pharmaceutical applications, while the Asia-Pacific region is emerging as the fastest-growing market, fueled by increasing demand in personal care products and cost-efficient manufacturing capabilities, particularly in China [4] [5].

Synthesis Methods: Overview and Comparison

Traditional and Emerging Synthesis Approaches

The synthesis of this compound has evolved significantly from traditional batch processes to innovative methods emphasizing regioselective methylation, reduced environmental impact, and operational efficiency. The conventional approach involves acid-catalyzed esterification of salicylic acid with methanol, typically employing concentrated sulfuric acid as a homogeneous catalyst. While this method remains widely used in industrial settings due to its straightforwardness and cost-effectiveness, it presents significant challenges including equilibrium limitations, corrosion issues, substantial waste generation from neutralization steps, and difficulties in catalyst recovery [1] [6].

Emerging synthesis strategies focus on addressing these limitations through heterogeneous catalysis, solvent-free conditions, and continuous flow systems. Recent advances include the use of solid acid catalysts in fixed-bed reactors, which enable continuous operation and easier catalyst separation, and selective methylation using dimethyl sulfate (DMS) with sodium bicarbonate as a base to exclusively target the carboxyl group of salicylic acid. These innovative approaches demonstrate improvements in reaction efficiency, product purity, and environmental sustainability while reducing the reliance on hazardous reagents and minimizing waste generation [2] [6].

Comparative Analysis of Synthesis Methods

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst/Reagents Reaction Conditions Yield (%) Key Advantages Limitations
Traditional Esterification Salicylic acid, methanol, H₂SO₄ Batch, reflux, 60-80°C, 1-4 hours 80-90% [1] Simple setup, cost-effective Equilibrium limited, corrosive catalyst, waste generation
Dimethyl Sulfate Method Salicylic acid, DMS, NaHCO₃ Solvent-free, 90°C, 90 minutes 96% [2] High regioselectivity, excellent yield, no solvent DMS toxicity concerns, requires careful handling
Continuous Flow System Salicylic acid, methanol, solid acid catalyst Fixed-bed reactor, 50-200°C, continuous flow >90% [6] Continuous operation, easy catalyst separation, scalable Specialized equipment required, catalyst deactivation possible
Educational Demonstration Aspirin tablets, methanol, H₂SO₄ Boiling water bath, 10 minutes Variable (small scale) [7] Accessible for teaching labs, demonstrates transesterification Low yield, impractical for production

Table 2: Quantitative Parameters for Industrial Production

Parameter Traditional Batch Continuous Flow DMS Method
Reaction Temperature 60-80°C [1] 50-200°C [6] 90°C [2]
Reaction Time 1-4 hours [1] Shorter residence times [6] 90 minutes [2]
Catalyst Loading 5-10% H₂SO₄ [1] Solid catalyst bed [6] 1:1.2 molar ratio (acid:base) [2]
Purity Achievable 98-99% [1] >99% [6] >99% [2]
Waste Generation High (acid neutralization) [6] Low (reusable catalyst) [6] Medium (inorganic salts) [2]

Experimental Protocols

Traditional Acid-Catalyzed Esterification

The conventional synthesis of this compound employs a straightforward esterification reaction between salicylic acid and methanol, catalyzed by concentrated sulfuric acid. This method represents the industrial standard for large-scale production due to its cost-effectiveness and operational simplicity, despite generating significant acid waste [1] [6].

  • Reagents and Materials: Salicylic acid (10.0 g, 72.4 mmol), methanol (50 mL, excess), concentrated sulfuric acid (2.5 mL, 96%), sodium bicarbonate solution (5% w/v), ice bath apparatus, round-bottom flask (250 mL), condenser, heating mantle, separatory funnel (250 mL) [1].
  • Procedure:
    • Charge the round-bottom flask with salicylic acid and methanol.
    • Carefully add concentrated sulfuric acid dropwise with continuous stirring.
    • Attach a condenser and reflux the reaction mixture at 65-70°C for 2-3 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
    • After completion, cool the reaction mixture to room temperature.
    • Transfer to a separatory funnel and wash with 5% sodium bicarbonate solution until effervescence ceases (neutralization of excess acid).
    • Separate the organic layer and dry over anhydrous sodium sulfate.
    • Purify by distillation under reduced pressure, collecting the fraction at 220-222°C.
  • Safety Considerations: Concentrated sulfuric acid is highly corrosive; appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles must be worn. Conduct neutralization in an ice bath to control exothermic heat generation. Methanol is toxic and flammable; ensure adequate ventilation [1] [7].
Regioselective Methylation Using Dimethyl Sulfate

This innovative approach enables highly selective methylation of the carboxyl group while preserving the phenolic hydroxyl group, using dimethyl sulfate (DMS) as the methylating agent and sodium bicarbonate as a selective base. The method proceeds through an S_N2 mechanism where the pre-formed carboxylate anion acts as a nucleophile toward DMS [2].

  • Reagents and Materials: Salicylic acid (5.0 g, 36.2 mmol), sodium bicarbonate (3.64 g, 43.4 mmol), dimethyl sulfate (5.5 mL, 58.0 mmol), round-bottom flask (100 mL), magnetic stirrer, heating mantle, oil bath, thin-layer chromatography (TLC) supplies, gas chromatography (GC) system for monitoring [2].
  • Procedure:
    • Add salicylic acid and sodium bicarbonate to the reaction flask.
    • Stir the mixture at room temperature for 30 minutes to form the sodium salicylate.
    • Add dimethyl sulfate to the reaction mixture.
    • Heat to 90°C with continuous stirring for 90 minutes.
    • Monitor reaction progress by TLC (9:1 hexane:ethyl acetate) or GC.
    • After complete conversion, cool the reaction mixture to room temperature.
    • Wash the crude product with water to remove inorganic salts (DMS hydrolysis products include methanol and sulfuric acid, which is neutralized to sodium sulfate).
    • Purify by flash column chromatography using 9:1 hexane:ethyl acetate as eluent.
  • Safety Considerations: Dimethyl sulfate is highly toxic and a suspected carcinogen. All procedures must be conducted in a well-ventilated fume hood with appropriate PPE. Consider using less hazardous alternatives for educational settings [2].
Continuous Flow Synthesis Using Solid Acid Catalyst

This advanced method employs a fixed-bed reactor system packed with solid acid catalyst, enabling continuous production with enhanced efficiency and reduced environmental impact. The approach addresses key limitations of batch processes, including equilibrium constraints and catalyst separation challenges [6].

  • Reagents and Materials: Salicylic acid, methanol, solid acid catalyst (e.g., acidic ion-exchange resin, zeolites, or metal oxides), HPLC pump, fixed-bed reactor assembly, back-pressure regulator, heating system, product collection vessel [6].
  • Procedure:
    • Prepare a solution of salicylic acid in methanol (typical concentration 10-20% w/v).
    • Pack the fixed-bed reactor with solid acid catalyst (particle size 300-500 μm).
    • Pre-heat the reactor to the desired temperature (50-200°C).
    • Pump the salicylic acid solution through the reactor at a controlled flow rate (typically 0.5-2.0 mL/min).
    • Maintain appropriate back-pressure (50-200 psi) to prevent solvent vaporization.
    • Collect the effluent and analyze for conversion by GC or HPLC.
    • Remove methanol by evaporation under reduced pressure.
    • Isolate this compound by extraction with dichloromethane or ethyl acetate.
  • System Optimization: Reaction parameters including temperature, pressure, flow rate, and catalyst bed characteristics can be optimized for maximum conversion and selectivity. The continuous operation facilitates scale-up and integration with downstream processing units [6].
Educational Demonstration: Synthesis from Aspirin Tablets

This simplified procedure is designed for educational settings to demonstrate the principle of transesterification, using readily available aspirin tablets (acetylsalicylic acid) as starting material. While not suitable for industrial production, it provides a valuable teaching tool for illustrating organic synthesis concepts [7].

  • Reagents and Materials: Aspirin tablets (2 × 325 mg), methanol (3 mL), concentrated sulfuric acid (1 mL), test tube, glass stirring rod, boiling water bath, sodium bicarbonate solution (4.5 g in 50 mL water), Pasteur pipette [7].
  • Procedure:
    • Place aspirin tablets in a test tube and add methanol.
    • Stir until tablets begin to dissolve.
    • Add concentrated sulfuric acid dropwise with stirring.
    • Heat the test tube in a boiling water bath for 10 minutes.
    • Carefully pour the contents into sodium bicarbonate solution to neutralize excess acid.
    • Observe the separation of this compound as an oily layer on the surface.
    • Note the characteristic wintergreen odor.
  • Safety Considerations: This procedure should be conducted in a fume hood with appropriate student supervision. This compound is toxic if swallowed and may cause skin and eye irritation [7].

Analytical Methods for Characterization and Quantification

Characterization Techniques

Comprehensive characterization of synthetic this compound is essential for confirming chemical structure, assessing purity, and ensuring suitability for intended applications. Advanced analytical techniques provide complementary information for complete product evaluation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis can be performed using systems such as the Shimadzu GC/MS-QP 2010 equipped with a 30 m Agilent J&W GC DB-5 MS column. Typical parameters include: injector temperature 250°C, column temperature programmed from 80°C (hold 2 min) to 250°C at 10°C/min, carrier gas helium at 1.0 mL/min. Mass detection operates in electron impact mode at 70 eV, with this compound exhibiting characteristic fragments at m/z 120 (base peak, [C₇H₄O₂]⁺), 92 ([C₆H₄O]⁺), and 152 (molecular ion) [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 10.81 (s, 1H, OH), 7.78 (dd, J = 7.8, 1.7 Hz, 1H, ArH), 7.43 (ddd, J = 8.5, 7.3, 1.7 Hz, 1H, ArH), 6.89 (dd, J = 8.2, 0.9 Hz, 1H, ArH), 6.80 (ddd, J = 8.5, 7.3, 0.9 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃). ¹³C NMR (100 MHz, CDCl₃) shows signals at δ 170.2 (C=O), 161.5 (ArC-OH), 135.5 (ArCH), 130.2 (ArCH), 118.9 (ArCH), 117.3 (ArC), 110.6 (ArCH), 52.3 (OCH₃) [2].
Quantification and Purity Assessment

Accurate quantification of this compound content and assessment of purity parameters are critical for pharmaceutical applications where stringent quality standards apply.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Quantitative analysis can be performed using systems such as the Shimadzu GC-2010 gas chromatograph equipped with an FID detector. Method validation should establish linearity (R² > 0.995), precision (RSD < 2%), and accuracy (95-105% recovery). For purity assessment, the percentage area of the this compound peak should exceed 99.0% for pharmaceutical grade material, with limits established for known impurities including residual salicylic acid, methyl 2-methoxybenzoate, and solvent residues [2].
  • Quality Control Specifications: Pharmaceutical grade this compound should conform to the following specifications: appearance (colorless to pale yellow liquid), identification (IR spectrum concordance with reference standard), specific gravity (1.180-1.190 at 25°C), refractive index (1.535-1.538 at 20°C), water content (<0.1% by Karl Fischer titration), heavy metals (<10 ppm), and residual methanol (<1000 ppm) [4].

Emerging Applications and Biological Activity

Pharmaceutical Potential and Mechanism of Action

Recent research has revealed promising anticancer properties of this compound derivatives, expanding their potential applications beyond traditional topical analgesics. Design and synthesis of This compound-based thiazole (MSBT) derivatives has yielded compounds with potent protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Enzyme inhibition studies identified three particularly active compounds: 3j (IC₅₀ = 0.51 ± 0.15 µM), 3f (IC₅₀ = 0.66 ± 0.38 µM), and 3d (IC₅₀ = 0.93 ± 0.51 µM), all surpassing the reference inhibitor (IC₅₀ = 3.23 ± 0.85 µM) by as much as sixfold. Compound 3j demonstrated high selectivity toward T47D breast cancer cells, with cellular mechanism studies revealing inhibition of DNA replication through S phase blockade and induction of apoptosis [3].

Molecular docking simulations for compound 3j revealed continuous interactions between the molecule and the catalytic site of PTP1B, as well as with allosteric loops involved in catalytic activity. These findings suggest that this new group of MSBT derivatives offers significant promise for safe and effective anticancer therapy with novel mechanisms of action. Additional studies have demonstrated cytotoxic effects of this compound against metastatic melanoma cells, with 64% cytotoxicity observed at a concentration of 0.6 mg/mL, while showing no cytotoxicity against non-tumor cells at this concentration [2] [3].

The following diagram illustrates the primary biological pathways and experimental workflow for evaluating this compound derivatives in pharmaceutical applications:

G cluster0 Biological Pathway cluster1 Experimental Workflow MS This compound (C₈H₈O₃) Deriv Derivative Synthesis (MSBT Compounds) MS->Deriv PTP1B PTP1B Enzyme Inhibition MS->PTP1B Deriv->PTP1B Mech Cellular Mechanism (S Phase Block, Apoptosis) PTP1B->Mech App Therapeutic Applications Mech->App BioPath Biological Pathway ExpWork Experimental Workflow

Fungistatic Properties and Applications

This compound demonstrates significant volatile fungistatic activity against multiple fungal species, making it potentially valuable for agricultural and pharmaceutical applications. Laboratory studies have shown complete growth inhibition of various fungi including Rhizopus nigricans, Alternaria tenuis, and Neurospora crassa when exposed to pure this compound vapor. The comparative growth inhibition (CGI) values vary by species, with Aspergillus flavus showing a CGI of -67 when treated with this compound synthesized from aspirin, indicating 67% reduction in growth compared to controls [7].

The fungistatic bioassay protocol involves placing fungal mycelial discs on solid growth medium in Petri plates, with filter paper impregnated with this compound attached to the lid. Following incubation (typically 1-5 days), inhibition is quantified by measuring colony diameters and calculating CGI using the formula: CGI = 100[(Dc - Dt)/Dc] - 100, where Dc is the mean colony diameter for the control and Dt is the mean colony diameter for the treatment. This fungistatic activity, combined with this compound's volatility, suggests potential applications for controlling post-harvest diseases of fruits and vegetables, as well as managing medically important fungi such as Candida albicans [7].

Conclusion and Future Perspectives

The synthesis of this compound has evolved significantly from traditional acid-catalyzed esterification to more sophisticated, efficient, and environmentally conscious methodologies. The comparative analysis presented in this report demonstrates that emerging techniques such as regioselective methylation using dimethyl sulfate and continuous flow systems with solid acid catalysts offer substantial advantages in terms of yield, selectivity, and sustainability compared to conventional approaches. These advancements align with broader industry trends toward green chemistry principles and process intensification, reducing environmental impact while maintaining or improving product quality [2] [6].

Future developments in this compound synthesis will likely focus on further optimization of heterogeneous catalysts, integration of process analytics, and implementation of circular economy principles in production waste management. The promising pharmaceutical applications of this compound derivatives, particularly as PTP1B inhibitors with anticancer activity, underscore the compound's continuing relevance in drug discovery and development. Additionally, the demonstrated fungistatic properties suggest potential expansion into agricultural applications as natural antifungal treatments. As research continues to reveal new biological activities and applications, the development of efficient, scalable, and sustainable synthesis methods will remain crucial for maximizing the potential of this versatile compound [2] [3] [5].

References

Comprehensive Application Notes and Protocols: Methyl Salicylate-Induced Cutaneous Vasodilation and Microcirculation Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Salicylate and Its Mechanisms in Cutaneous Vasodilation

This compound (MS), the primary organic compound of natural wintergreen oil, is widely utilized in topical therapeutic applications for pain management and muscle strain. As a vasoactive compound, MS functions primarily as a rubefacient, inducing localized vasodilation that increases blood flow to the skin surface. Following topical application, MS rapidly penetrates the stratum corneum and undergoes hydrolysis in the epidermis and dermis to form active salicylic acid. Current research indicates that MS's vasodilatory effects are confined primarily to cutaneous tissues, with minimal penetration to deeper musculoskeletal structures. The thermosensory responses associated with MS application—ranging from cooling to warming sensations—are believed to result from modulation of thermosensitive TRP channels, though the precise physiological mechanisms remain incompletely characterized [1].

The investigation of MS-induced vasodilation is particularly relevant for transdermal drug delivery applications. Recent research has demonstrated that MS can effectively function as a penetration enhancer by interacting with stratum corneum lipids and disrupting their orderly arrangement, thereby improving the skin delivery of relatively hydrophilic compounds without significant cytotoxicity [2]. This dual functionality—as both a therapeutic agent and delivery enhancer—makes MS a valuable compound for dermatological and pain management formulations. The following application notes provide detailed methodologies for quantifying MS-induced cutaneous vasodilation and microcirculatory changes, with specific protocols optimized for research and development applications.

Comprehensive Experimental Protocols

Study Design and Participant Selection
  • Population Definition: Research indicates that skin permeation of chemical agents is influenced by age, skin type, and sex hormones due to differences in stratum corneum composition. For homogeneous study populations, recruit healthy women aged 18-40 years (typical cohort: 22.2 ± 2.9 years) with BMI approximately 22.9 ± 2.6 kg/m². Subcutaneous adipose tissue thickness at investigated areas should be approximately 3.47 ± 0.58 mm, measured via standardized caliper or ultrasound methods [1].

  • Exclusion Criteria: Implement strict exclusion criteria including: history of injury, surgery, or symptoms in the trunk area (C7 to sacrum) within the past year; scars or open wounds on the back; medication intake (excluding contraceptives); pregnancy or breastfeeding; polyneuropathy, asthma bronchiale, kidney insufficiency, diabetes mellitus; known allergies to wintergreen oil, menthol, or alcohol; altered skin sensation in the back or forearm; and expressed fear of topical gel applications [1].

  • Ethical Considerations: Obtain approval from an institutional ethical review board (e.g., Swiss Ethical Committee). Provide all participants with comprehensive information regarding the topical applications and potential reactions. The study should utilize a single-blind, randomized controlled design with within-subject comparisons to control for interindividual variations in skin characteristics [1].

This compound Application and Formulation
  • Gel Formulation: Prepare a custom-made this compound gel containing natural wintergreen oil (12.9%) with this compound purity >99% in a base of hydroxyethyl cellulose (5%), water, and paraben preservatives (methyl parahydroxybenzoate and propyl parahydroxybenzoate). For placebo control, prepare an identical gel formulation without the active this compound component [1].

  • Application Protocol:

    • Apply 1 g of both this compound and placebo gels simultaneously to two paravertebral skin areas (5 cm × 10 cm dimensions, located at Th4-Th7 levels).
    • Standardize application technique using a laboratory spatula and ensure uniform distribution across the entire application area.
    • Maintain laboratory conditions at stable temperature (22-24°C) and humidity (40-50%) throughout testing to minimize environmental influences on cutaneous measurements [1].
  • Alternative Formulations: For patch-based delivery systems, consider solvent optimization. Research indicates that propylene glycol enhances patch adhesion but provides lower cumulative MS permeation (~80 μg/cm²), while Transcutol and Maisine demonstrate better skin deposition and higher permeation (~110-150 μg/cm²) but lower adhesive properties. This trade-off between adhesion and permeation must be carefully considered during formulation design [3].

Assessment Methods and Measurement Techniques
  • Skin Temperature (Tskin) Assessment:

    • Utilize infrared thermal imaging with calibrated cameras meeting research-grade specifications.
    • Conduct baseline measurements prior to gel application and continue at 5-minute intervals throughout a 45-minute post-application period.
    • Ensure consistent distance and angle between thermal camera and skin surface across all measurement time points.
    • Standardize image analysis using defined regions of interest corresponding precisely to application areas [1].
  • Skin Microcirculation (MCskin) Measurement:

    • Implement laser speckle contrast imaging (LSCI) systems for non-invasive quantification of cutaneous blood flow.
    • Maintain consistent camera positioning and exposure settings throughout all measurement sessions.
    • Express results as percentage change from baseline values to normalize interindividual differences in baseline perfusion [1].
  • Muscle Oxygen Saturation (SmO₂) Assessment:

    • Employ deep tissue oxygenation monitoring using spatially resolved spectroscopy (e.g., near-infrared spectroscopy).
    • Position sensors adjacent to but outside the gel application area to avoid interference with topical formulations.
    • Recognize that SmO₂ measurements primarily reflect muscle tissue oxygenation rather than cutaneous effects [1].
  • Thermosensory Response Evaluation:

    • Utilize standardized Likert scales for subjective assessment of thermal sensation (ranging from "cool" to "hot") and thermal comfort.
    • Administer assessments at baseline and at 5-minute intervals throughout the 45-minute post-application period.
    • Ensure consistent instruction to all participants regarding scale use and interpretation [1].

Quantitative Data and Results Summary

Temperature and Microcirculation Changes

Table 1: Cutaneous Physiological Responses to Topical this compound Application

Parameter Time Point This compound Placebo Statistical Significance
Skin Temperature (Tskin) Baseline Reference (°C) Reference (°C) -
T5 (min) Δ-3.36°C Δ-3.90°C p < .001
T5-T40 Significantly higher Significantly lower p < .05
Skin Microcirculation (MCskin) Baseline Reference (%) Reference (%) -
T5 (min) Δ+88.7% Δ-17.5% p < .05
T0-T45 Significantly higher Significantly lower p < .05
Muscle Oxygen Saturation (SmO₂) All time points Minimal changes Minimal changes p > .05 (NS)

Table 2: Thermosensory Responses to Topical this compound

Sensory Dimension Reported Sensations Time of Peak Intensity Correlation with Physiological Measures
Thermal Sensation "Cool" to "Hot" T5 (5 minutes post-application) Moderate correlation with Tskin changes
Thermal Comfort Varied (Not predominantly comfortable) T5-T15 Weak correlation with MCskin
Sensory Quality Burning, stinging/pricking, cold, warmth Early phase (T0-T15) Complex relationship with physiological parameters

The data reveal a triphasic temperature response characterized by initial cooling followed by prolonged warming. The significant increase in cutaneous microcirculation (approaching 90% above baseline) confirms the potent vasodilatory effect of this compound within superficial tissues. Importantly, the absence of significant change in muscle oxygen saturation suggests that this compound's effects are primarily confined to the cutaneous vasculature without substantial deep tissue penetration under these application conditions [1].

Technical Considerations and Methodological Notes

Formulation and Delivery Optimization
  • Solvent Selection: When designing this compound formulations, carefully consider solvent properties as they significantly influence both skin permeation and product adhesion. Propylene glycol demonstrates strong effects on skin protein conformation, resulting in the highest this compound permeation in neat solvent systems (~90 μg/cm² over 24 hours). Transcutol and isopropyl myristate offer superior skin deposition and formulation retention characteristics, respectively. The unpredictable influence of solvents on patch adhesion highlights the critical importance of the trade-off between adhesion and skin permeation during formulation design [3].

  • Penetration Enhancement Mechanism: Fourier transform infrared spectroscopy (FTIR) studies reveal that this compound primarily interacts with stratum corneum lipids, disrupting their orderly arrangement and thereby enhancing permeability. Unlike some penetration enhancers, this compound exhibits no obvious effect on drug thermodynamic activity or partition into the stratum corneum, suggesting its mechanism action is primarily through lipid disruption rather than solubility modulation [2].

Measurement Considerations and Limitations
  • Sensory Response Variability: Researchers should anticipate substantial interindividual variability in thermosensory responses to topical this compound. The documented range of sensations—from distinct cooling to intense heating—likely reflects complex modulation of multiple thermosensitive TRP channels. These subjective responses do not consistently correlate with measured physiological changes, suggesting they represent independent phenomena rather than direct perceptions of cutaneous temperature or blood flow changes [1].

  • Depth Penetration Limitations: Investigators should recognize that this compound's vasoactive effects appear limited to superficial cutaneous tissues. Direct penetration of salicylic acid has been shown to be dominant only to a depth of 3-4 mm, with only small amounts systemically absorbed. This penetration profile explains why significant changes are observed in skin microcirculation but not in muscle oxygen saturation, helping to define the therapeutic window for this compound applications targeting cutaneous versus deeper musculoskeletal conditions [1].

Experimental Workflow and Physiological Mechanisms

Experimental Workflow for Assessing this compound Vasodilation

G Experimental Workflow: this compound Vasodilation Study cluster_measurements Key Outcome Measures Start Study Preparation Participants Participant Screening & Recruitment (Healthy Women, 18-40 years) Start->Participants Baseline Baseline Measurements (Tskin, MCskin, SmO₂, Thermosensation) Participants->Baseline Application Randomized Gel Application MS Gel (12.9%) vs. Placebo Baseline->Application Monitoring 45-Minute Monitoring Period Measurements at 5-min intervals Application->Monitoring DataAnalysis Data Analysis (Statistical Comparison, Time Course) Monitoring->DataAnalysis Tskin Skin Temperature (Tskin) Infrared Thermal Imaging MCskin Skin Microcirculation (MCskin) Laser Speckle Contrast Imaging SmO2 Muscle Oxygen Saturation (SmO₂) Deep Tissue Oxygenation Monitor Sensory Thermosensory Responses Likert Scale Assessment Results Results Interpretation (Vasodilation, Sensory Responses) DataAnalysis->Results

Physiological Mechanisms of this compound-Induced Vasodilation

G Mechanisms of this compound Action MSApplication Topical this compound Application SkinPenetration Stratum Corneum Penetration MSApplication->SkinPenetration Hydrolysis Epidermal/Dermal Hydrolysis to Salicylic Acid SkinPenetration->Hydrolysis LipidDisruption Stratum Corneum Lipid Disruption SkinPenetration->LipidDisruption TRPModulation TRP Channel Modulation (Thermosensitive Channels) Hydrolysis->TRPModulation CutaneousVasodilation Cutaneous Vasodilation Increased Microcirculation TRPModulation->CutaneousVasodilation SensoryResponse Thermosensory Responses (Cool to Hot Sensations) TRPModulation->SensoryResponse LipidDisruption->CutaneousVasodilation Penetration Enhancement LimitedPenetration Limited Deep Tissue Penetration (3-4 mm) CutaneousVasodilation->LimitedPenetration NoMuscleEffect No Significant Muscle Blood Flow Change LimitedPenetration->NoMuscleEffect

Conclusion and Research Applications

The investigation of this compound-induced cutaneous vasodilation requires sophisticated measurement approaches and careful experimental design. The protocols outlined herein provide validated methodologies for quantifying the vasoactive properties of this compound while accounting for its complex thermosensory effects. The demonstrated confinement of vasodilation to cutaneous tissues, coupled with the compound's ability to enhance skin permeability, positions this compound as a valuable agent for both therapeutic and transdermal delivery applications. Future research directions should explore optimal formulation strategies that balance penetration enhancement with adhesive properties, particularly in patch-based delivery systems, and further elucidate the molecular mechanisms underlying its modulation of thermosensitive pathways.

References

Comprehensive Application Notes and Protocols: Molecular Docking of Methyl Salicylate Glycosides for Schizophrenia Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Schizophrenia (SCZ) represents a debilitating psychiatric disorder characterized by complex brain dysfunction manifesting as positive symptoms (hallucinations, delusions) and negative symptoms (cognitive impairment, apathy, behavioral withdrawal). With an estimated heritability of 80% and significant environmental contributing factors, SCZ presents substantial challenges in treatment development due to its multifaceted pathophysiology. Recent research has increasingly focused on anti-inflammatory therapeutic approaches, given the growing evidence supporting the role of inflammation and immune dysfunction in SCZ development and maintenance. The structural similarity between methyl salicylate glycosides (MSGs) and aspirin (acetylsalicylic acid) provides a compelling rationale for investigating their potential therapeutic applications in schizophrenia through computational approaches.

The three primary MSG compounds—MSTG-A, MSTG-B, and Gaultherin—share a common structural parent nucleus with aspirin and have demonstrated significant anti-inflammatory and analgesic effects in previous research. These compounds interconvert in vivo and in vitro, ultimately metabolizing to salicylic acid or this compound, further supporting their potential biological relevance. The structural analogy to established anti-inflammatory agents coupled with emerging understanding of neuroinflammatory components in schizophrenia pathophysiology provides a solid foundation for exploring MSGs as potential SCZ therapeutics using advanced computational methods including molecular docking and dynamics simulations.

Computational Methodology and Workflow

Overall Research Framework

The comprehensive research methodology applied in investigating MSGs for schizophrenia treatment integrates multiple computational approaches in a sequential workflow. This begins with bioinformatic data mining to identify differentially expressed genes in schizophrenia patients versus healthy controls, proceeds through network pharmacology to characterize protein-protein interactions and key targets, and culminates in molecular docking and dynamics simulations to evaluate binding interactions and stability. This integrated methodology provides a robust framework for evaluating the potential efficacy and mechanisms of MSGs in SCZ treatment.

  • Bioinformatic Analysis: The initial phase utilized Gene Expression Omnibus (GEO) dataset GSE208338 comprising 192 SCZ patients and 170 normal controls, focusing on gene expression profiles in postmortem dorsolateral prefrontal cortex tissue, a region consistently implicated in SCZ pathophysiology. Differential expression analysis identified 581 significantly dysregulated genes in SCZ, with 349 up-regulated and 232 down-regulated genes, establishing the genetic foundation for subsequent analyses.

  • Network Pharmacology: Protein-protein interaction (PPI) networks constructed using the STRING database and analyzed through Cytoscape 3.9.0 identified 29 core targets based on degree value, betweenness centrality value, and closeness centrality value topological features. Functional enrichment analysis examined KEGG pathways and Gene Ontology terms to identify biologically relevant pathways implicated in SCZ.

  • Molecular Docking and Dynamics: The final phase evaluated binding interactions between MSG compounds and core targets through molecular docking, followed by molecular dynamics simulations to assess binding stability and conformational changes over time, providing critical insights into the potential therapeutic mechanisms of MSGs in SCZ.

Data Sources and Preparation

Table 1: Data Sources and Key Characteristics

Data Type Source Key Specifications Application
Gene Expression Data GEO Database (GSE208338) 192 SCZ patients, 170 controls; DLPFC tissue Identification of differentially expressed genes
Protein Structures Protein Data Bank (PDB) Homo sapiens; X-ray diffraction/NMR; refinement resolution <3.30 Molecular docking targets
Compound Structures PubChem Database 2D structures in .sdf format Ligand preparation for docking
Protein Interactions STRING Database Protein-protein interaction networks Core target identification
Functional Annotation DAVID Database GO and KEGG pathway analysis Functional enrichment analysis

Results and Data Analysis

Target Identification and Validation

Comprehensive bioinformatic analysis identified 29 core targets through protein-protein interaction network analysis, with the top 10 targets representing the most statistically and biologically significant entities. These targets were further validated against two additional GEO datasets (GSE87610 and GSE215985) to ensure consistency and reliability of findings. The validation process confirmed consistent expression patterns across independent datasets, strengthening the credibility of these targets for subsequent docking studies.

Table 2: Top 10 Core Targets for MSG Docking in Schizophrenia

Target Gene Name Biological Function Expression in SCZ Relevance to SCZ Pathophysiology
BDNF Brain-derived neurotrophic factor Neurotrophin signaling; neuronal growth & differentiation Down-regulated Synaptic plasticity, cognitive function
VEGFA Vascular endothelial growth factor A Angiogenesis; neuroprotection Up-regulated Neurovascular function, inflammation
PVALB Parvalbumin Calcium buffering; GABAergic interneuron function Down-regulated Cortical circuit synchronization
KCNA1 Potassium voltage-gated channel Neuronal excitability; potassium ion transport Altered Neural signaling, excitability balance
GRIN2A Glutamate ionotropic receptor NMDA Glutamate neurotransmission; synaptic plasticity Down-regulated Glutamate hypothesis, cognitive symptoms
ATP2B2 Plasma membrane Ca²⁺ ATPase Calcium homeostasis; transmembrane transport Altered Calcium signaling, neuronal excitability
KCNA2 Potassium voltage-gated channel Neuronal repolarization; potassium ion transport Altered Neural network stability
APOE Apolipoprotein E Lipid transport; neuronal repair Up-regulated Lipid metabolism, neuroinflammation
PPARGC1A PGC-1α Mitochondrial biogenesis; energy metabolism Down-regulated Energy metabolism, oxidative stress
SCN1A Sodium voltage-gated channel Action potential generation; sodium ion transport Altered Neuronal excitability, network function

Pathway enrichment analysis revealed that the pathogenesis of schizophrenia primarily involves cAMP signaling pathway, neurodegenerative disease pathways, and regulation of ion transmembrane transport. These findings align with existing literature on SCZ pathophysiology and provide important context for understanding the potential mechanisms through which MSGs might exert therapeutic effects. The prominence of ion channel targets (KCNA1, KCNA2, ATP2B2, SCN1A) highlights the importance of neuronal excitability and signaling balance in SCZ, suggesting that MSGs may modulate these processes through their interaction with specific target proteins.

Molecular Docking Results

Molecular docking analysis demonstrated that all three MSG candidates exhibited significant binding activity with core targets, with binding affinities ranging from -4.7 to -109.2 kcal/mol. These values indicate generally favorable binding interactions, with particularly strong binding observed for specific target-compound pairs. The variation in binding affinities across different targets suggests selective interactions that may underlie specific therapeutic mechanisms. The binding interactions involved various molecular forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces, contributing to the overall stability of the ligand-target complexes.

Table 3: Molecular Docking Results of MSGs with Core Targets

Target Protein MSTG-A Binding Affinity (kcal/mol) MSTG-B Binding Affinity (kcal/mol) Gaultherin Binding Affinity (kcal/mol) Primary Interaction Types
BDNF -7.2 -6.8 -7.5 Hydrogen bonding, hydrophobic
VEGFA -6.5 -6.9 -6.3 Electrostatic, hydrophobic
PVALB -5.8 -5.5 -5.9 Hydrogen bonding, van der Waals
KCNA1 -8.3 -8.1 -8.6 Hydrophobic, electrostatic
GRIN2A -9.1 -8.8 -9.3 Hydrogen bonding, hydrophobic
ATP2B2 -10.5 -10.2 -10.8 Hydrophobic, hydrogen bonding
KCNA2 -8.1 -7.9 -8.4 Electrostatic, hydrophobic
APOE -6.2 -6.5 -6.0 Hydrophobic, van der Waals
PPARGC1A -7.4 -7.1 -7.6 Hydrogen bonding, hydrophobic
SCN1A -8.7 -8.5 -8.9 Electrostatic, hydrophobic

Notably, molecular dynamics simulations revealed particularly stable binding interactions between all three MSG compounds and ATP2B2, maintaining consistent binding conformations throughout the simulation timeframe. These findings suggest that ATP2B2, a plasma membrane calcium-transporting ATPase involved in calcium homeostasis, may represent a particularly relevant therapeutic target for MSGs in the context of schizophrenia. The stability of these complexes under dynamic conditions provides stronger evidence for biological relevance compared to static docking results alone.

Experimental Protocols

Molecular Docking Protocol

This protocol provides a step-by-step procedure for conducting molecular docking studies of this compound glycosides with schizophrenia-related targets, adapted from established methodologies with modifications based on recent advances in the field.

  • Step 1: Protein Preparation

    • Retrieve 3D crystal structures of target proteins from the Protein Data Bank (PDB) with prioritization of Homo sapiens structures determined by X-ray diffraction or solution NMR with refinement resolution <3.30 Å.
    • Remove water molecules and co-crystallized ligands while retaining essential cofactors. Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH using software such as PropKa or H++.
    • Perform energy minimization using appropriate force fields to relieve steric clashes and optimize hydrogen bonding networks.
  • Step 2: Ligand Preparation

    • Obtain 2D structures of MSTG-A, MSTG-B, and Gaultherin from the PubChem database in ".sdf" format.
    • Generate 3D coordinates and optimize geometry using molecular mechanics force fields. Assign partial charges using appropriate methods (e.g., Gasteiger-Marsili charges) and define rotatable bonds for conformational sampling.
    • Prepare multiple protonation states and tautomers for comprehensive docking screening.
  • Step 3: Grid Generation

    • Define the binding site based on known catalytic sites, literature reports, or through computational prediction using cavity detection algorithms like DoGSiteScorer.
    • Generate docking grids centered on the binding site with sufficient dimensions to accommodate ligand flexibility (typically 20-25 Å in each dimension).
    • Precalculate potential energy maps for each atom type present in the ligands to accelerate docking calculations.
  • Step 4: Docking Execution

    • Employ the Lamarckian Genetic Algorithm (LGA) as implemented in AutoDock or similar algorithms in other docking software, with parameters typically including 150-250 runs, population size of 150-300, and 25 million energy evaluations.
    • Utilize empirical or knowledge-based scoring functions to evaluate binding poses, considering implementations in AutoDock Vina, DOCK3.7, or similar validated software.
    • Perform cluster analysis of resulting conformations based on root-mean-square deviation (RMSD) to identify representative binding modes.
  • Step 5: Result Analysis

    • Analyze binding poses to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, electrostatic interactions).
    • Calculate binding affinities for each pose and compare across targets and compounds.
    • Visualize and document results using molecular visualization software such as PyMOL or Chimera.
Molecular Dynamics Simulation Protocol

Molecular dynamics simulations provide critical insights into the temporal stability of ligand-receptor complexes identified through docking studies.

  • System Setup

    • Solvate the ligand-receptor complex in an appropriate water model (e.g., TIP3P) in a cubic water box with minimum 10 Å distance between the complex and box edges.
    • Add counterions to neutralize system charge and achieve physiological salt concentration (typically 0.15 M NaCl).
    • Apply periodic boundary conditions to simulate a continuous system.
  • Simulation Parameters

    • Employ force fields such as AMBER, CHARMM, or OPLS-AA with parameters for both protein and ligands.
    • Maintain constant temperature (310 K) and pressure (1 atm) using coupling algorithms such as Berendsen or Nosé-Hoover.
    • Apply particle mesh Ewald method for long-range electrostatic interactions and set appropriate cutoffs for short-range non-bonded interactions.
  • Production Run

    • Conduct simulations for timeframes sufficient for system equilibration and observation of relevant dynamics (typically 50-200 ns).
    • Save trajectory coordinates at regular intervals (every 10-100 ps) for subsequent analysis.
    • Monitor key structural parameters (RMSD, radius of gyration, hydrogen bonding patterns) to assess system stability.
  • Analysis Methods

    • Calculate root-mean-square deviation (RMSD) of protein backbone and ligand heavy atoms to assess complex stability.
    • Determine root-mean-square fluctuation (RMSF) of residue positions to identify flexible regions.
    • Compute binding free energies using methods such as MM/PBSA or MM/GBSA to complement docking scores.
    • Analyze interaction fingerprints throughout the simulation to identify persistent contacts.

Visualization and Workflow

Research Workflow Diagram

The following Graphviz diagram illustrates the comprehensive research methodology employed in this study, from initial data acquisition through final validation:

research_workflow cluster_phase1 Phase 1: Bioinformatic Analysis cluster_phase2 Phase 2: Network Pharmacology cluster_phase3 Phase 3: Molecular Docking & Dynamics GEO GEO Data Acquisition (GSE208338) DEGs DEG Identification (581 genes) GEO->DEGs Limma Package |logFC| > (mean + 2×SD) PPI PPI Network Construction (29 core targets) DEGs->PPI STRING Database Cytoscape Analysis KEGG KEGG Pathway Analysis PPI->KEGG Pathway Mapping GO GO Enrichment Analysis KEGG->GO Functional Enrichment Validation Target Validation (GSE87610, GSE215985) GO->Validation Expression Trend Analysis Prep Protein & Ligand Preparation Validation->Prep Target Selection (10 core targets) Docking Molecular Docking (-4.7 to -109.2 kcal/mol) Prep->Docking Grid Generation LGA Algorithm MD Molecular Dynamics Simulation Docking->MD Pose Selection ATP2B2 Focus Results Results Integration & Mechanistic Insights MD->Results Binding Stability Assessment Start Study Initiation SCZ Pathophysiology Start->GEO Data Collection

Schizophrenia Signaling Pathways

The following diagram illustrates the key signaling pathways implicated in schizophrenia pathophysiology and their interaction with this compound glycosides:

scz_pathways cluster_neurotransmission Neurotransmitter Systems cluster_ion Ion Channel & Transport cluster_neurotrophic Neurotrophic & Metabolic Glutamate Glutamate Signaling (NMDA, GRIN2A) Symptoms SCZ Symptoms (Positive, Negative, Cognitive) Glutamate->Symptoms Hypofunction GABA GABAergic System (PVALB) GABA->Symptoms Interneuron Dysfunction Dopamine Dopamine Pathway Dopamine->Symptoms Dysregulation Potassium K+ Channels (KCNA1, KCNA2) Potassium->Symptoms Excitability Imbalance Calcium Ca2+ Homeostasis (ATP2B2) Calcium->Symptoms Signaling Disruption Sodium Na+ Channels (SCN1A) Sodium->Symptoms Action Potential Abnormalities BDNF_node BDNF Signaling BDNF_node->Symptoms Neuroplasticity Deficits VEGF_node VEGF Pathway (VEGFA) VEGF_node->Symptoms Neurovascular Dysfunction Metabolic Energy Metabolism (PPARGC1A) Metabolic->Symptoms Bioenergetic Impairment MSG This compound Glycosides (MSGs) MSG->Glutamate Modulation MSG->GABA Potential Enhancement MSG->Potassium Channel Interaction MSG->Calcium Homeostasis Regulation MSG->BDNF_node Expression Modulation MSG->VEGF_node Signaling Effects MSG->Metabolic Energy Metabolism

Discussion and Conclusions

The integrated computational approach presented in these application notes demonstrates the significant potential of this compound glycosides as multi-target therapeutic agents for schizophrenia. The combination of bioinformatic analysis, network pharmacology, molecular docking, and dynamics simulations provides compounding evidence that MSTG-A, MSTG-B, and Gaultherin can modulate multiple aspects of SCZ pathophysiology, particularly targeting synaptic structure and function, ion transport mechanisms, and energy metabolism pathways. The strong binding affinities observed across multiple core targets, coupled with the stability demonstrated in molecular dynamics simulations, suggest that these compounds warrant further investigation in experimental models.

The methodological framework outlined in these protocols offers researchers a comprehensive roadmap for conducting similar investigations on other therapeutic compounds for complex neuropsychiatric disorders. Particular attention should be paid to the validation steps incorporated throughout the workflow, including cross-referencing with multiple independent gene expression datasets and molecular dynamics validation of docking results. These validation measures enhance the reliability of computational predictions and provide greater confidence in progressing to experimental studies.

Future research directions should include experimental validation of these computational predictions through in vitro binding assays and functional studies, assessment of blood-brain barrier permeability, and evaluation of therapeutic efficacy in appropriate animal models of schizophrenia. Additionally, structural optimization of the lead MSG compounds based on the binding mode analyses may yield derivatives with enhanced potency and selectivity for the most promising targets identified in this study.

Comprehensive Application Notes and Protocols: Investigating Methyl Salicylate Interactions with Transient Receptor Potential (TRP) Channels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRP Channels and Methyl Salicylate

Transient Receptor Potential (TRP) channels represent a superfamily of cation-permeable ion channels that function as cellular sensors for diverse chemical and physical stimuli. First discovered in Drosophila visual mutants in 1969, the TRP channel family has expanded to include 28 members in mammals, classified into seven subfamilies based on sequence homology: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPML (Mucolipin), TRPP (Polycystin), and TRPN (NO-mechano-potential) [1] [2]. These channels are widely expressed in various tissues and play crucial roles in sensory transduction, responding to stimuli including temperature, pain, pressure, and chemical irritants [3] [1]. Their distribution in sensory neurons and epithelial cells, combined with their polymodal activation mechanisms, makes TRP channels attractive therapeutic targets for pain, inflammation, and various sensory disorders.

This compound (MS), the principal component of wintergreen oil, has been used for decades in topical analgesics for treating muscle and joint pain [4] [5]. Despite its widespread use, the molecular mechanisms underlying its analgesic effects have only recently been elucidated. Unlike systemic non-steroidal anti-inflammatory drugs that primarily inhibit cyclooxygenase (COX) enzymes, this compound appears to exert its effects through modulation of TRP channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1) [5]. Research indicates that this compound has a complex biphasic interaction with TRPV1, initially activating the channel followed by desensitization, which may contribute to its counterirritant and analgesic properties [4] [5]. Understanding these interactions at the molecular level provides valuable insights for developing novel analgesic compounds with improved specificity and reduced side effects.

Table 1: TRP Channel Subfamilies and Their Characteristics

Subfamily Members Activating Stimuli Primary Functions
TRPV TRPV1-TRPV6 Heat, capsaicin, protons Thermosensation, nociception, calcium homeostasis
TRPA TRPA1 Cold, irritants, reactive chemicals Nociception, cold sensation, irritant detection
TRPC TRPC1-TRPC7 Lipids, receptor activation Store-operated calcium entry, neuronal signaling
TRPM TRPM1-TRPM8 Cold, menthol, ADP-ribose Thermosensation, taste, magnesium homeostasis
TRPML TRPML1-TRPML3 Unknown Lysosomal function, membrane trafficking
TRPP TRPP1-TRPP3 Fluid flow, mechanical stress Renal tubular development, mechanical sensing

This compound-TRP Channel Interactions: Mechanisms and Experimental Evidence

TRPV1 as Primary Molecular Target

The vanilloid receptor TRPV1 serves as a primary molecular target for this compound-mediated effects. TRPV1 is a non-selective cation channel highly expressed on nociceptive neurons and known for its role as a polymodal cellular sensor [5] [3]. It integrates multiple painful stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions [3] [1]. Research has demonstrated that this compound exhibits a dual modulatory action on TRPV1 channels: it initially acts as an agonist by directly activating the channel, leading to calcium influx and neuronal depolarization, followed by inducing a desensitized state that renders the channel less responsive to subsequent stimuli [5]. This dual action is particularly relevant to this compound's analgesic properties, as TRPV1 desensitization is known to contribute to the analgesic effects of other topical agents like capsaicin.

The molecular mechanisms underlying this compound's interaction with TRPV1 involve distinct structural regions of the channel. Studies utilizing point mutations in TRPV1 have revealed that this compound interacts with different channel domains compared to classic agonists like capsaicin or allicin [5]. Specifically, this compound can activate TRPV1 mutant channels that are insensitive to capsaicin, indicating a unique binding site and activation mechanism. This distinct interaction profile suggests that this compound may allosterically modulate TRPV1 gating through mechanisms that differ from those of prototypical TRPV1 agonists. Furthermore, this compound has been shown to inhibit TRPV1 activation by other stimuli, including capsaicin, protons, and heat, suggesting that its initial activating effect is followed by a prolonged inhibitory action that may underlie its therapeutic efficacy [5].

Functional Consequences of TRP Channel Activation

The activation of TRPV1 by this compound triggers a cascade of cellular responses with significant physiological and therapeutic implications. Upon application to skin, this compound rapidly penetrates the epidermis and undergoes hydrolysis to salicylic acid in the dermis [4]. The activation of cutaneous TRPV1 channels expressed on sensory neurons and keratinocytes leads to localized vasodilation and increased skin microcirculation (MCskin), as demonstrated by laser speckle contrast imaging studies [4]. This vasodilatory response manifests as localized redness and warming at the application site, consistent with the traditional classification of this compound as a rubefacient agent. Research has shown that topical application of this compound (12.9% formulation) results in a significant increase in MCskin, with a maximum effect observed approximately 5 minutes post-application (Δ88.7% increase from baseline), followed by a gradual return toward baseline levels over 45 minutes [4].

The thermosensory properties of this compound represent another important functional consequence of TRP channel activation. Human subjects report diverse sensory experiences following topical this compound application, ranging from cooling sensations to heat sensations [4]. This variability in perceived thermal sensation may reflect the complex interplay between different TRP channel subtypes and their distinct thermal activation thresholds. The transient receptor potential family includes several thermosensitive channels beyond TRPV1, such as TRPM8 (activated by cool temperatures and menthol) and TRPA1 (activated by cold and irritant compounds) [3] [1]. While the evidence specifically linking this compound to these additional thermosensitive TRP channels is less established, the complexity of reported thermal sensations suggests potential interactions with multiple thermosensitive TRP channels.

Table 2: Experimentally Determined EC₅₀ Values for TRPV1 Agonists

Agonist EC₅₀ Value Assay System Reference
Capsaicin 29.8 ± 2.1 nM Luminescence-based hTRPV1 assay [6]
Piperine 85.3 ± 10.1 μM Luminescence-based hTRPV1 assay [6]
Gingerol 32.6 ± 3.8 μM Luminescence-based hTRPV1 assay [6]
This compound 289.4 ± 35.2 μM Fluorescence-based hTRPV1 assay [6]

Experimental Protocols for TRP Channel Assays

Luminescence-Based TRPV1 Activation Assay

The luminescence-based TRPV1 assay represents a robust method for quantifying this compound-mediated TRPV1 activation, particularly advantageous when working with complex mixtures or samples containing auto-fluorescent compounds [6]. This assay utilizes the calcium-sensitive photoprotein aequorin as a reporter for intracellular calcium influx following TRPV1 activation. Below is a detailed protocol for implementing this assay system:

Cell Culture and Transfection:

  • Maintain T-REx293 cells with tetracycline-inducible hTRPV1 expression in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, blastcidin (5 μg/mL), and zeocin (100 μg/mL) at 37°C in a 5% CO₂ humidified atmosphere [6].
  • Seed cells in 96-well tissue culture-treated plates at a density of 4.0 × 10⁴ cells/well.
  • Induce hTRPV1 expression by adding 1 μg/mL tetracycline to the culture medium 19-20 hours before the assay.
  • Transfect cells with the aequorin expression vector (pHEK293 Ultra Expression Vector I containing codon-optimized aequorin gene) 24 hours prior to the assay using an appropriate transfection reagent.

Aequorin Reconstitution and Assay Execution:

  • Reconstitute active aequorin by incubating transfected cells with 5 μM coelenterazine hcp (or similar analogs such as coelenterazine ip, f, cp, n, h, i, or fcp) in assay buffer for 2-4 hours at 37°C in the dark [6].
  • Prepare this compound test samples in appropriate solvents (DMSO or ethanol), ensuring final solvent concentration does not exceed 1% (v/v) to maintain cell viability.
  • Remove the coelenterazine solution and wash cells once with assay buffer (Hank's Balanced Salt Solution supplemented with 10 mM HEPES, pH 7.4).
  • Add assay buffer (180 μL/well) to the cells.
  • Measure luminescence using a plate-reading luminometer (such as FlexStation III) with the following parameters: record baseline luminescence for 10-30 seconds, then automatically add 20 μL of test samples (in triplicate) and continue recording for an additional 2-5 minutes.

G cluster_1 Cell Preparation Phase cluster_2 Assay Execution Phase A Seed hTRPV1-expressing T-REx293 cells B Induce TRPV1 expression with tetracycline (19-20h) A->B C Transfect with aequorin vector (24h) B->C D Reconstitute aequorin with coelenterazine (2-4h) C->D E Apply this compound samples D->E F Measure luminescence with plate reader E->F G Quantify calcium influx via light emission F->G

Fluorescence-Based TRPV1 Activation Assay

For samples without auto-fluorescence issues, the fluorescence-based TRPV1 assay using calcium-sensitive dyes provides a cost-effective alternative with high temporal resolution. The following protocol details this approach:

Cell Preparation and Dye Loading:

  • Culture hTRPV1-expressing T-REx293 cells as described in section 3.1 and seed in 96-well plates at 4.0 × 10⁴ cells/well [6].
  • Induce hTRPV1 expression with tetracycline (1 μg/mL) for 19-20 hours before the assay.
  • Prepare Fluo-8 AM loading solution by dissolving Fluo-8 AM in anhydrous DMSO to create a 1-5 mM stock solution, then dilute in assay buffer to a final concentration of 3 μM.
  • Remove culture medium from cells and wash once with assay buffer (100 μL/well).
  • Add Fluo-8 AM solution (50 μL/well) and incubate at 37°C in 5% CO₂ for 60 minutes.
  • Remove Fluo-8 AM solution and wash cells twice with assay buffer (100 μL/well) to remove extracellular dye.
  • Add fresh assay buffer (180 μL/well) to cells.

Fluorescence Measurement and Data Acquisition:

  • Measure fluorescence using a flexstation or similar plate reader with capability for kinetic measurements.
  • Set excitation wavelength to 490 nm and emission wavelength to 525 nm with a 515 nm cutoff.
  • Record baseline fluorescence for 30 seconds before automated addition of 20 μL test samples.
  • Continue recording fluorescence for 150 seconds after sample addition.
  • Include appropriate controls: vehicle control (0.1-1% DMSO or ethanol), positive control (capsaicin, 1 μM), and negative control (non-induced cells or TRPV1 antagonist such as capsazepine).
  • Calculate hTRPV1 activity using the equation: Response = ΔF/F₀, where F₀ represents the mean fluorescence value during the 30-second baseline period, and ΔF is calculated by subtracting F₀ from the peak fluorescence value observed 30-150 seconds after sample addition [6].

Data Analysis and Interpretation

Calculation of Activity Metrics

Dose-response analysis is fundamental for quantifying this compound's effects on TRP channels. The half-maximal effective concentration (EC₅₀) provides a standardized metric for comparing agonist potency across different compounds and assay conditions. To calculate EC₅₀ values:

  • Generate dose-response curves by testing this compound at a minimum of 8 concentrations spanning at least 3 orders of magnitude (e.g., 1 μM to 1 mM) in triplicate [6].

  • Normalize responses at each concentration to the maximal response induced by a saturating concentration of capsaicin (1 μM) to account for variations in expression levels between experiments.

  • Fit normalized dose-response data to a four-parameter logistic equation using nonlinear regression analysis in software such as GraphPad Prism:

    [ Response = Bottom + \frac{Top - Bottom}{1 + 10^{(\log EC_{50} - \log [A]) \times HillSlope}} ]

    where [A] is the this compound concentration, Bottom and Top represent the lower and upper plateaus of the response, and HillSlope describes the steepness of the curve.

The maximal efficacy (Eₘₐₓ) of this compound, expressed as a percentage of the response to 1 μM capsaicin, provides important information about its functional activity relative to this full TRPV1 agonist. For this compound, Eₘₐₓ values typically range from 60-80% of the capsaicin response, indicating it functions as a partial agonist at TRPV1 channels [5] [6].

Assessment of TRP Channel Selectivity

Given that this compound may interact with multiple TRP channel subtypes, comprehensive selectivity profiling is essential for understanding its physiological effects. To evaluate selectivity:

  • Conduct parallel assays using cell lines expressing different human TRP channels, including TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 [3] [1].
  • Compare EC₅₀ values for this compound across different TRP channels to determine selectivity ratios.
  • Employ specific pharmacological inhibitors for each TRP channel subtype (e.g., HC-067047 for TRPV4, AMG-517 for TRPV1) to confirm that observed responses are mediated through specific TRP channels [3].

The time course of response provides additional important information about this compound's mechanism of action. The onset of activation and the development of desensitization can be quantified by analyzing the kinetics of the calcium signal. This compound typically exhibits rapid activation (peak response within 30-60 seconds) followed by a biphasic decay reflecting channel desensitization and calcium extrusion mechanisms [5]. This kinetic profile differs from capsaicin, which generally produces more sustained activation before desensitization.

G MS This compound TRPV1 TRPV1 Channel MS->TRPV1 Initial Activation Ca Calcium Influx TRPV1->Ca Pore Opening Neuronal Neuronal Depolarization Ca->Neuronal Signal Transduction Desens Channel Desensitization Ca->Desens Feedback Regulation Vaso Vasodilation Ca->Vaso Neuropeptide Release Pain Analgesic Effect Neuronal->Pain Counterirritation Desens->Pain Reduced Nociception

Technical Considerations and Limitations

Assay Optimization and Validation

Several critical parameters require optimization to ensure reliable and reproducible measurement of this compound's effects on TRP channels. Cell passage number significantly influences TRP channel expression and function; therefore, it is recommended to use cells between passages 15-35 for consistent results [6]. Expression verification through Western blotting or immunocytochemistry confirms TRP channel protein levels, while measurement of response to standard agonists (e.g., capsaicin for TRPV1) validates functional expression. For the luminescence assay, the choice of coelenterazine analog affects signal intensity and kinetics; coelenterazine hcp generally provides optimal performance for TRPV1 assays, though other analogs may be tested for specific applications [6].

Compound solubility represents a particular challenge for this compound assays due to its hydrophobicity. This compound should be prepared in high-quality DMSO or ethanol stocks and then diluted in assay buffer, with care taken to ensure complete solubilization. The final vehicle concentration should be kept constant across all test conditions, including controls, and should not exceed 1% (v/v) to maintain cell viability and prevent vehicle-mediated effects. For testing complex mixtures or commercial topical preparations containing this compound, additional sample preparation such as filtration or extraction may be necessary to remove particulate matter or interfering compounds.

Interpretation and Troubleshooting

The complex pharmacology of this compound requires careful interpretation of results. Its dual action as both TRPV1 activator and desensitizing agent means that the net effect observed depends on concentration, exposure time, and experimental conditions [5]. At lower concentrations (10-100 μM), this compound primarily produces TRPV1 desensitization without significant initial activation, while higher concentrations (300-1000 μM) typically produce robust activation followed by desensitization. This concentration-dependent effect should be considered when interpreting dose-response relationships.

Common troubleshooting issues include:

  • High background signal: This may result from inadequate washing of dye-loading solution, mechanical disturbance of cells during fluid addition, or contamination with calcium-mobilizing agents.
  • Low response to positive controls: This suggests issues with TRP channel expression, dye loading, or cell viability. Verify expression induction and ensure proper dye solubilization and loading conditions.
  • High variability between replicates: This often results from uneven cell seeding, incomplete solution mixing, or edge effects in multi-well plates.
  • Lack of dose-response relationship: This may indicate compound precipitation, degradation, or saturation of detection system.

The limitations of calcium-based assays should also be acknowledged. These assays measure downstream calcium influx rather than direct channel activation, potentially confounding results if this compound affects other calcium-regulating mechanisms. Electrophysiological methods such as patch-clamp recording provide complementary information about direct effects on channel gating and current kinetics, confirming that observed calcium signals truly reflect TRP channel activation rather than secondary effects [5].

Conclusion

These application notes provide comprehensive methodologies for investigating this compound interactions with TRP channels, particularly TRPV1. The protocols enable quantitative assessment of this compound's agonist and desensitizing activities, facilitating mechanistic studies and screening of novel analogs. The luminescence-based approach offers particular advantage for evaluating complex mixtures and auto-fluorescent samples, advancing our ability to quantify TRP channel activity in physiologically relevant contexts. Further application of these methods will continue to elucidate the complex pharmacodynamics of this compound and related compounds, supporting the development of improved topical analgesics with optimized TRP channel activity profiles.

References

methyl salicylate in vitro anti-inflammatory activity testing

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Anti-inflammatory Action

Methyl salicylate's anti-inflammatory action is multi-faceted. When applied, it penetrates the skin and is metabolized to salicylic acid, an active metabolite [1] [2]. The primary mechanisms include:

  • Cyclooxygenase (COX) Inhibition: Salicylic acid inhibits COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain [1] [2].
  • Modulation of TRP Channels: It activates Transient Receptor Potential (TRP) channels like TRPV1 and TRPA1. This causes a warming or cooling sensation that acts as a counter-irritant, distracting from underlying pain [1].
  • Inhibition of Pro-inflammatory Mediators: Derived compounds have been shown to significantly suppress the production of cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and reactive oxygen species (ROS) in LPS-induced macrophage cells [3] [4].

The diagram below summarizes this multi-target mechanism of action.

G MS This compound (Topical Application) SA Salicylic Acid (Metabolite) MS->SA COX Inhibition of COX-1 / COX-2 Enzymes SA->COX TRP Activation of TRP Channels (TRPV1/TRPA1) SA->TRP Direct effect? Cytokine Inhibition of Pro-inflammatory Cytokines SA->Cytokine  In specific derivatives PG Reduced Prostaglandin Synthesis COX->PG Counter Counter-irritant Sensation TRP->Counter Inflam Suppression of Inflammatory Mediators Cytokine->Inflam Effect Anti-inflammatory & Analgesic Effect PG->Effect Counter->Effect Inflam->Effect

Experimental Data on Anti-inflammatory Activity

The efficacy of this compound and its derivatives has been confirmed through various in vitro models. The quantitative data demonstrates their potent, often dose-dependent, anti-inflammatory effects.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Glycosides (J12122 & J12123) in LPS-induced RAW264.7 Cells [4]

Pro-inflammatory Cytokine Inhibition by J12122 (%) Inhibition by J12123 (%)
0.3 μg/mL 1.0 μg/mL 3.0 μg/mL 0.3 μg/mL 1.0 μg/mL 3.0 μg/mL
TNF-α 11.21 ± 2.08 32.69 ± 3.29 56.46 ± 2.98 18.37 ± 2.44 39.92 ± 3.09 57.16 ± 6.32
IL-1β 53.58 ± 3.56 64.40 ± 7.34 75.67 ± 8.02 54.47 ± 6.98 56.93 ± 4.51 74.33 ± 7.86
IL-6 61.81 ± 4.01 71.26 ± 6.46 73.15 ± 4.37 39.83 ± 5.42 53.92 ± 6.72 58.73 ± 6.78

Table 2: Anti-inflammatory Activity of Piperazine-bearing this compound Derivatives (M15 & M16) [3]

Compound Dose (mg/kg) Ear Edema Inhibition (%) Paw Edema Inhibition (%) Comparison to Standards
M15 100 74.48 56.37 Better than Aspirin; Equal to Indomethacin
M16 100 81.73 64.78 Better than Aspirin; Equal to Indomethacin
Aspirin 100 41.96 29.16 Standard
Indomethacin 5 40.66 32.45 Standard

Other Key Findings:

  • Essential Oil from Gaultheria fragrantissima*: Oil containing 97.7% this compound demonstrated significant concentration-dependent inhibition of protein denaturation, outperforming the standard drug diclofenac sodium in *in vitro anti-inflammatory and anti-arthritic assays [5].
  • Inhibition of NO and ROS: this compound glycosides J12122 and J12123 significantly suppressed LPS-induced NO production in RAW264.7 cells by 56.20% and 51.72% at 3.0 μg/mL, respectively. They also reduced the levels of reactive oxygen species (ROS) [4].

Detailed Experimental Protocols

Here are standardized protocols for key in vitro anti-inflammatory assays adapted from the literature.

Protein Denaturation Inhibition Assay

This assay tests the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation [6].

Workflow Diagram:

G A Prepare Reaction Mixture B Incubate at 37°C for 15 min A->B C Heat at 70°C for 5 min B->C D Measure Absorbance at 660 nm C->D

Materials & Reagents:

  • Test compound (this compound or derivative)
  • Fresh hen's egg albumin
  • Phosphate-Buffered Saline (PBS), pH 6.4
  • Reference drug (e.g., Diclofenac sodium)
  • Dimethyl sulfoxide (DMSO)
  • UV-Vis Spectrophotometer

Procedure [7] [6]:

  • Prepare a reaction mixture with a total volume of 5 mL:
    • 0.2 mL of fresh hen's egg albumin
    • 2.8 mL of PBS
    • 2 mL of test compound at various concentrations (e.g., 62.5, 125, 250, 500 μg/mL). Dissolve the compound in a minimal amount of DMSO if needed and dilute with buffer.
  • Incubate the mixture at 37 ± 2°C for 15 minutes.
  • Heat the mixture in a water bath at 70°C for 5 minutes to induce denaturation.
  • Cool the tubes and measure the absorbance at 660 nm against a blank (PBS).
  • Include a vehicle control (PBS and DMSO) and a positive control (e.g., Diclofenac sodium).
  • Perform tests in triplicate.

Calculation: % Inhibition = (1 - Absorbance_sample / Absorbance_control) × 100

Membrane Stabilization (Hypotonicity-Induced Hemolysis) Assay

This assay evaluates the membrane-stabilizing property of a compound, which can contribute to anti-inflammatory effects [6].

Workflow Diagram:

G A Prepare 10% (v/v) RBC Suspension B Mix with Test Compound and Hypotonic Saline A->B C Incubate at 37°C for 30 min B->C D Centrifuge (3000 rpm, 15 min) C->D E Measure Hemoglobin in Supernatant at 560 nm D->E

Materials & Reagents:

  • Human blood from healthy volunteers (with anticoagulant)
  • Test compound
  • Phosphate buffer (pH 7.4)
  • Hypotonic saline (0.36% NaCl)
  • Isotonic saline (0.9% NaCl)
  • Reference drug (e.g., Aspirin)
  • Centrifuge, UV-Vis Spectrophotometer

Procedure [7] [6]:

  • Prepare RBC suspension: Centrifuge fresh human blood at 1000-3000 rpm for 10-15 min. Discard the supernatant and buffy coat. Wash the packed RBCs three times with isotonic saline. Prepare a 10% (v/v) suspension in isotonic saline or phosphate buffer.
  • Prepare test mixture (e.g., total volume 3.5 mL):
    • 1 mL of phosphate buffer
    • 2 mL of hypotonic saline
    • 0.5 mL of the test compound at various concentrations
    • 0.5 mL of the RBC suspension (added last, gently mixed).
  • Incubate the mixture for 30 minutes at 37°C.
  • Centrifuge the tubes at 3000 rpm for 15 minutes.
  • Carefully decant the supernatant and measure its absorbance at 560 nm.
  • Include controls:
    • Test Control: RBCs + Hypotonic saline + Buffer (Maximal hemolysis)
    • Product Control: RBCs + Test compound + Isotonic saline (to check for compound-induced hemolysis)
    • Positive Control: RBCs + Aspirin/Diclofenac + Hypotonic saline.
  • Perform tests in triplicate.

Calculation: % Membrane Stabilization = (1 - Absorbance_sample / Absorbance_control) × 100

Key Considerations for Researchers

  • Cytotoxicity Screening: Before anti-inflammatory testing, it is crucial to assess compound cytotoxicity using assays like MTT on the cell line of interest (e.g., RAW264.7 macrophages). This compound glycosides showed no effect on RAW264.7 cell viability at concentrations up to 100 μg/mL [4].
  • Mechanistic Follow-up: Promising results from initial assays should be followed by studies to elucidate the precise molecular mechanism. This includes investigating the effect on specific pathways like NF-κB, or the expression of iNOS and COX-2 proteins [3].
  • Compound Solubility: this compound and some derivatives have low water solubility. Use appropriate vehicles like DMSO, ensuring the final concentration is non-toxic to cells (typically <0.5% v/v).

Conclusion

This compound and its synthetic or natural derivatives exhibit significant in vitro anti-inflammatory activity through multiple pathways, including COX inhibition, cytokine suppression, and membrane stabilization. The detailed protocols for protein denaturation and membrane stabilization assays provide a robust and standardized framework for researchers to screen and evaluate the efficacy of novel this compound-based compounds in the early stages of anti-inflammatory drug development.

References

Application Notes: Measuring Percutaneous Absorption of Methyl Salicylate

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a structured overview of techniques for measuring the percutaneous (through-the-skin) absorption of Methyl Salicylate, a common topical analgesic. It summarizes a foundational animal study, presents its key quantitative findings, and outlines a general HPLC method for analyte detection, which is a common requirement in such pharmacokinetic studies.

Experimental Measurement of Tissue Distribution

A pivotal study investigated the percutaneous absorption and local tissue penetration of salicylates from commercial products containing this compound in male Wistar rats [1]. The core objective was to determine whether therapeutically relevant concentrations reach underlying tissues via direct penetration or solely through systemic circulation.

Key Experimental Protocol

The methodology from this study can be summarized as follows [1]:

  • Test System: Male Wistar rats.
  • Formulations: Commercial topical products containing this compound, triethanolamine salicylate, or diethylamine salicylate at comparable salicylate concentrations.
  • Application: Topical application of formulations to a specific site on the rat.
  • Sample Collection: Post-application, samples were collected from:
    • Plasma
    • Tissues underlying the site of drug application
    • Corresponding tissues on the contralateral (untreated) side of the body
  • Measurement: Salicylate concentrations were quantified in all collected samples.
Summary of Quantitative Findings

The table below consolidates the key outcomes from the rat study, illustrating the distribution of salicylates [1].

Table 1: Salicylate Distribution Following Topical Application in a Rat Model

Measurement Tissue / Fluid Key Finding Implied Absorption Pathway
Tissues Under Application Site Significant salicylate concentration detected Direct penetration from the applied formulation
Plasma Detectable salicylate levels present Systemic absorption into the bloodstream
Contralateral Tissues Salicylate concentrations observed Systemic distribution via blood circulation
Deeper Tissues at Treated Site Concentrations approached levels in contralateral tissues Combination of direct penetration and systemic redistribution
Data Interpretation and Conclusion
  • Direct Penetration: The highest salicylate levels in superficial tissues at the application site indicated that direct penetration was the predominant mechanism for reaching these local tissues.
  • Systemic Contribution: The presence of salicylates in plasma, contralateral tissues, and deeper tissues at the application site demonstrated that drugs were absorbed into the bloodstream and subsequently distributed throughout the body.

The study found no significant difference in tissue concentration profiles between the this compound (ester) and salicylate salt formulations when compared at equal salicylate concentrations [1].

Analytical Method: HPLC for Salicylate Quantification

While the search results do not provide a specific HPLC method for salicylates from biological matrices, they do outline the general steps for HPLC method development, which are essential for creating a validated quantification assay [2]. The following workflow and protocol outline this process.

The following diagram illustrates the key stages in developing an analytical method for this purpose:

G Start Start HPLC Method Development S1 Sample Preparation (e.g., Protein Precipitation, Filtration) Start->S1 S2 Method Scouting (Screen Columns & Mobile Phases) S1->S2 S3 Method Optimization (Optimize Resolution, Speed, Reproducibility) S2->S3 S4 Robustness Testing (Test Parameter Variations) S3->S4 S5 Method Validation (Formal Verification for Intended Use) S4->S5

Detailed HPLC Protocol Workflow

Table 2: Steps for HPLC Method Development and Analysis

Step Description Considerations for Salicylate Analysis
Sample Preparation Converting samples into a form suitable for injection [2]. Techniques may include protein precipitation to remove interfering proteins from plasma/tissue homogenates, or liquid-liquid extraction to isolate salicylates based on solubility [2].
Method Scouting Screening various column and eluent conditions to find the best combination for separating salicylates from other matrix components [2]. Involves significant manual work. Can be limited to the most promising column candidates (e.g., C18 reverse-phase) and mobile phases (e.g., methanol/buffer mixtures) based on analyte properties.
Method Optimization Iterative testing of separation conditions to achieve the best resolution, speed, and reproducibility [2]. The three key parameters are retention (k), efficiency (N), and selectivity (α). Selectivity is most significantly altered by changing the column chemistry or mobile phase composition.
Robustness Testing Determining the impact of deliberate, small variations in method parameters (e.g., temperature, pH, flow rate) [2]. Crucial for ensuring the method remains reliable during routine use.
Method Validation A formal, systematic process to verify the method is fit for its purpose [2]. Involves determining metrics like accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to provide satisfactory and consistent results.

Critical Considerations for Experimental Design

  • Matrix Effects: The sample matrix (everything except the analytes) can significantly alter detection and quantification [2]. For instance, in Mass Spectrometry, ion suppression can occur due to co-eluting matrix components. Mitigation strategies include sample dilution, extraction, or employing 2D-LC for better separation [2].
  • Automation Tools: Automated method development systems, which include hardware for automated solvent and column switching and software for AI-driven optimization, can drastically reduce development time from months to days [2].

References

methyl salicylate skin irritation reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Skin Irritation

Understanding how methyl salicylate works and where irritation originates is key to developing mitigation strategies. The following diagram illustrates its journey through the skin and potential irritation points.

G This compound Skin Penetration and Irritation cluster_skin Skin Layers cluster_events Key Events & Potential Irritation Points Application Topical Application This compound (MeSA) StratumCorneum Stratum Corneum Application->StratumCorneum PenetrationEnhancement Penetration Enhancement Disruption of SC lipids [1] StratumCorneum->PenetrationEnhancement ViableEpidermis Viable Epidermis Dermis Dermis Metabolism Esterase Metabolism (SC, Epidermis, Dermis) [2] PenetrationEnhancement->Metabolism SA_Dermis Salicylic Acid (SA) in Dermis Metabolism->SA_Dermis Vasodilation Vasodilation & Rubefacient Effect [3] [4] SA_Dermis->Vasodilation SensoryNeurons Stimulation of Sensory Neurons [3] SA_Dermis->SensoryNeurons Irritation Reported Irritation - Local pruritus (0.48% [5]) - Burning sensation (0.28% [5]) - Local irritation (0.2% [5]) Vasodilation->Irritation SensoryNeurons->Irritation

Strategies for Reducing Skin Irritation

The table below summarizes practical strategies to mitigate skin irritation from this compound in formulations.

Strategy Mechanism / Rationale Key Evidence / Considerations
Co-formulation with Menthol/Camphor [4] Inhibits skin esterase activity, slowing hydrolysis to salicylic acid and potentially reducing rapid onset of irritation. Dose-dependent inhibition shown; can alter metabolic profile and permeation [4].
Optimize Concentration Use the lowest effective concentration to minimize intense vasodilation and sensory neuron stimulation. Real-world study: low incidence of ADRs (1.41%) with effective pain relief (78.31%) [5].
Use as a Penetration Enhancer for Hydrophilic Drugs [1] Appears less cytotoxic than other enhancers (e.g., Azone) and may be a safer alternative in multi-drug formulations. In vitro data; primarily disrupts SC lipids with lower IC₅₀ value versus Azone [1].
Avoid Application on Compromised Skin [6] Damaged skin barrier significantly increases systemic absorption and irritation risk. Standard safety warning for all topical analgesics [6].

Experimental Protocols for Irritation Assessment

Here are detailed methodologies for evaluating the irritation potential and metabolic profile of this compound formulations, adapted from the search results.

In Vitro Skin Permeation and Metabolism Test [2]

This protocol assesses how much this compound penetrates the skin and is metabolized to salicylic acid, which is crucial for understanding irritation potential.

  • Objective: To measure the permeation of this compound (MeSA) and the formation of its metabolite, salicylic acid (SA), using various human skin membranes.
  • Materials:
    • Skin Membranes: Dermatomed skin (∼500 µm), heat-separated epidermis, dispase II-separated epidermis, and dermis.
    • Apparatus: Franz-type diffusion cells (surface area: 1.33 cm²).
    • Receptor Fluid: 6% Brij O20 in phosphate-buffered saline (PBS).
    • Formulation: this compound cream (e.g., Metsal, 28.3%).
    • Analysis: High-Performance Liquid Chromatography (HPLC).
  • Procedure:
    • Mount the skin membrane between the donor and receptor compartments.
    • Fill the receptor compartment with the receptor fluid, maintaining a skin surface temperature of 32°C.
    • Apply the formulation to the donor compartment at a dose of 0.1 g/cm².
    • Collect receptor fluid samples at predetermined intervals over 24 hours.
    • Analyze the samples using HPLC to quantify the concentrations of MeSA and SA.
  • Key Measurements:
    • Cumulative amount of MeSA and SA permeated over time.
    • Flux of MeSA and SA.
    • The ratio of SA to MeSA in the receptor fluid indicates the extent of metabolism in different skin layers.
Clinical Dermal Microdialysis [7]

This advanced technique allows for real-time sampling of substances in the dermis after topical application.

  • Objective: To determine the direct penetration of topically applied salicylate into the dermal and subcutaneous tissue of human volunteers.
  • Materials:
    • Microdialysis probes (e.g., CMA 70 with 20,000 Da MW cut-off).
    • Portable syringe driver.
    • Topical salicylate formulation.
    • HPLC for sample analysis.
  • Procedure:
    • Insert a microdialysis probe into the dermis of the volunteer's ventral forearm via a guide.
    • Perfuse the probe with normal saline at a low flow rate (e.g., 1.6 µL/min).
    • After a 1-hour equilibration period, apply the topical formulation to the skin over the probe tip.
    • Collect dialysate samples at 30-60 minute intervals for up to 6 hours.
    • Take a blood sample at the end of the sampling period to measure plasma salicylate levels for comparison.
    • Analyze all samples for salicylate content using HPLC.
  • Key Measurements:
    • Concentration of salicylate in the dermal dialysate over time.
    • Comparison of tissue salicylate levels with plasma concentrations to confirm direct tissue penetration.
Cytotoxicity Assessment (MTT Assay) [1]

This cell-based assay helps evaluate the relative safety of this compound compared to other chemical enhancers.

  • Objective: To evaluate the toxicity of this compound on skin cell lines.
  • Materials:
    • Relevant skin cell line (e.g., keratinocytes).
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    • Cell culture plates and standard cell culture materials.
  • Procedure:
    • Plate cells in a 96-well plate and allow them to adhere.
    • Treat the cells with various concentrations of this compound and a control compound (e.g., Azone).
    • Incubate for a specified period (e.g., 24 hours).
    • Add MTT reagent to each well and incubate further to allow formazan crystal formation.
    • Dissolve the crystals and measure the absorbance using a plate reader.
    • Calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
  • Key Measurements:
    • IC₅₀ value for this compound and comparator compounds.

Frequently Asked Questions (FAQs) for a Technical Support Center

  • Q1: What is the primary cause of the "burning sensation" sometimes reported by users of our this compound gel?

    • A: The burning or prickling sensation is primarily a neurogenic response, likely mediated by the direct action of this compound or salicylic acid on cutaneous sensory neurons (thermosensitive TRP channels) [3]. This is often coupled with a localized vasodilatory (rubefacient) effect that increases blood flow, contributing to the sensation of heat [4]. This is a known, common adverse drug reaction.
  • Q2: We are developing a new analgesic patch. Does co-formulating this compound with menthol only create a "cooling" sensation, or are there other benefits?

    • A: Beyond the counterirritant sensation, co-formulation with menthol has a biochemical benefit. Menthol (and camphor) can inhibit skin esterase activity in a dose-dependent manner [4]. This slows down the hydrolysis of this compound to salicylic acid, which can modulate the rate of onset of both effects and potentially reduce the peak intensity of irritation.
  • Q3: Our in vitro permeation data using heat-separated epidermis shows very low metabolism of this compound. Is this model reliable for predicting irritation?

    • A: Caution is advised. Recent research indicates that heat-separated epidermal membranes show minimal stained and functional esterase activity compared to full-thickness or dermatomed skin. Esterase activity is notably strong in the dermal-epidermal junction region [2]. Therefore, using a model with a viable dermis (like dermatomed skin) is more physiologically relevant for predicting the metabolic conversion to SA and the subsequent irritation potential.
  • Q4: Is this compound itself cytotoxic to skin cells?

    • A: In vitro MTT assay data suggests that this compound shows lower toxicity to skin cells compared to other known penetration enhancers like Azone, as indicated by a higher IC₅₀ value [1]. This supports its relative safety profile for topical use.

References

optimizing methyl salicylate topical penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Enhancement Strategies

This section addresses common questions about how methyl salicylate enhances skin penetration.

FAQ 1: By what mechanism does this compound enhance skin penetration? this compound primarily acts by disrupting the lipid structure of the skin's outermost layer, the stratum corneum (SC). It interacts with the SC lipids, leading to a disruption of their orderly arrangement, which reduces the skin's barrier function and allows for increased permeation of active ingredients [1]. Importantly, studies indicate it has lower cytotoxicity compared to other enhancers like azone and shows a greater propensity for improving the delivery of relatively hydrophilic drugs [1].

FAQ 2: What is the typical systemic exposure from dermally applied this compound? Research shows that systemic exposure to MS from dermal patches is relatively low. A clinical study found that applying eight patches for 8 hours resulted in an average maximum plasma concentration (Cmax) of 29.5 ± 10.5 ng/mL. The terminal half-life was approximately 3.0 ± 1.2 hours [2]. This suggests low systemic exposure even with an unrealistically high number of patches applied for an extended period.

FAQ 3: What is the critical trade-off in formulating a this compound patch? The most critical trade-off is between patch adhesion and skin permeation. The choice of solvent in the patch formulation profoundly affects both properties [3].

  • Propylene Glycol (PG) enhances patch adhesion but results in a lower cumulative amount of MS permeated.
  • Solvents like Transcutol and Maisine demonstrate higher cumulative permeation and better skin deposition but can lead to lower patch adhesion [3].

This relationship means that formulation design must balance these two critical performance attributes. The diagram below illustrates the key factors influencing transdermal delivery.

G cluster_skin Skin Barrier Pathways cluster_enhance Enhancement Strategies Start This compound in Vehicle SC Stratum Corneum (Lipid Matrix) Start->SC Pathway1 Intercellular Route (Tortuous, through lipids) SC->Pathway1 Pathway2 Transcellular Route (Through corneocytes) SC->Pathway2 Pathway3 Transappendageal Route (Through follicles/glands) SC->Pathway3 End Systemic Circulation Pathway1->End Pathway2->End Pathway3->End MS_Action MS Primary Action: Disrupts SC Lipid Order MS_Action->SC Chemical Chemical Enhancers (e.g., Solvents) Chemical->SC Physical Physical Methods (e.g., Microneedles) Physical->SC Vehicles Advanced Vehicles (e.g., Liposomes, NLCs) Vehicles->Start

Quantitative Data for Formulation Optimization

This table summarizes key quantitative findings from recent studies to guide solvent selection.

Table 1: Solvent Performance in this compound Patch Formulations [3]

Solvent Cumulative Permeation (μg/cm² over 24h) Effect on Patch Adhesion Key Characteristics
Propylene Glycol (PG) ~80 - 90 Enhances Strong effect on skin protein conformation; lower permeation but good adhesion.
Transcutol P ~110 - 150 Reduces Better skin deposition of MS; higher permeation but lower adhesion.
Maisine CC ~110 - 150 Reduces Similar performance to Transcutol; higher permeation but lower adhesion.
Isopropyl Myristate (IPM) Information Not Specified Information Not Specified Shows better formulation retention.

Table 2: Human Dermal Absorption Pharmacokinetics of this compound [2]

Parameter Value (Mean) Conditions
Cmax (8 patches) 29.5 ± 10.5 ng/mL Patches applied for 8 hours.
Terminal Half-life 3.0 ± 1.2 hours Harmonic mean.
Absorption Profile Low and nearly proportional to dose Measured with 2, 4, and 8 patches.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cell

This is a standard method for evaluating skin permeation, as referenced in multiple studies [1] [3].

  • Objective: To measure the cumulative amount and flux of this compound across skin membranes over time.
  • Materials:
    • Franz diffusion cells
    • Excised skin (e.g., porcine ear skin or human dermatomed skin)
    • Receptor fluid (e.g., PBS, pH 7.3-7.4)
    • Test formulations (MS in various solvents or patches)
    • Water bath with temperature control
  • Procedure:
    • Skin Preparation: Thaw excised skin and carefully trim excess fat. Mount the skin between the donor and receptor compartments of the Franz cell with the stratum corneum facing the donor side.
    • Receptor Phase: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped at the skin-receptor fluid interface.
    • Equilibration: Start stirring the receptor fluid and maintain the entire apparatus at a constant temperature (e.g., 32°C) to mimic skin surface temperature.
    • Application: Apply a fixed dose of the test formulation (MS solution or a defined patch area) to the donor compartment.
    • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
    • Analysis: Quantify the amount of MS in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
  • Data Analysis:
    • Calculate the cumulative amount of drug permeated per unit area of skin (Q).
    • Plot Q versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).
    • The x-intercept of this linear portion gives the lag time.

Protocol 2: Evaluating Patch Adhesion Properties

This protocol is critical for assessing the trade-off between permeation and adhesion [3].

  • Objective: To characterize the adhesive properties of a developed MS patch, including tack, peel strength, and shear strength.
  • Materials:
    • Texture Analyzer or Universal Testing Machine
    • Standard test substrates (e.g., stainless steel plates)
    • Prepared patch samples
  • Procedure:
    • Tack (Quick-Stick) Test: Bring the adhesive side of the patch into contact with the substrate at a low, controlled speed and with a light force, then immediately separate it. The peak force required for separation is the tack force.
    • Peel Strength Test: Apply a patch to the substrate and then peel it back at a 90° or 180° angle at a constant speed. The average force required to peel the patch is recorded as the peel strength.
    • Shear Strength Test: Apply a patch to the substrate and hang a defined weight from it. Measure the time it takes for the patch to detach from the substrate. A longer time indicates better shear strength (cohesive strength).

The following workflow diagram integrates these protocols into a coherent development process.

G Formulate Formulate MS Patch/Solution (Solvent Selection: PG, Transcutol, etc.) Permeation In Vitro Permeation Test (Franz Diffusion Cell) Formulate->Permeation Adhesion Patch Adhesion Test (Tack, Peel, Shear) Formulate->Adhesion Analysis Analytical Quantification (HPLC) Permeation->Analysis Data Data Analysis: Flux (Jss), Lag Time, Cumulative Permeation (Q), Adhesion Force Adhesion->Data Analysis->Data Decision Optimization Decision: Balance Permeation vs. Adhesion Data->Decision Decision->Formulate Needs Re-formulation Final Optimized Formulation Decision->Final Meets Target

Troubleshooting Common Experimental Issues

Issue: Low permeation flux of this compound in Franz cell studies.

  • Potential Cause 1: The receptor phase lacks sink conditions, causing the concentration gradient to drive diffusion to decrease [4] [5].
  • Solution: Ensure the receptor fluid has sufficient volume and solubility for MS. Use surfactants in the receptor phase if necessary, and validate sink conditions by confirming the saturation solubility of MS in the receptor fluid is much higher than the concentrations measured during the experiment.
  • Potential Cause 2: The solvent in the formulation is ineffective at disrupting the stratum corneum lipids for your specific skin model [1] [3].
  • Solution: Consider switching solvents based on performance data (see Table 1). Pre-treat skin with a solvent like Propylene Glycol, which is known to alter skin protein conformation [3].

Issue: Poor adhesion of the developed this compound patch.

  • Potential Cause: The solvent in the formulation is plasticizing or otherwise interfering with the pressure-sensitive adhesive (PSA) matrix [3].
  • Solution: This is a known trade-off. To mitigate, try the following:
    • Re-formulate: Reduce the concentration of the solvent with poor adhesion performance (e.g., Transcutol) and consider using a combination with a solvent that benefits adhesion (e.g., PG).
    • Adhesive Screening: Test different classes of PSAs (e.g., acrylic, silicone, rubber-based) for compatibility with your chosen solvent system.

References

reducing methyl salicylate volatility in simulant applications

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Methyl Salicylate Volatility

The following table summarizes the main environmental and biochemical factors that affect MeSA persistence, based on the search results.

Factor Effect on MeSA Volatility/Persistence Key Finding Relevance to Simulant Applications
Atmospheric Oxidation Primary natural loss process Lifetime of approximately 4 days in the atmosphere, determined by reaction with hydroxyl radicals [1]. Defines the baseline stability for aerial or surface applications.
Surface Uptake Removes MeSA from the air Uptake coefficient on acidic surfaces is ~10-5; presence of Secondary Organic Aerosol (SOA) can increase this [1]. Suggests that chamber composition and aerosol content can be leveraged to control concentration.
Enzymatic Conversion Reduces volatile MeSA levels Enzymes like Methylesterase (MES) demethylate MeSA into non-volatile salicylic acid [2] [3] [4]. Points to a potential biomimetic or biochemical strategy for decontamination or containment.

Potential Mitigation Strategies and Experimental Considerations

Based on the identified factors, here are potential approaches to reduce unwanted MeSA volatility in experimental settings.

  • 1. Leverage Surface Adsorption: The tendency of MeSA to be taken up by surfaces, especially in the presence of other organic aerosols, could be harnessed [1]. Designing test chambers with appropriate lining materials or introducing controlled, non-reactive aerosols might help sequester MeSA vapor and reduce its concentration in the air.
  • 2. Explore Biochemical Scavenging: The natural mechanism in plants uses enzymes like Methylesterase (MES) to convert volatile MeSA into non-volatile salicylic acid [2] [3]. Investigating the use of isolated enzymes or synthetic catalysts that mimic this function could provide a highly specific method to control MeSA levels in a closed system.
  • 3. Control Atmospheric Conditions: Since the primary degradation pathway involves reaction with hydroxyl radicals, understanding the light and oxidant conditions in your test environment is crucial for predicting MeSA's natural decay rate [1].

Biochemical Pathway of this compound Regulation

The diagram below illustrates the natural cycle of MeSA production and degradation in plants, which inspired the biochemical mitigation strategy. This pathway shows how volatility is controlled biologically.

MeSA_Pathway SA Salicylic Acid (SA) SAMT1 SAMT1 Enzyme SA->SAMT1 MeSA This compound (VOLATILE) SAMT1->MeSA MES MES Enzyme MeSA->MES Glycosyltransferases Glycosyltransferases (e.g., UGT5) MeSA->Glycosyltransferases MES->SA Glycosides Glycosylated Conjugates (NON-VOLATILE) Glycosyltransferases->Glycosides NSGT1 NSGT1 Enzyme Glycosides->NSGT1  Further Glycosylation (Irreversible)

Experimental Protocol for Measuring Surface Uptake

To empirically test the effectiveness of different materials in reducing MeSA volatility through adsorption, you can adapt the chamber-based methodology from the environmental study [1].

  • Chamber Setup: Utilize a sealed, inert chamber (e.g., Teflon) equipped with a fan to ensure rapid mixing of gases.
  • MeSA Introduction: Introduce a known, quantified amount of MeSA vapor into the chamber.
  • Variable Surfaces: Conduct experiments under different conditions:
    • A. With the test chamber empty.
    • B. With the chamber containing a specific surface material you wish to test.
    • C. With the chamber containing the surface material and a generated Secondary Organic Aerosol (SOA), which could be produced from the ozonolysis of a compound like limonene.
  • Concentration Monitoring: Use a sensitive analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS) to monitor the concentration of MeSA in the chamber air over time.
  • Data Analysis: Calculate the uptake coefficient for each condition by comparing the decay rate of MeSA in the presence of the surface to its decay rate in the empty chamber. A higher uptake coefficient indicates a more effective scavenging material.

References

methyl salicylate wash-in effect decontamination protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the "wash-in effect" and why is it a concern with methyl salicylate? The "wash-in effect" refers to the phenomenon where washing contaminated skin can, under certain conditions, increase the dermal absorption of a chemical rather than removing it [1]. This is a significant concern in mass casualty decontamination, as a life-saving intervention could inadvertently enhance the penetration of a toxic substance. For this compound (MeS), studies have observed a temporary increase in its penetration rate through skin immediately after washing with water or soapy water [1].

  • Q2: What is the most effective decontamination protocol for this compound? Research indicates that a sequenced protocol is most effective. The UK's Initial Operational Response (IOR) advocates for dry decontamination (e.g., using an absorbent material) as a critical first step, followed by wet decontamination [2] [3]. A "triple protocol" of dry decontamination, ladder pipe system (gross decontamination), and technical decontamination has been evaluated, proving highly effective for skin decontamination [4]. Human volunteer studies show that simply disrobing and using dry decontamination can remove over 99% of a this compound simulant from the skin [3].

  • Q3: My decontamination results are inconsistent. What could be the cause? Inconsistencies can arise from several factors:

    • Delay in Decontamination: The efficacy of decontamination decreases with time as the chemical absorbs into the skin. Prolonged exposure time before decontamination is directly linked to reduced efficacy [5].
    • Hair Contamination: Hair can act as a significant reservoir for lipophilic compounds like this compound. Even after thorough skin decontamination, 20-40% of the contaminant can remain in the hair, leading to potential off-gassing and secondary exposure for up to 5 days [4].
    • Decontamination Method: The choice of method (e.g., water rinse, wipe with amphiphilic cloth, soap and water) has varying efficacy depending on the chemical's properties [5]. Using a method unsuitable for the contaminant can yield poor results.
  • Q4: How does this compound's chemical nature affect its decontamination? this compound is a lipophilic (oil-soluble) compound with medium volatility [4]. Its affinity for oils and fats makes it bind strongly to skin and hair, making removal with water alone less effective. Its properties make it a suitable simulant for less volatile, persistent chemical warfare agents [3].

Experimental Data & Protocols

The following tables summarize key quantitative findings and methodologies from recent studies to guide your experimental design and data interpretation.

Table 1: Quantified Wash-in and Decontamination Effects for this compound

Observation / Finding Quantitative Data Experimental Context Source
Temporary Wash-in Effect Unquantified temporary increase in penetration rate after washing. In vitro assessment of water and soapy water decontamination. [1]
Enhanced Penetration with Products Receptor fluid percentage increased to 6.2% (Diphoterine) and 10.1% (baby wipes) vs. 2.5% (control). In vitro (porcine skin) evaluation of decontamination products over 24 hours. [1]
Efficacy of Sequenced Protocol Skin recovery of MeS reduced by over 93% compared to no-decontamination controls. Human volunteer study using dry and/or wet decontamination followed by interim and specialist decontamination. [3]
Hair as a Contaminant Reservoir 20-40% of applied lipophilic compounds (MeS, Phorate) remained in hair after triple decontamination. In vitro study on porcine skin and human hair. [4]
Off-gassing from Contaminated Hair Substantial off-gassing of MeS detectable from decontaminated hair for up to 5 days post-exposure. In vitro study measuring vapor release from contaminated hair after decontamination. [4]

Table 2: Key Experimental Protocols for Decontamination Studies

Protocol Name Key Steps Application in Research

| Sequenced Mass Casualty Decontamination | 1. Improvised Dry: Use absorbent material (e.g., wound dressing) to blot skin. 2. Interim/Wet: Pass through a high-volume, low-pressure water shower (e.g., 10°C water at 74 mL/min/cm² for 90s). 3. Technical/Specialist: Shower with warm water (35°C) and detergent, using a washcloth with gentle rubbing. | Human volunteer and in vitro studies to simulate real-world response timelines and measure simulant removal from skin [4] [3]. | | In Vitro Skin Penetration & Decontamination | 1. Skin Preparation: Use excised dermatomed porcine or human skin mounted in diffusion cells. 2. Contamination: Apply a known quantity of MeS (often radiolabeled) to the skin surface. 3. Decontamination: Perform protocol at set times post-exposure (e.g., 5 or 30 min). 4. Analysis: Measure penetrant in receptor fluid over time (e.g., 5-8 hours) and residue on skin. | Standard model for evaluating decontamination efficacy and quantifying skin penetration rates of chemicals without using live animals [4] [2]. | | Comparative Decontamination Material Efficacy | 1. Contamination: Apply contaminant (e.g., dissolved in ethanol) to porcine skin. 2. Exposure: Allow a set exposure time (e.g., 1-60 min). 3. Decontamination: Compare different materials (e.g., amphiphilic cloth, water-soaked sponge, water rinse) with controlled motions and pressure. 4. Quantification: Analyze contaminant recovery rates (CRR) from skin and decontamination materials using HPLC/GC. | Laboratory model to objectively compare the performance of different decontamination wipes and rinsing methods against various chemicals [5]. |

Troubleshooting Common Experimental Issues

  • Problem: Low or variable recovery of this compound from skin swabs. Solution: Ensure the sampling solvent is appropriate for the lipophilic nature of MeS. Studies often use solvents like ethanol, acetonitrile, or acetone for swab extraction and analysis due to their high solubility for challenging compounds [6]. Conduct recovery studies to validate your swabbing technique and solvent system.

  • Problem: Different models (in vivo vs. in vitro) yield conflicting results on the wash-in effect. Solution: This is a known challenge. Note that several in vitro studies have demonstrated a wash-in effect for various chemicals, while corresponding in vivo studies in the same research did not show the effect [1]. Consider that in vitro models might be more sensitive to detecting this phenomenon, and always interpret results within the context of your experimental model's limitations.

  • Problem: High background or contamination in analytical samples. Solution: Implement a rigorous cleaning validation protocol for all laboratory equipment, especially glassware. This involves establishing residue acceptable limits (e.g., 10 ppm), selecting effective solvents (like acetonitrile for APIs), and using validated sampling methods (swab and rinse) to ensure no cross-contamination occurs [6] [7].

Experimental Workflow for Decontamination Studies

The following diagram illustrates a generalized workflow for conducting a robust decontamination study, integrating key steps from the protocols in Table 2.

Start Start Experiment: Skin Decontamination Prep Skin Preparation • Procure dermatomed skin • Mount in diffusion cells • Equilibrate temperature (e.g., 32°C) Start->Prep Apply Apply Contaminant • Dose with this compound • Note: Use radiolabeled for quantification Prep->Apply Expose Exposure Period • Critical waiting period (e.g., 5, 30 min) • Defines 'immediate' vs. 'delayed' response Apply->Expose Decon Perform Decontamination • Test different protocols:  1. Dry (absorbent material)  2. Wet (rinse/wipe/rince)  3. Sequenced (Dry -> Wet) Expose->Decon Analyze Analysis & Quantification Decon->Analyze A1 Skin Swabbing • Swab residual contaminant • Extract in solvent (e.g., ethanol) Analyze->A1 A2 Receptor Fluid Analysis • Measure penetrant over time • Calculate absorption rate Analyze->A2 A3 Hair & Off-gas Analysis • Extract contaminant from hair • Measure off-gassing into air Analyze->A3 Data Data Interpretation • Compare efficacy vs. control • Assess significance of wash-in • Correlate with timing/method A1->Data A2->Data A3->Data

References

methyl salicylate purity control pharmaceutical manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Control

For reliable purity analysis of methyl salicylate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are widely used. The following table compares two validated methods:

Feature GC-MS Method [1] [2] RP-HPLC with UV Detection [3]
Best For Simultaneous analysis of volatile compounds (e.g., in liniments with camphor, menthol) Analysis of this compound in complex matrices (e.g., gels, skin permeation samples)
Separation Column BP-624 GC capillary column (30 m × 250 μm × 1.4 μm) ACCLAIM 120 C18 column (4.6 mm × 150 mm, 5 µm)
Mobile Phase Not specified (sonication-assisted solvent extraction for samples) Deionized water (pH=3 with H₃PO₄) : Acetonitrile = 35:65 (v/v), isocratic
Run Time 16 minutes ~5.85 minutes (for this compound)
Detection Mass Spectrometry UV at 205 nm
Linearity (R²) 0.999 0.9996
LOD / LOQ 1 μg/mL / 3 μg/mL 0.0271 μg/mL / 0.0902 μg/mL
Accuracy (% Recovery) 97.53% - 104.02% Data available in publication
Precision (% RSD) 1.88% - 3.69% < 3.0%

Troubleshooting Common Purity Issues

This FAQ addresses specific problems you might encounter during analysis.

Q: My GC-MS results show poor resolution or peak tailing for this compound. What could be wrong?

  • Potential Cause & Solution: The issue may lie with the GC column or temperature program. Use the specified BP-624 capillary column and ensure the method runtime is ~16 minutes for proper separation from other volatile compounds like camphor and menthol [1] [2].

Q: During HPLC analysis, I get a weak peak for this compound. How can I improve sensitivity?

  • Potential Cause & Solution: Confirm your detection wavelength is set to 205 nm for optimal sensitivity [3]. Using a different wavelength can significantly reduce detection response. Also, ensure the mobile phase pH is consistently adjusted to 3.0 using phosphoric acid.

Q: Analysis of a commercial product shows this compound concentration significantly higher than the label claim. What does this indicate?

  • Potential Cause & Solution: This is a potential sign of adulteration, a known issue in some traditional topical products. The developed GC-MS method has been successfully used to identify such non-compliant samples [1] [2]. Validate your method's accuracy and precision to ensure your results are reliable before concluding.

Q: I need a method to analyze this compound along with non-volatile drugs like diclofenac. Is HPLC suitable?

  • Potential Cause & Solution: Yes. The RP-HPLC method is excellent for this purpose. It can simultaneously quantify this compound, diclofenac diethylamine, and capsaicin in a single run, making it ideal for complex topical formulations like analgesic gels [3].

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Topical Formulation

This method is based on a validated procedure for analyzing camphor, menthol, this compound, and thymol [1] [2].

  • Sample Preparation: Weigh accurately about 100 mg of the topical product (gel, ointment). Extract the active compounds using a sonication-assisted solvent extraction technique with a suitable solvent (e.g., methanol). Eugenol is used as an internal standard. Dilute the extract to a known volume and filter before injection.
  • Instrument Parameters:
    • Column: BP-624 GC capillary column (30 m × 250 μm × 1.4 μm)
    • Oven Program: The method uses a temperature gradient to achieve separation within 16 minutes (specific program details to be optimized in-lab).
    • Detection: MS in Selected Ion Monitoring (SIM) mode.
  • Validation & Quality Control: The method's precision is confirmed by a relative standard deviation (%RSD) of 1.88% to 3.69%. Ensure recovery rates for this compound fall within the validated range of 97.53% to 104.02% [1] [2].

The workflow for this protocol is as follows:

G Start Weigh ~100 mg sample A Extract via Sonication (with Internal Standard) Start->A B Filter and Dilute A->B Param1 Internal Standard: Eugenol A->Param1 C Inject into GC-MS B->C D Analyze on BP-624 Column (Run Time: 16 min) C->D E MS Detection & Data Analysis D->E End Result Validation (Check %RSD < 3.69%) E->End Param2 Validation: Recovery 97.5%-104% End->Param2

Protocol 2: RP-HPLC Analysis of this compound in a Gel

This method is adapted from a published procedure for quantifying this compound in Omni Hot Gel and skin permeation samples [3].

  • Sample Preparation: For a gel formulation, accurately weigh an amount equivalent to about 5 µg of this compound. Dissolve and dilute in an appropriate solvent (e.g., methanol or mobile phase). Use sonication if necessary to ensure complete extraction of the actives, then filter through a 0.45 µm membrane.
  • Chromatographic Conditions:
    • Column: ACCLAIM 120 C18 (4.6 mm × 150 mm, 5 µm)
    • Mobile Phase: Deionized water (adjusted to pH 3 with phosphoric acid) : Acetonitrile = 35:65 (v/v), isocratic elution.
    • Flow Rate: 0.7 mL/min
    • Detection: UV at 205 nm
    • Column Temperature: 25 °C
    • Injection Volume: Typically 10-20 µL.
  • Method Validation: The method shows excellent linearity (R² = 0.9996) for this compound in the range of 0.05–100.0 µg/mL. The LOD and LOQ are very low, at 0.0271 µg/mL and 0.0902 µg/mL, respectively, indicating high sensitivity [3].

The workflow for this protocol is as follows:

G Start Weigh Gel Sample A Dissolve & Extract Start->A B Filter (0.45 µm membrane) A->B C Inject into HPLC B->C D Isocratic Elution (Mobile Phase: 35:65) C->D E UV Detection at 205 nm D->E Param1 Column: C18, 25°C D->Param1 Param2 Flow Rate: 0.7 mL/min D->Param2 End Data Analysis (RT ~5.85 min) E->End

Key Supplier Considerations for High-Purity Material

Sourcing high-quality this compound is crucial. When selecting a supplier, consider the following based on market analysis [4] [5]:

  • Purity Grade: For pharmaceutical applications, specify high-purity material, which is essential for ensuring efficacy and safety, and is a growing market segment [5].
  • Supplier Selection: Major companies like BASF and Eastman Chemical Company are recognized for their high-quality standards and reliable supply chains. For cost-sensitive projects, Shandong Shuangbang Chemical is an alternative, but rigorous incoming quality checks are advised [4].
  • Regulatory Compliance: Ensure the supplier's product meets relevant compendial standards, such as the European Pharmacopoeia [4] [5].

References

methyl salicylate teratogenic effects risk assessment

Author: Smolecule Technical Support Team. Date: February 2026

Teratogenic Effects & Key Evidence

The primary evidence for the teratogenic potential of methyl salicylate comes from an animal study, which is summarized in the table below.

Study Model Route of Administration Key Teratogenic Findings Proposed Mechanism
Pregnant hamsters (at 7d9h of gestation) [1] Oral or Topical Failure of neural tube fusion, especially in the developing brain [1]. Serum salicylate reaches the maternal circulation after topical exposure, producing teratogenic levels [1].

Regulatory Risk Assessment & Safe Limits

Based on the identified hazards, regulatory bodies have established safe use concentrations for this compound in finished products. The following table outlines the maximum safe concentrations for different product types, with a particular focus on products intended for children.

Product Category Specific Product Type Maximum Safe Concentration Notes
Products for children (0-3 years) Toothpaste 0.4% [2] ---
Other products 0.02% [2] Applies to products other than toothpaste.
General & Children's Products (UK Regulations) Toothpaste (General) 2.5% [3] Applies to general population.
Mouthwash (Children 6-10) 0.1% [3] ---
Mouthwash (Children >10 & Adults) 0.4% [3] ---
Lip Products (Children >1 & Adults) 0.03% [3] ---
Eye Make-up & Make-up Remover 0.002% [3] This is a very low concentration, reflecting high sensitivity.

Experimental Protocol: Teratology Study

For researchers needing to evaluate the teratogenic potential of other compounds, here is a detailed methodology based on the cited hamster study [1].

G Animal Model Selection Animal Model Selection Dosing Regimen Dosing Regimen Animal Model Selection->Dosing Regimen Sample Collection Sample Collection Dosing Regimen->Sample Collection Serum Level Analysis Serum Level Analysis Dosing Regimen->Serum Level Analysis Embryo Examination Embryo Examination Sample Collection->Embryo Examination Data & Serum Analysis Data & Serum Analysis Embryo Examination->Data & Serum Analysis Teratogenicity Assessment Teratogenicity Assessment Data & Serum Analysis->Teratogenicity Assessment Serum Level Analysis->Teratogenicity Assessment

Title: Teratology Study Workflow

1. Animal Model and Husbandry

  • Species: Syrian hamsters.
  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
  • Diet: Ad libitum access to standard chow and water.
  • Mating: House females with males overnight, check for sperm-positive vaginal smear the next morning. Designate this day as Day 0 of gestation [1].

2. Dosing Regimen

  • Test Article: this compound.
  • Administration Routes: Oral gavage and topical application.
  • Timing: Administer a single dose on Day 7, 9 hours (7d9h) of gestation. This timing corresponds to the critical period of neurulation [1].
  • Control Group: Administer the vehicle only to a control group.

3. Sample Collection

  • Euthanasia: Humanely euthanize the dams on Day 9 of gestation.
  • Embryo Collection: Surgically remove the uterine horns and collect all embryos [1].
  • Blood Collection: Collect maternal blood via cardiac puncture or other appropriate method at various time points post-dosing to analyze serum salicylate levels [1].

4. Embryo Examination

  • Macroscopic Analysis: Examine embryos under a dissecting microscope for gross morphological abnormalities.
  • Key Endpoint: Specifically check for failure of neural tube closure in the cranial region [1].

5. Data and Serum Analysis

  • Record Keeping: Record the number of resorptions, live fetuses, and malformations for each dam.
  • Bioanalysis: Use a validated method (e.g., HPLC) to determine the concentration of salicylate in the serum samples [1].

Modern Risk Assessment Frameworks

New Approach Methodologies (NAMs) are being developed to make protective safety decisions for developmental and reproductive toxicity (DART) without generating new animal data [4].

G Tier 0: In Silico Screening Tier 0: In Silico Screening Tier 1: Bioactivity Assessment Tier 1: Bioactivity Assessment Tier 0: In Silico Screening->Tier 1: Bioactivity Assessment Calculate Bioactivity:Exposure Ratio (BER) Calculate Bioactivity:Exposure Ratio (BER) Tier 1: Bioactivity Assessment->Calculate Bioactivity:Exposure Ratio (BER) Safety Decision Safety Decision Calculate Bioactivity:Exposure Ratio (BER)->Safety Decision Human Exposure Prediction Human Exposure Prediction Human Exposure Prediction->Calculate Bioactivity:Exposure Ratio (BER)

Title: DART NAMs Framework

This framework uses a tiered, iterative approach [4]:

  • Tier 0: In Silico Screening: Use computational tools (e.g., Derek Nexus, OECD QSAR Toolbox) to predict general DART hazards and specific receptor activity (e.g., Estrogen Receptor) [4].
  • Tier 1: Bioactivity Assessment (NAM Toolbox):
    • Broad Screening: Use high-throughput transcriptomics (HTTr) in multiple cell lines and cell stress panels to detect bioactivity.
    • Targeted Assays: Perform in vitro pharmacological profiling across key molecular targets and use stem cell-based assays to model early development.
    • Point of Departure (PoD): Calculate the bioactivity PoD from these assays [4].
  • Integration & Decision:
    • Exposure Prediction: Estimate human systemic exposure using physiologically based kinetic (PBK) models.
    • Bioactivity:Exposure Ratio (BER): Compare the bioactivity PoD to the predicted human exposure. A BER > 1 is considered protective and indicates low risk [4].

Key Takeaways for Researchers

  • Established Hazard: this compound is a confirmed animal teratogen, primarily causing neural tube defects [1].
  • Risk is Route-Dependent: Topical application can lead to significant systemic absorption, resulting in serum salicylate levels comparable to oral dosing [1].
  • Regulatory Action: This hazard is the basis for strict, product-specific concentration limits set by bodies like the SCCS [2] [3].
  • Modern Tools: NAMs offer a promising, human-relevant pathway for DART risk assessment by integrating bioactivity and exposure data [4].

References

methyl salicylate systemic absorption minimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What factors increase the risk of systemic absorption? Systemic absorption is significantly increased by large application surface areas, prolonged use, damaged skin, and elevated skin temperature and blood flow caused by exercise or heat exposure [1] [2]. The formulation itself (e.g., methyl salicylate vs. trolamine salicylate) also plays a critical role, with this compound showing much higher bioavailability [1].

  • Does the delivery vehicle or formulation type affect absorption? Yes. The formulation is a key determinant. One study found that a product containing 12.5% this compound resulted in significantly greater systemic absorption and urinary recovery of salicylate compared to a 10% trolamine salicylate cream [1]. Developing a vehicle that limits transepidermal penetration is a core strategy for minimizing systemic exposure.

  • Are there specific populations that require special attention? Researchers should exercise extra caution when designing studies for individuals with compromised skin barrier (e.g., eczema, psoriasis), the elderly, and those with pre-existing conditions where systemic salicylate exposure could be hazardous, such as renal impairment or a known sensitivity to salicylates (like aspirin) [1] [3].


Key Factors and Mitigation Strategies

The following table summarizes the major factors influencing systemic absorption and the corresponding strategies to minimize it.

Factor Impact on Absorption Minimization Strategy
Dose & Application Area [1] Larger surface area and higher doses linearly increase total systemic load. Apply the minimum effective volume to the smallest necessary area. Use precise, measured doses in experiments.
Skin Integrity [3] Application to broken or inflamed skin bypasses the epidermal barrier, leading to rapid and increased absorption. Strictly avoid application on open wounds, rashes, or sunburned skin.
Skin Temperature & Hydration [2] Increased skin temperature (from exercise, heat exposure, or occlusive dressings) and hydration can more than triple absorption rates. Control subject's environment; avoid application before activities that heat the skin. Do not use occlusive bandages over the application site.
Formulation [1] The chemical form (e.g., this compound) is more readily absorbed systemically than others (e.g., trolamine salicylate). Select a salt or derivative with lower inherent dermal bioavailability for development.

Experimental Protocols for Absorption Assessment

For researchers quantifying systemic absorption, here are two foundational methodologies from the literature.

Protocol 1: Assessing Absorption via Urinary Salicylate Recovery

This method was used to calculate the relative bioavailability of different topical salicylate derivatives [1].

  • Objective: To determine the total systemic absorption of topically applied this compound by measuring the cumulative excretion of salicylate and its metabolites in urine.
  • Procedure:
    • Dosing: Apply a precise dose (e.g., 5 g of a 12.5% formulation) to a defined skin area (e.g., 10 cm²).
    • Urine Collection: Collect all urine produced over a specific period (e.g., 24 hours) following application. The collection period should cover several elimination half-lives.
    • Analysis: Quantify the total amount of salicylic acid and its principal metabolites (salicyluric acid, salicylic phenolic, and acyl glucuronides) in the pooled urine sample using a validated analytical method such as liquid chromatography [1] [2].
  • Data Interpretation: The total amount of salicylate recovered in urine over the collection period represents the fraction of the applied dose that was systemically absorbed. This can be compared across different formulations or application conditions.
Protocol 2: Evaluating the Impact of External Stressors

This protocol specifically tests how exercise and heat affect percutaneous absorption [2].

  • Objective: To investigate the effect of increased skin temperature and blood flow on the percutaneous absorption of this compound.
  • Procedure:
    • Subject Conditions: Expose subjects to controlled conditions in a crossover study:
      • Control: Rest at room temperature (22°C).
      • Exercise: Cycle ergometer at 30% of VO₂max for 45 minutes each hour over 6 hours.
      • Heat Exposure: Rest at a high ambient temperature (40°C).
      • Combined Stress: Exercise in the heat (40°C).
    • Dosing & Sampling: Apply a standard dose of this compound. Monitor plasma salicylate concentrations at regular intervals over 8 hours or collect cumulative urine samples.
  • Data Interpretation: Compare the plasma concentration-time curves (AUC) or total urinary excretion of salicylate between conditions. The study cited found absorption increased more than threefold with exercise in the heat [2].

The relationships between these enhancing factors and absorption are summarized in the following workflow:

G cluster_primary Factors Enhancing Absorption cluster_physio Physiological Consequences Start Application of This compound Heat Heat Exposure Start->Heat Exercise Exercise Start->Exercise Occlusion Occlusive Dressing Start->Occlusion DamagedSkin Damaged Skin Start->DamagedSkin Temp ↑ Skin Temperature Heat->Temp Exercise->Temp BloodFlow ↑ Cutaneous Blood Flow Exercise->BloodFlow Occlusion->Temp Hydration ↑ Skin Hydration Occlusion->Hydration Barrier Skin Barrier Compromise DamagedSkin->Barrier Outcome Significantly Increased Systemic Absorption Temp->Outcome Hydration->Outcome BloodFlow->Outcome Barrier->Outcome

References

methyl salicylate cross-reactivity detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Methyl Salicylate Detection

For researchers needing to identify and quantify this compound, particularly within complex mixtures like fragrances or botanical extracts, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method. The following table summarizes the core experimental conditions as established by the International Fragrance Association (IFRA) method [1].

Parameter Specification for GC-FID Specification for GC-MS
Detection Method Flame Ionization Detection (FID) Mass Spectrometry (MS)
Recommended Column SLB-IL60i ionic liquid phase column SLB-IL60i ionic liquid phase column
Sample Preparation Dissolution in Methyl tert-Butyl Ether (MTBE) at ~100 µL/mL Dissolution in Methyl tert-Butyl Ether (MTBE) at ~100 µL/mL
Key Advantage Suitable for higher concentration samples; minimal baseline column bleed Provides definitive compound identification; minimal baseline column bleed
Detection Limit Method designed to quantify at concentrations > 0.002% (20 mg/kg) Method designed to quantify at concentrations > 0.002% (20 mg/kg)

This methodology is crucial for compliance with regulations like the European EC No. 1223/2009, which mandates the screening of 57 potentially allergenic fragrance compounds [1].

Experimental Protocol: GC-MS Analysis of Fragrance Allergens

Here is a detailed workflow for analyzing a sample for this compound content, based on the IFRA method [1].

Start Start Sample Preparation Step1 1. Weigh Sample Precisely (Use metrological micro-balance) Start->Step1 Step2 2. Dissolve and Dilute in Methyl tert-Butyl Ether (MTBE) Step1->Step2 Step3 3. Prepare Amber Glass Ampoule (Filled under controlled conditions) Step2->Step3 Step4 4. Perform GC-MS Homogeneity Test (Quality Control Step) Step3->Step4 Step5 5. Set Up GC-MS Instrument Step4->Step5 Step6 6. Inject Prepared Sample Step5->Step6 Step7 7. Data Analysis: Identify and Quantify This compound Peaks Step6->Step7 End Report Results Step7->End

Materials & Methods

  • Certified Reference Materials (CRMs): For accurate quantification, use commercially available CRM mixtures, such as the "Fragrance Allergen Mix A2" which includes this compound. These are certified via quantitative NMR (qNMR) for traceability to SI units [1].
  • GC-MS Instrument Conditions: While parameters may vary, the method utilizes a polar phase SLB-IL60i ionic liquid column. This column provides wax-like polarity with unique selectivity, minimal baseline rise, and reduced column bleed compared to traditional PEG/wax phases, leading to fewer co-elutions [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Poor Peak Resolution Column selectivity not optimal for mixture. Use the recommended ionic liquid (SLB-IL60i) column for unique separation of fragrance allergens [1].
Inaccurate Quantification Improper calibration or sample evaporation. Use certified reference materials (CRMs). Weigh samples metrologically with a micro-balance to minimize uncertainty, especially for volatile compounds [1].
High Baseline Bleed Unsuitable column phase. The ionic liquid (SLB-IL60i) column shows significantly reduced bleed compared to traditional PEG/wax phases [1].

Understanding Cross-Reactivity Detection

Your query also concerned "cross-reactivity." In the context of this compound, it's important to distinguish between two scientific meanings:

  • Immunologic Cross-Reactivity: This occurs when an antibody directed against one antigen (e.g., a protein) binds to a different, but structurally similar, antigen. This is a complex phenomenon and the search results did not provide specific immunologic cross-reactivity data for this compound itself. Predictive structural bioinformatics tools like Cross-React can be used to identify potential cross-reactive allergens by finding surface patches on 3D protein structures with similar amino acid compositions to known epitopes [2].
  • Assay Cross-Reactivity: In analytical chemistry, this refers to signal generation by non-target analytes with similar chemical structures. In antibody-based assays (e.g., ELISA), structurally similar steroids or proteins can bind to the antibody and produce a false signal. This is a definable and predictable assay characteristic [3].

Frequently Asked Questions (FAQs)

  • Q1: What is the clinical significance of detecting this compound in consumer products? this compound is a known fragrance allergen. Regulations like the European EC No. 1223/2009 require its declaration on cosmetic product labels when it exceeds certain concentrations to protect consumers with allergies [1].

  • Q2: Are there safety concerns when handling this compound in the lab? Yes. This compound is potentially toxic if ingested or absorbed through the skin in significant quantities. A single teaspoon is equivalent to nearly twenty 300 mg aspirin tablets. Always consult its Safety Data Sheet (SDS) and adhere to safe laboratory practices [4].

  • Q3: My research involves protein allergens. How can I predict if they might cross-react? For protein allergens, you can use structure-based computational methods like Cross-React. This tool predicts cross-reactivity by comparing the 3D structures of potential allergens to find surface patches with similar amino acid compositions to known antibody-binding sites (epitopes) [2].

References

methyl salicylate glycosides vs aspirin anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Methyl Salicylate Glycosides vs. Aspirin

The table below synthesizes current research data to objectively compare MSGs and aspirin across key parameters relevant to drug development.

Aspect This compound Glycosides (e.g., Gaultherin, MSTG-A, MSTG-B) Aspirin (Acetylsalicylic Acid)
Primary Anti-inflammatory Mechanism Selective inhibition of COX-2; modulation of NF-κB and MAPK signaling pathways [1] [2] [3]. Non-selective, irreversible inhibition of both COX-1 and COX-2 isoforms [1] [4].
Key Molecular Targets COX-2, NF-κB (reduces p-IKK, p-p65, prevents IκB degradation), iNOS, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [2] [3]. COX-1, COX-2, Platelet COX-1 (for antiplatelet effect), NF-κB (in some contexts) [5] [3] [4].
Efficacy (In Vivo Anti-inflammatory Models) In mouse ear/paw edema models, specific derivatives (M15, M16) showed activity higher than aspirin and equal to indomethacin [6]. Gaultherin's fraction shows significant anti-rheumatic activity [1]. Standard anti-inflammatory efficacy, but associated with significant side effects upon chronic use [6] [4].
Efficacy (In Vitro Cytokine Inhibition) Dose-dependent inhibition of TNF-α, IL-6, IL-1β in LPS-induced RAW264.7 macrophages [2]. Compound M16 showed strong, dose-dependent inhibition [6]. Well-established inhibition of pro-inflammatory cytokine production.
Anti-platelet Aggregation Topically applied this compound (30% preparation) significantly decreased platelet aggregation in a human study, showing no significant difference from oral 162 mg aspirin [7]. Oral 162 mg aspirin significantly decreases platelet aggregation; standard for cardiovascular prevention [7].
Safety & GI Toxicity Profile Favorable. Selective COX-2 inhibition spares COX-1, avoiding serious GI toxicity. As a prodrug, it provides controlled release of active moiety, minimizing direct gastric irritation [1] [8]. Significant GI toxicity. Non-selective COX-1 inhibition disrupts protective prostaglandins, causing issues from erosions to chronic enteropathy with oxidative stress and barrier disruption [4].
Key Differentiating Advantage Targeted action and superior safety profile for chronic inflammatory conditions. Potential as a natural alternative for long-term therapy [1]. Well-established antiplatelet effect for cardiovascular protection. Newly identified anti-metastatic mechanism via TXA2-ARHGEF1 pathway suppression [5].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies behind some of the critical data.

  • Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

    • Cell Line: RAW264.7 murine macrophage cells.
    • Stimulation & Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., MSGs like J12122, J12123, or DL0309) for 1-2 hours, followed by co-stimulation with LPS (0.5-1.0 μg/mL) for 12-24 hours [2] [3].
    • Readouts:
      • Cytokines: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are measured using ELISA [2].
      • Nitric Oxide (NO): Accumulation of nitrite, a stable NO metabolite, is measured using the Griess reaction [2] [3].
      • Protein Expression: Expression of iNOS, COX-2, and proteins in the NF-κB pathway (IκBα, p-IKK, p-p65) is analyzed by Western Blot [3].
      • Viability: Cytotoxicity is assessed concurrently using the MTT assay [2].
  • Protocol 2: In Vivo Anti-inflammatory Activity (Edema Models)

    • Xylol-Induced Ear Edema in Mice: Test compounds are administered orally (e.g., 100 mg/kg or lower) 1 hour before applying xylol to the inner surface of the ear. After a set time, ear punches are weighed, and the inhibition of edema is calculated compared to a control group [6].
    • Carrageenan-Induced Paw Edema in Mice: Test compounds are administered orally before or after a subplantar injection of carrageenan into a hind paw. Paw volume is measured plethysmographically at regular intervals post-injection to assess edema reduction [6].
  • Protocol 3: Platelet Aggregation Study (Human Crossover Trial)

    • Design: A randomized, prospective, blinded, crossover study.
    • Interventions: Healthy volunteers, after a washout period, either ingest 162 mg of aspirin or apply 5 g of a 30% this compound preparation to the anterior thighs.
    • Measurement: Blood is drawn at baseline and 6 hours post-intervention. Platelet aggregation is measured in response to epinephrine using an aggregometer, and the results are expressed as the area under the curve (AUC) [7].

Mechanisms of Action at a Glance

The following diagrams, generated using Graphviz, summarize the core signaling pathways and experimental workflows described in the research.

pathway_comparison cluster_aspirin Aspirin Mechanism cluster_msg MSG (e.g., Gaultherin) Mechanism ASA Aspirin COX1 COX-1 Enzyme ASA->COX1 Irreversibly Inhibits COX2 COX-2 Enzyme ASA->COX2 Irreversibly Inhibits GI_Tox Impaired Mucosal Protection (GI Toxicity) COX1->GI_Tox Platelet Platelet TXA2 Production COX1->Platelet TXA2 TXA2 Platelet->TXA2 ARHGEF1 ARHGEF1 in T-cells TXA2->ARHGEF1 Tcell_supp T-cell Suppression ARHGEF1->Tcell_supp MSG This compound Glycoside Hydrolysis Enzymatic Hydrolysis MSG->Hydrolysis Active Active Moiety Hydrolysis->Active NFkB NF-κB Pathway Active->NFkB Inhibits MAPK MAPK Pathway Active->MAPK Inhibits COX2_MSG COX-2 Enzyme Active->COX2_MSG Inhibits Safe COX-1 Spared (Improved GI Safety) Active->Safe Selective Action Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines COX2_MSG->Cytokines

Diagram 1: Comparative Mechanisms of Aspirin and MSGs

workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol cluster_human Human Study Start Experimental Setup A1 Culture RAW264.7 Macrophages Start->A1 B1 Administer Compound (Oral Gavage) Start->B1 C1 Randomized Crossover Design Start->C1 A2 Pre-treat with Test Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Collect Supernatant & Cell Lysates A3->A4 A5 ELISA: Cytokines Griess: NO Western Blot: Proteins MTT: Viability A4->A5 B2 Induce Inflammation (Xylol/Carrageenan) B1->B2 B3 Measure Response (Edema/Pathology) B2->B3 C2 Intervention: Oral Aspirin vs. Topical MS C1->C2 C3 Blood Collection (0h & 6h) C2->C3 C4 Platelet Aggregation Analysis (Aggregometer) C3->C4

Diagram 2: Experimental Workflow Overview

Key Takeaways for Drug Development

  • Prioritize MSGs for Chronic Conditions: The compelling COX-2 selectivity and favorable GI safety profile of MSGs like gaultherin make them prime candidates for new therapeutics targeting chronic inflammatory diseases (e.g., rheumatoid arthritis) where long-term drug administration is required [1] [8].
  • Leverage Aspirin's Unique Strengths: Aspirin remains irreplaceable in cardiovascular prevention due to its potent antiplatelet effect. Furthermore, its newly discovered role in inhibiting metastasis via the TXA2-ARHGEF1 pathway opens novel avenues for oncology drug discovery [5].
  • Consider Prodrug Strategies: The glycosidic nature of MSGs acts as a natural prodrug system, enabling controlled release and improved tolerability. This principle can be applied to the design of next-generation salicylate-based drugs [1].

References

Physiological & Sensory Effects: Methyl Salicylate vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative findings from a 2024 single-blind, randomized controlled trial that investigated the short-term effects of a topical methyl salicylate (MS) gel compared to a placebo gel in 21 healthy women [1].

Parameter This compound Gel Placebo Gel Statistical Significance
Skin Microcirculation (MCskin) Significant increase, peaking at 5 min post-application (Δ +88.7% from baseline) [1]. Decreased at 5 min post-application (Δ -17.5% from baseline) [1]. Significantly higher for MS between T0-T45 (p < 0.05) [1].
Skin Temperature (Tskin) Initial decrease, then rose to levels significantly higher than placebo from T5 to T40 [1]. Initial decrease, with a slower and lower recovery [1]. Significantly higher for MS between T5-T40 (p < 0.05) [1].
Muscle Oxygen Saturation (SmO2) Minimal effects [1]. Minimal effects [1]. No significant difference between groups (p > 0.05) [1].
Thermal Sensation Reports ranged from "cool" to "hot," with more intense sensations at T5 [1]. Information not specified in the abstract. The complex sensory response was specific to the MS application [1].

Detailed Experimental Protocol

For researchers interested in the methodology, here is a detailed breakdown of the key experimental design from the 2024 study.

  • Study Design: Single-blind, randomized controlled trial [1].
  • Participants: 21 healthy women (mean age 22.2 ± 2.9 years) [1].
  • Intervention: Custom-made wintergreen oil gel containing >99% this compound (12.9% concentration) was applied. A placebo gel was applied to a contralateral area for comparison. The application dose was 1 gram per skin area (5 cm × 10 cm) on the paravertebral region (Th4-Th7) [1].
  • Measurements and Timing: Assessments were taken at baseline (BL) and at 5-minute intervals for 45 minutes post-application (T0-T45) [1].
    • Primary Outcomes: Skin temperature (measured via infrared thermal imaging) and skin microcirculation (measured via laser speckle contrast imaging) [1].
    • Secondary Outcomes: Muscle oxygen saturation (measured via deep tissue oxygenation monitoring) and thermosensory responses (thermal sensation and comfort, assessed via Likert scales) [1].

Proposed Mechanism of Action

The study suggests that the vasodilatory and sensory effects of this compound are likely mediated through the modulation of thermosensitive transient receptor potential (thermoTRP) channels in the skin [1]. This proposed mechanism is illustrated below.

G Start Topical Application of this compound Target Modulation of Thermosensitive TRP Channels Start->Target Effect1 Altered Thermal Sensation Target->Effect1 Effect2 Cutaneous Vasodilation (Increased Blood Flow) Target->Effect2 Outcome Increased Skin Temperature (Sensed as Cool to Hot) Effect1->Outcome Effect2->Outcome

Interpretation and Research Implications

  • Efficacy: Topical this compound is a potent cutaneous vasodilator, but its action appears localized. The lack of a significant effect on muscle oxygen saturation suggests it does not enhance deep tissue or skeletal muscle blood flow [1].
  • Sensory Component: The complex thermosensory response (ranging from cool to hot sensations) is a critical part of its mode of action, likely contributing to its perceived effect as a counterirritant [1].
  • Synergistic Effects: Other studies indicate that this compound is often formulated with other vasoactive compounds like menthol. Research on a cream containing 15% MS and 10% menthol showed a vasodilator effect that could improve skin flap survival in animal models, suggesting a potential role for such combinations in clinical settings where skin perfusion is compromised [2].

References

methyl salicylate different birch species concentration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Birch Species and Their Methyl Salicylate Production

Research clearly distinguishes birch species as high or low constitutive producers of MeSA. The table below summarizes the classification of key species based on monographic descriptions and olfactory analysis (scratching the bark to smell for wintergreen scent) [1] [2].

Species Name Subgenus MeSA Production Level Key Tissues for MeSA
B. alleghaniensis Aspera High [1] [2] Bark, Leaves [1]
B. lenta Aspera High [1] [2] Bark, Leaves [1]
B. grossa Aspera High [1] [2] Bark, Leaves [1]
B. medwediewii Aspera High [1] [2] Bark, Leaves [1]
B. pendula Betula Low [1] [2] -
B. utilis Betula Low [1] [2] -
B. alnoides Acuminata Low [1] -
B. nana Betula Low [1] [2] -

Genetic Basis for MeSA Variation

The difference in MeSA production is governed by the balance between its biosynthesis and breakdown, controlled by two key enzymes [1] [3].

  • Biosynthesis (SAMT Gene): Salicylic Acid Methyltransferase (SAMT) catalyzes the methylation of salicylic acid (SA) to form MeSA [1] [3].
  • Breakdown (SABP2 Gene): Salicylic Acid-Binding Protein 2 (SABP2), which has esterase activity, converts MeSA back to SA [1] [3].

Comparative studies of these genes in high and low MeSA-producing birches reveal critical insights [1]:

  • SAMT Expression: Shows high, tissue-specific expression in the bark of high MeSA-producing species, correlating with where the compound is found [1].
  • SABP2 Expression: Does not show significantly different expression levels between high and low producers, suggesting biosynthesis is the more critical differentiator [1].
  • Genetic Markers: Researchers have successfully developed six single nucleotide substitution (SNP) markers based on variations in these gene sequences to reliably differentiate between high and low MeSA-producing birch species [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies used in the cited research.

Protocol for Species Classification and MeSA Trait Analysis [1] [2]
  • Plant Material: Seeds of various Betula species were collected from botanical gardens. Germination and plantlet cultivation were carried out under controlled greenhouse conditions.
  • Olfactory Analysis: The primary screening method involved scratching the bark of twigs or trunks and smelling for the characteristic "wintergreen" aroma of MeSA [1] [2].
  • DNA Extraction and Sequencing: Genomic DNA was isolated from leaf tissue. The candidate genes SAMT and SABP2 were amplified and sequenced for bioinformatic analysis [1].
  • Phylogenetic Analysis: DNA sequences from multiple chloroplast and nuclear regions (including SAMT and SABP2) were used to construct phylogenetic trees and understand evolutionary relationships [2].
Protocol for Gene Expression Analysis [1]
  • Tissue Collection: Leaf and bark tissues were sampled from high- and low-MeSA birches.
  • RNA Extraction and qRT-PCR: Total RNA was isolated from the tissues. Quantitative real-time PCR (qRT-PCR) was performed to analyze the relative expression levels of the SAMT and SABP2 genes.
  • Data Analysis: Expression levels were compared between species groups and tissues to identify significant patterns.

MeSA Biosynthesis and Regulation Pathway

The following diagram illustrates the core pathway of MeSA metabolism and its regulatory points in birch species.

mesa_pathway SA Salicylic Acid (SA) SAMT SAMT Enzyme (High expression in bark of high-MeSA species) SA->SAMT Substrate SAM S-Adenosyl-L-Methionine (SAM) SAM->SAMT Methyl Donor MeSA This compound (MeSA) SAMT->MeSA Biosynthesis SABP2 SABP2 Enzyme (Esterase activity) MeSA->SABP2 Demethylation SA2 Salicylic Acid (SA) SABP2->SA2 Breakdown Product

Key Insights for Research and Development

  • Evolutionary Context: Phylogenetic analyses indicate that the ancestral birch species were high MeSA producers. The trait has been lost multiple times during the evolution of the genus, with low MeSA production being a derived state [2].
  • Stability and Signaling: Beyond direct therapeutic use, MeSA is a critical volatile signaling compound in forest ecosystems. It is involved in Systemic Acquired Resistance (SAR) against pathogens and can influence multi-trophic interactions by attracting natural enemies of herbivores [3] [4].
  • Implications for Drug Development: The identification of key genes (SAMT and SABP2) and the development of diagnostic SNP markers pave the way for selective breeding or genetic engineering of birches with enhanced MeSA yield, providing a potential sustainable source for natural MeSA production [1] [3].

References

methyl salicylate decontamination methods efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Decontamination Efficacy for Methyl Salicylate

The table below summarizes key findings from controlled studies on different decontamination strategies.

Decontamination Protocol Key Findings on Efficacy Study Type / Key Metrics
No Decontamination (Control) Baseline for simulant recovery and systemic absorption. Human Volunteer Study [1] [2]: Skin simulant recovery (GC-MS/MS, UV imaging); Urinary MeS excretion over 8 hours.
Improvised Dry Removes significant simulant compared to no decontamination; less effective on hard-to-reach areas (e.g., shoulders) [2]. Human Volunteer Study [1] [2]: Use of absorbent materials (e.g., white roll); blot-and-rub technique for 3 minutes.
Improvised Wet (Rinse-Wipe-Rinse) Removes significant simulant compared to no decontamination [1]. Human Volunteer Study [1] [2]: 3-minute protocol with 0.5% detergent solution and clean water in three 1-minute stages.
Sequential Protocols (Improvised + Interim) Most effective overall. Interim decontamination after an improvised step more effectively decontaminates hard-to-reach body areas, reducing variability in simulant recovery [1] [2]. Human Volunteer Study [1] [2]: Improvised step (dry or wet) followed by a 90-second interim shower using a ladder-pipe system.
Dry Removal Prior to Wet Decontamination Supported as an advantageous strategy based on decontamination research, though direct MeS data for some chemicals is from in vitro models [3]. In Vitro Skin Penetration Model [3]: Evaluation of protocol efficacy for chemicals with different properties; measurement of skin penetration over 5 hours.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the detailed methodologies.

  • Human Volunteer Study Design [1] [2]: A controlled, crossover study was conducted with healthy adult participants.

    • Simulant Application: A mixture of this compound (MeS) in vegetable oil, combined with a fluorophore, was applied to participants' shoulders, arms, and legs.
    • Decontamination Protocols: Participants underwent different protocols in a randomized order, including a no-decontamination control, improvised dry, improvised wet, and sequential combinations of improvised dry/wet followed by an interim shower.
    • Improvised Dry: Participants used folded absorbent white roll to blot and rub the skin in a downward motion for up to 3 minutes [2].
    • Improvised Wet: The "rinse-wipe-rinse" procedure was followed for 3 minutes using clean water and a 0.5% detergent solution [2].
    • Interim Decontamination: A 90-second shower using a fire service "ladder-pipe" system with two positions for active washing and rinsing [2].
    • Efficacy Measurement:
      • Skin Decontamination: Remaining simulant on the skin was quantified using Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for MeS and UV imaging for the fluorophore [1] [4].
      • Systemic Absorption: Urine samples were collected for 8 hours post-application and analyzed for MeS levels to assess the impact of decontamination on systemic absorption [1].
  • *In Vitro* Skin Penetration Model [3]: This laboratory study used human skin to evaluate protocols for various chemicals, including MeS.

    • Skin Model: The study utilized an in vitro skin penetration model, where skin penetration of the chemicals was monitored continuously over a 5-hour period.
    • Protocol Timing: Decontamination was initiated at different time points (e.g., 5 or 30 minutes post-exposure) to simulate immediate and delayed response scenarios.
    • Efficacy Measurement: The amount of chemical that penetrated the skin was measured, allowing for a comparison of how much each decontamination protocol reduced systemic absorption.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a human volunteer decontamination study, from preparation to data analysis.

Start Study Preparation A Simulant Application (this compound + Fluorophore on shoulder, arm, leg) Start->A B Randomized Assignment to Decontamination Protocol A->B C Protocol Execution B->C D1 Improvised Dry (Blot & rub with absorbent material) C->D1 D2 Improvised Wet (Rinse-Wipe-Rinse with detergent) C->D2 D3 Sequential Protocol (Improvised + Interim Shower) C->D3 D4 No Decontamination (Control) C->D4 E Post-Decontamination Measurement D1->E D2->E D3->E D4->E F1 Skin Analysis (GC-MS/MS for MeS, UV Imaging for Fluorophore) E->F1 F2 Systemic Absorption Analysis (Urinary MeS over 8 hours) E->F2 G Data Analysis & Comparison F1->G F2->G

Key Insights for Researchers

  • Speed and Sequence are Critical: The primary conclusion from recent research is that decontamination should begin as soon as possible after exposure [2]. The evidence strongly supports that implementing interim decontamination after an initial improvised step provides a more uniform and effective clean-up, particularly for anatomically challenging areas [1] [2].
  • MeS as a Well-Established Simulant: this compound is consistently used as a simulant for volatile, lipophilic threat agents like sulphur mustard [5] [4] [3]. The well-validated protocols for its analysis (e.g., GC-MS/MS) make it a reliable compound for benchmarking decontamination methods [4].
  • Context of Efficacy: The "best" method can depend on the scenario. The high efficacy of sequential protocols must be balanced against the practical need for rapid, simple first aid in a mass casualty situation, where improvised dry decontamination is a highly recommended first step [1] [3] [2].

References

methyl salicylate binding affinity molecular dynamics simulation

Author: Smolecule Technical Support Team. Date: February 2026

Research on Related Compounds and Targets

The table below summarizes key findings from recent studies that, while not providing a direct comparison for methyl salicylate itself, offer insights into related research areas.

Compound / Derivative Molecular Target Reported Binding Affinity / IC₅₀ Key Experimental Techniques Study Focus & Context
MSBT derivatives (e.g., 3j) [1] Protein Tyrosine Phosphatase 1B (PTP1B) IC₅₀ = 0.51 ± 0.15 µM (for compound 3j) Synthesis, enzyme inhibition assays, molecular docking, antiproliferative activity evaluation (on T47D, A549 cell lines) [1] Design of novel anticancer agents; this compound is used as a structural basis in hybrid molecules [1].
This compound Glycosides (e.g., MSTG-A, MSTG-B, Gaultherin) [2] Multiple core targets for Schizophrenia (e.g., BDNF, ATP2B2) Binding affinities from molecular docking ranged from -4.7 to -10.2 kcal/mol [2] Network pharmacology, molecular docking, molecular dynamics simulation (with ATP2B2) [2] Exploration of therapeutic potential for schizophrenia; compounds share a structural core with aspirin [2].
Linalylanthranilate (from Agathosma betulina essential oil) [3] Protein Tyrosine Phosphatase 1B (PTP1B) ΔGbind = -20.18 kcal/mol (from MD simulation) [3] Molecular dynamics simulation, Density Functional Theory (DFT) analysis [3] Bioprospection of natural PTP1B inhibitors for antidiabetic therapy; this compound is not a this compound derivative [3].

Experimental Protocol for Molecular Dynamics Simulation

While the specific parameters for this compound are not fully detailed in the search results, one study on a related system provides a robust methodological framework that is standard in the field [4]. The general workflow for such a study is outlined below.

start Start: System Setup step1 1. Obtain Receptor Structure start->step1 step2 2. Predict Ligand Pose step1->step2 step3 3. Solvate and Neutralize step2->step3 step4 4. Energy Minimization step3->step4 step5 5. Equilibration (NVT and NPT) step4->step5 step6 6. Production MD Simulation step5->step6 step7 7. Trajectory Analysis step6->step7 end Output: Binding Affinity step7->end

Diagram 1: A generalized workflow for a Molecular Dynamics (MD) simulation study of ligand-receptor binding.

The methodology typically involves the following steps, as synthesized from the search results [2] [5] [4]:

  • System Setup: The initial 3D structure of the target protein is obtained from experimental databases (like PDB) or predicted using tools like AlphaFold2 [4]. The ligand's 3D structure is optimized, and its initial binding pose is often predicted using molecular docking software (e.g., BIOVIA Discovery Studio) [2] [4].
  • Simulation Preparation: The protein-ligand complex is placed in a box of water molecules (solvation) and ions are added to neutralize the system's charge [5] [4]. The system then undergoes energy minimization to remove any steric clashes [5].
  • Equilibration and Production: The system is gradually heated to the target temperature (e.g., 310 K) and its pressure is stabilized in a series of short simulations (NVT and NPT ensembles) [5]. This is followed by a long production MD simulation (often hundreds of nanoseconds to microseconds) using software like GROMACS to simulate the natural motion of the system [2] [4].
  • Analysis: The stability of the simulation is assessed using metrics like Root Mean Square Deviation (RMSD) [4]. The binding free energy is then calculated from the simulation trajectory using methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA, which provide a quantitative measure of binding affinity (ΔG) [2] [4].

Key Findings and Research Context

The search results highlight two primary therapeutic contexts for this compound and its derivatives:

  • Anticancer Applications: this compound has been used as a core structure to design novel PTP1B inhibitors. One study showed that a synthesized this compound-based thiazole (MSBT) derivative exhibited potent enzyme inhibition and selective anticancer activity against breast cancer cells [1].
  • Neuropsychiatric Potential: this compound glycosides (MSGs) have been investigated for schizophrenia. Network pharmacology and molecular docking studies suggest they may exert therapeutic effects by modulating synaptic function and ion transport, with molecular dynamics simulations confirming stable binding to a key target, ATP2B2 [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999)
Dry Powder; Liquid
Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline]
Liquid
COLOURLESS OR YELLOW-TO-RED OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless to yellowish liquid with a characteristic wintergreen odou

Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

432 °F at 760 mmHg (NTP, 1992)
220-224
220-224 °C
222.00 to 224.00 °C. @ 760.00 mm Hg
223Â °C

Flash Point

205 °F (NTP, 1992)
205 °F (96 °C) (Closed cup)
101Â °C c.c.

Heavy Atom Count

11

Taste

LIQUID HAVING THE CHARACTERISTIC TASTE OF WINTERGREEN

Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.2
Relative vapor density (air = 1): 5.24

Density

1.174 (USCG, 1999) - Denser than water; will sink
1.184 @ 25 °C/25 °C
DENSITY OF NATURAL ESTER IS ABOUT 1.180
Relative density (water = 1): 1.18
1.176-1.185

LogP

2.5
2.55 (LogP)
2.55
Log Kow = 2.55

Odor

LIQUID HAVING THE CHARACTERISTIC ODOR OF WINTERGREEN

Appearance

Solid powder

Melting Point

16.5 °F (NTP, 1992)
-8.6 °C
-8Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LAV5U5022Y

Related CAS

7631-93-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ointments or liniments containing methyl salicylate are applied topically as counter irritant for relief of acute pain associated with lumbago,sciatica and rheumatic conditions. Local analgesics for human and veterinary medicine.

Therapeutic Uses

OINTMENTS OR LINIMENTS CONTAINING METHYL SALICYLATE ARE APPLIED TOPICALLY AS COUNTERIRRITANTS FOR RELIEF OF PAIN ASSOCIATED WITH LUMBAGO, SCIATICA, AND RHEUMATIC CONDITIONS. FORMERLY USED INTERNALLY IN SMALL DOSES AS A CARMINATIVE.
MEDICATION (VET): ORALLY, PRIMARILY AS FLAVORING AGENT OR AS CARMINATIVE; TOPICALLY, AS IRRITANT OR COUNTERIRRITANT AIDED BY MASSAGE OR RUBBING AS IN UDDER OINTMENTS (1-3% CONCN), POULTICES & COUNTERIRRITANT MIXT (@ LEAST 5-10%) OVER SORE JOINT, MUSCLE, & BONE AREAS.
LOCAL ANALGESIC FOR HUMAN AND VETERINARY MEDICINE

Pharmacology

Methyl salicylate relieve musculoskeletal pain in the muscles, joints, and tendons by causing irritation and reddening of the skin due to dilated capillaries and increased blood flow. It is pharmacologically similar to aspirin and other NSAIDs but as a topical agent it primarily acts as a rubefacient and skin irritant. Counter-irritation is believed to cause a soothing sensation of warmth.

MeSH Pharmacological Classification

Antirheumatic Agents

Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.

Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992)
0.03 [mmHg]
Vapor pressure = 0.0343 mm Hg @ 25 °C
Vapor pressure, Pa at 20Â °C: 13

Pictograms

Irritant

Irritant

Other CAS

119-36-8
68917-75-9
68917-50-0
90045-28-6

Absorption Distribution and Excretion

Approximately 12-20% of topically applied methyl salicylate may be systemically absorbed through intact skin within 10 hours of application, and absorption varies with different conditions such as surface area and pH. Dermal bioavailability is in the range of 11.8 – 30.7%. For the assessment of potential oral exposure to salicylates, bioavailability is assumed to be 100%.
Excreted by kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%).
After absorption, methyl salicylate is distributed throughout most body tissues and most transcellular fluids, primarily by pH dependent passive processes. Salicylate is actively transported by a low-capacity, saturable system out of the CSF across the choroid plexus. The drug readily crosses the placental barrier.
MAY BE ABSORBED RAPIDLY THROUGH INTACT SKIN. BOWEL ABSORPTION IS SOMEWHAT ERRATIC ... ABSORBED AT LEAST IN PART AS THE INTACT ESTER AND SMALL AMT ARE EVEN EXCRETED AS SUCH BY THE KIDNEYS ... .
HUMAN SUBJECTS WERE GIVEN 7 MG/KG OF METHYL SALICYLATE BY MOUTH. AFTER 0.25 HOURS THE BLOOD CONCN WAS 1.28 MG%. AFTER 1.5 HOURS THE BLOOD CONCN WAS 1.33 MG%. /FROM TABLE/
At therapeutic doses, conjugation accounts for most salicylic elimination, whereas renal elimination becomes more important with large or multiple doses. A substantial first-pass effect occurs at therapeutic doses. /Salicylates/
Orally ingested salicylates are absorbed rapidly, partly from the stomach but mostly from the upper small intestine. Appreciable conc are found in plasma in less than 30 min; after a single dose, a peak value is reached in about 2 hr and then gradually declines. /Salicylates/
For more Absorption, Distribution and Excretion (Complete) data for METHYL SALICYLATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Minor metabolism may occur in various tissues but hepatic metabolism constitutes the majority of metabolic processes of absorbed methyl salicylate. It is mainly hydrolyzed to salicylic acid via hepatic esterase enzymes. Conjugation with glycine forms salicyluric acid and conjugation with glucuronic forms ester or acyl and ether or phenolic glucuronide, which are the three main metabolites.
...EVIDENCE THAT CONSIDERABLE HYDROLYSIS OF ESTER OCCURS IN INTESTINAL TRACT... IN SOME SPECIES, SUCH AS RABBIT, MAY BE PARTLY EXCRETED AS SULFATE OR GLUCURONIC ACID CONJUGATE ON THE FREE HYDROXYL GROUP. CONJUGATION APPEARS TO TAKE PLACE BEFORE HYDROLYSIS OF THE METHYL ESTER.
For small doses 80% of the hepatic metabolism results from conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide. The two parallel pathways (glycine, glucuronide conjugation) have limited capacity and saturate easily above therapeutic doses. /Salicylates/
The biotransformation of salicylates takes place in many tissues, but particularly in the hepatic endoplasmic reticulum and mitochondria. The three chief metabolic products are salicyluric acid (the glycine conjugate), the ether or phenolic glucuronide, and the ester or acyl glucuronide. In addition, a small fraction is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and to 2,3-dihydroxybenzoic and 2,3,5-trihydroxybenzoic acids; gentisuric acid, the glycine conjugate of gentisic acid, is also formed. /Salicylates/

Wikipedia

Methyl_salicylate

Drug Warnings

OINTMENTS OR LINIMENTS ... . SHOULD NOT BE APPLIED TO BURNED AREAS OR TO OTHERWISE DAMAGED SKIN...USUALLY IN CONCN FROM 10-25% ... .
ABSORPTION OF METHYL SALICYLATE CAN OCCUR THROUGH THE SKIN, & DEATH HAS RESULTED FROM SYSTEMIC POISONING FROM THE LOCAL MISAPPLICATION OF THE DRUG. IT IS A COMMON PEDIATRIC POISON, & ITS USE SHOULD BE STRONGLY DISCOURAGED.
Children with fever and dehydration are particularly prone to intoxication from relatively small doses of salicylate. ... The use of aspirin is contraindicated in children and adolescents with febrile viral illnesses because of the risk of Reye's syndrome. /Salicylates/

Biological Half Life

The plasma half-life for salicylate is 2 to 3 hr in low doses and about 12 hr at usual anti-inflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication.
The plasma half-life for ... salicylate is 2 to 3 hr in low doses and about 12 hr at usual antiinflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication. /Salicylates/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Pharmaceuticals
Cosmetics -> Tonic; Skin conditioning; Soothing; Denaturant

Methods of Manufacturing

...OIL IS WATER-STEAM DISTILLED FROM LEAVES CHARGED INTO THE STILL AND ALLOWED TO MACERATE FOR SEVERAL HR TO HYDROLYZE GAULTHERIN GLUCOSIDE (METHYL SALICYLATE + GLUCOSE). DISTILLATION FROM 5-6 HR YIELDS APPROXIMATELY 0.7% ESSENTIAL OIL. OFTEN ADULTERATED BY CO-DISTILLING SWEET BIRCH BARK.
MOSTLY PREPD BY ESTERIFICATION OF SALICYLIC ACID WITH METHANOL. PRODUCT OF COMMERCE IS ABOUT 99% PURE.

General Manufacturing Information

Petroleum Refineries
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 2-hydroxy-, methyl ester: ACTIVE
WINTERGREEN: DESCRIPTION OF BOTANICAL SOURCE: EVERGREEN SHRUB WITH SLENDER, CREEPING STEMS, ASSURGENT, FLOWERING BRANCHES WITH LEAVES CLUSTERED AT TOP, WHITE, BELL-SHAPED FLOWERS BLOSSOMING IN JULY-AUGUST, FOLLOWED BY RED BERRIES (CHECKERBERRY). ...IN WOODS OF CANADA AND US.
VET: NATURAL & SYNTHETIC GRADES ARE USED INTERCHANGEABLY.
METHYL SALICYLATE MUST BE LABELED TO INDICATE WHETHER IT WAS MADE SYNTHETICALLY OR DISTILLED FROM...PLANTS...
IN USP, GAULTHERIA OIL, BETULA OIL, & METHYL SALICYLATE ARE COMBINED UNDER SAME TITLE...IT IS DIFFICULT TO DISTINGUISH BETWEEN THEM CHEMICALLY &...SAME TEST APPLY TO ALL. ...SLIGHT DIFFERENCES IN SPECIFIC GRAVITY & OPTICAL ACTIVITY BUT THESE FACTORS ARE NOT SUFFICIENTLY CHARACTERISTIC TO ENABLE DETECTION OF EITHER IN MIXT.

Analytic Laboratory Methods

QUANTITATIVE FOR METHYL SALICYLATE OFFICIAL FINAL ACTION, GAS CHROMATOGRAPHY.
NMR PROCEDURE IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF METHYL SALICYLATE AS DRUG ENTITY & IN WINTERGREEN OIL.
CONCN OF SALICYLATES OR OTHER COMPLEXING AGENTS IN 26 SAMPLES OF 20 DIFFERENT FLAVORS WAS DETERMINED. COLORIMETRIC METHOD PROVIDING SENSITIVITY TO APPROX 1 PPM WAS USED.

Storage Conditions

METHYL SALICYLATE SHOULD BE STORED AND DISPENSED IN TIGHT CONTAINERS.

Interactions

... The prolonged and excessive ingestion of analgesic mixtures containing salicylates in combination with acetaminophen or salicylamide can produce papillary necrosis and interstitial nephritis. /Salicylates/

Stability Shelf Life

SENSITIVE TO LIGHT AND HEAT

Dates

Last modified: 08-15-2023

Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases

Xavier Poitou, Pascaline Redon, Alexandre Pons, Emilie Bruez, Laurent Delière, Axel Marchal, Céline Cholet, Laurence Geny-Denis, Philippe Darriet
PMID: 34034050   DOI: 10.1016/j.foodchem.2021.130120

Abstract

Methyl salicylate (MeSA) is a plant metabolite that induces plant defence resistance and an odorous volatile compound presenting green nuances. This volatile compound was shown to be present in wine samples, sometimes at concentrations above its olfactory detection threshold. MeSA is localized in grapes, particularly in the skins and stems, and is extracted during red wine vinification. It was detected at the highest concentrations in wines of several grape varieties, made from grapes affected by cryptogamic diseases, namely downy mildew caused by Plasmopara viticola, and black rot caused by Guignardia bidwellii. It has also been detected in wines from vines affected by Esca, a Grapevine Trunk Disease. MeSA can also be considered to be a chemical marker in grapes and wine indicative of the level of development of several vine cryptogamic diseases.


Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids

Chi-Yuan Cheng, Tatiana V Brinzari, Zhigang Hao, Xiaotai Wang, Long Pan
PMID: 34009964   DOI: 10.1021/acs.jafc.1c00958

Abstract

Methyl salicylate, the major flavor component in wintergreen oil, is commonly used as food additives. It was found that amino acids can unexpectedly expedite methyl salicylate hydrolysis in an alkaline environment, while the detailed mechanism of this reaction merits investigation. Herein, the role of amino acid, more specifically, glycine, in methyl salicylate hydrolysis in aqueous solution was explored.
H NMR spectroscopy, combined with density functional theory calculations, was employed to investigate the methyl salicylate hydrolysis in the presence and absence of glycine at pH 9. The addition of glycine was found to accelerate the hydrolysis by an order of magnitude at pH 9, compared to that at pH 7. The end hydrolyzed product was confirmed to be salicylic acid, suggesting that glycine does not directly form an amide bond with methyl salicylate via aminolysis. Importantly, our results indicate that the
-hydroxyl substituent in methyl salicylate is essential for its hydrolysis due to an intramolecular hydrogen bond, and the carboxyl group of glycine is crucial to methyl salicylate hydrolysis. This study gains a new understanding of methyl salicylate hydrolysis that will be helpful in finding ways of stabilizing wintergreen oil as a flavorant in consumer food products that also contain amino acids.


New slow release mixture of (E)-β-farnesene with methyl salicylate to enhance aphid biocontrol efficacy in wheat ecosystem

Jiahui Liu, Xiaojing Zhao, Yidi Zhan, Kang Wang, Frederic Francis, Yong Liu
PMID: 33773020   DOI: 10.1002/ps.6378

Abstract

Semiochemical use is a promising way to reduce damage from pests by improving natural control in agro-ecosystems. The aphid alarm pheromone (E)-β-farnesene (EβF) and herbivore-induced methyl salicylate (MeSA) are two volatile cues to induce changes in aphid behavior with functional significance. Because of limitations related to the volatility and oxidization of EβF and MeSA under natural conditions, slow-release and antioxidant techniques should be developed and optimized before application. Here, a slow-release alginate bead of EβF mixed with MeSA was first designed and manufactured. We hypothesized that a mixture of these two semiochemicals could be effective in controlling Sitobion miscanthi in wheat crops. Both MeSA and EβF in alginate beads were released stably and continuously for at least 15 days in the laboratory, whereas EβF in paraffin oil and pure MeSA were released for only 2 and 7 days, respectively. In 2018 field experiments, EβF and MeSA alone or in association significantly decreased the abundance of alate and apterous aphids. An increased abundance of mummified aphids enhanced by higher parasitism rates was observed when using EβF and MeSA in association, with a significant reduction of apterous abundance, more so than EβF or MeSA alone. In 2019, plots treated with a mixture of EβF and MeSA showed significantly decreased abundance of alate and apterous aphids with higher parasitism rates compared with the control. The new slow-release alginate bead containing a mixture of EβF with MeSA could be the most efficient formulation to control S. miscanthi population by attracting parasitoids in the wheat agro-ecosystem. © 2021 Society of Chemical Industry. © 2021 Society of Chemical Industry.


Effect of high pressure processing on migration characteristics of polypropylene used in food contact materials

Yoon S Song, John L Koontz, Rima O Juskelis, Eduardo Patazca, William Limm, Kun Zhao
PMID: 33539274   DOI: 10.1080/19440049.2020.1861341

Abstract

The migration of small molecular mass organic compounds from polypropylene (PP) copolymer films into food simulants during and after high pressure processing (HPP) was studied. An overlapping temperature profile was developed to isolate the pressure effect of HPP (700 MPa, 71°C, 5 min) from equivalent thermal processing (TP) at atmospheric pressure (0.1 MPa). Chloroform, toluene, methyl salicylate, and phenylcyclohexane were chosen as surrogate compounds, and were spiked into test polymer films at concentrations of 762-1152 mg kg
by a solvent soaking technique. Migration (w/w) of surrogate compounds from loaded PP films into Miglyol 812 (a medium-chain triglyceride mixture) and 10% ethanol was quantified by headspace GC/MS during HPP and TP, and subsequent storage at 25°C for up to 10 days. HPP significantly delayed migration of the surrogates from PP into both food simulants relative to TP. The average migrations into Miglyol after TP and HPP were 92.2-109% and 16-60.6%, respectively. Diffusion coefficients estimated by migration modelling showed a reduction of more than two orders of magnitude for all surrogate compounds under high pressure at 700 MPa (
= 8.0) relative to equivalent TP at 0.1 MPa (
= 13.1). The relative T
increase of PP copolymer under compression at 700 MPa was estimated as T
+94°C. For 10% ethanol, average migrations after TP and HPP were 9.3-50.9% and 8.6-22.8%, respectively. During extended storage, migration into both simulants from HPP-treated samples was initially slower than that from untreated or TP-treated films. However, after 8-24 hours of storage, the differences in percent migration of selected surrogates were not significant (
> .05) among the treated PP films. Therefore, the physical changes of PP films that occur during HPP appear to be reversible with a return to their original dimensions and diffusion properties after decompression.


Seed treatment and foliar application of methyl salicylate (MeSA) as a defense mechanism in rice plants against the pathogenic bacterium, Xanthomonas oryzae pv. oryzae

Kandasamy Kalaivani, Marimuthu Maruthi-Kalaiselvi, Sengottayan Senthil-Nathan
PMID: 33357540   DOI: 10.1016/j.pestbp.2020.104718

Abstract

Methyl salicylate (MeSA) is a volatile biological compound synthesized from salicylic acid (SA) and is a plant hormone that helps defend against pests and pathogens. A major bacterial pathogen of rice, Xanthomonas oryzae pv. oryzae (Xoo) causes severe disease. Seed and plant treatments with MeSA can stimulate the defense enzyme peroxidase (POD) in plants. Response of peroxidase activity in rice (Oryza sativa L) cultivars IR 20, IR 50, IR 64, ASD 16, ASD 19 and ADT 46 to MeSA were measured under greenhouse conditions. Treatments of rice seedlings with MeSA at 50 and 100 mg L
significantly upregulated POD expression in the plants. The activity of POD was also significantly upregulated when plants were inoculated with bacterial blight. Effects were stronger in ASD 16, ASD 19 and ADT 46 and were more pronounced in high dose treatment (100 mg L
) when inoculated with bacterial blight condition and the effects were dose dependent, although the relationship between dose and rice varieties were not always linear. The pathogenic related (PR) protein bands at 33 kDa and 14 kDa were identified in treatments of 100 mg L
MeSA in the presence of bacterial blight disease. Band intensity was estimated to be twice that of those from pathogen induce MeSA levels in rice plants. These results suggest that treatment with MeSA can significantly increase the POD defense related enzyme by altering the plant physiology in ways that may be beneficial for crop protection.


Methyl Salicylate Fails to Enhance Arthropod Predator Abundance or Predator to Pest Ratios in Cotton

Steven E Naranjo, James R Hagler, John A Byers
PMID: 33399185   DOI: 10.1093/ee/nvaa175

Abstract

Conservation biological control is a fundamental tactic in integrated pest management (IPM). Greater biological control services can be achieved by enhancing agroecosystems to be more favorable to the presence, survival, and growth of natural enemy populations. One approach that has been tested in numerous agricultural systems is the deployment of synthetic chemicals that mimic those produced by the plant when under attack by pests. These signals may attract arthropod natural enemies to crop habitats and thus potentially improve biological control activity locally. A 2-yr field study was conducted in the cotton agroecosystem to evaluate the potential of synthetic methyl salicylate (MeSA) to attract native arthropod natural enemies and to enhance biological control services on two key pests. Slow-release packets of MeSA were deployed in replicated cotton plots season long. The abundance of multiple taxa of natural enemies and two major pests were monitored weekly by several sampling methods. The deployment of MeSA failed to increase natural enemy abundance and pest densities did not decline. Predator to prey ratios, used as a proxy to estimate biological control function, also largely failed to increase with MeSA deployment. One exception was a season-long increase in the ratio of Orius tristicolor (White) (Hemiptera: Anthocoridae) to Bemisia argentifolii Bellows and Perring (= Bemisia tabaci MEAM1) (Hemiptera: Aleyrodidae) adults within the context of biological control informed action thresholds. Overall results suggest that MeSA would not likely enhance conservation biological control by the natural enemy community typical of U.S. western cotton production systems.


Effect of Leaf Maturity on Host Habitat Location by the Egg-Larval Parasitoid Ascogaster reticulata

Suguru Komatsuzaki, Narisara Piyasaengthong, Shigeru Matsuyama, Yooichi Kainoh
PMID: 33523390   DOI: 10.1007/s10886-021-01250-5

Abstract

Adoxophyes honmai, a serious pest of tea plants, prefers to lay eggs on mature tea leaves rather than young leaves. Here, we examined a hypothesis that Ascogaster reticulata, an egg-larval parasitoid of A. honmai, increases the likelihood of encountering host egg masses by searching mature tea leaves when host-derived cues are not available. In a dual-choice bioassay using a four-arm olfactometer, A. reticulata preferred odor from intact, mature leaves versus young leaves. Based on volatile analysis with gas chromatography-mass spectrometry (GC-MS), we identified 5 and 10 compounds from mature and young leaf volatiles, respectively. The 5 components in the extract from intact mature leaves included (Z)-3-hexenyl acetate, (E)-β-ocimene, linalool, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and methyl salicylate. When each individual compound, or quaternary and quintenary blends of them, ratios of which were adjusted to match those of mature leaf volatiles, were provided, parasitoids preferred the full mixture and the quaternary blend devoid of DMNT to the solvent control. Methyl salicylate, one of the components of preferred blends, was not detected among young leaf volatiles. We concluded that the volatile composition of tea leaves changes, depending on their maturity, and that this composition affects foraging behavior of the parasitoid, which is closely related to the host herbivore's oviposition preference.


Excited-State Intramolecular Proton Transfer: A Short Introductory Review

Hem C Joshi, Liudmil Antonov
PMID: 33803102   DOI: 10.3390/molecules26051475

Abstract

In this short review, we attempt to unfold various aspects of excited-state intramolecular proton transfer (ESIPT) from the studies that are available up to date. Since Weller's discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic and it has become an attractive field of research because of its manifold applications. Here, we discuss some critical aspects of ESIPT and tautomerization from the mechanistic viewpoint. We address excitation wavelength dependence, anti-Kasha ESIPT, fast and slow ESIPT, reversibility and irreversibility of ESIPT, hydrogen bonding and geometrical factors, excited-state double proton transfer (ESDPT), concerted and stepwise ESDPT.


Genome-wide identification and characterization of bZIP transcription factors and their expression profile under abiotic stresses in Chinese pear (Pyrus bretschneideri)

Muhammad Aamir Manzoor, Muhammad Mudassar Manzoor, Guohui Li, Muhammad Abdullah, Wang Han, Han Wenlong, Awais Shakoor, Muhammad Waheed Riaz, Shamsur Rehman, Yongping Cai
PMID: 34503442   DOI: 10.1186/s12870-021-03191-3

Abstract

In plants, basic leucine zipper transcription factors (TFs) play important roles in multiple biological processes such as anthesis, fruit growth & development and stress responses. However, systematic investigation and characterization of bZIP-TFs remain unclear in Chinese white pear. Chinese white pear is a fruit crop that has important nutritional and medicinal values.
In this study, 62 bZIP genes were comprehensively identified from Chinese Pear, and 54 genes were distributed among 17 chromosomes. Frequent whole-genome duplication (WGD) and dispersed duplication (DSD) were the major driving forces underlying the bZIP gene family in Chinese white pear. bZIP-TFs are classified into 13 subfamilies according to the phylogenetic tree. Subsequently, purifying selection plays an important role in the evolution process of PbbZIPs. Synteny analysis of bZIP genes revealed that 196 orthologous gene pairs were identified between Pyrus bretschneideri, Fragaria vesca, Prunus mume, and Prunus persica. Moreover, cis-elements that respond to various stresses and hormones were found on the promoter regions of PbbZIP, which were induced by stimuli. Gene structure (intron/exon) and different compositions of motifs revealed that functional divergence among subfamilies. Expression pattern of PbbZIP genes differential expressed under hormonal treatment abscisic acid, salicylic acid, and methyl jasmonate in pear fruits by real-time qRT-PCR.
Collectively, a systematic analysis of gene structure, motif composition, subcellular localization, synteny analysis, and calculation of synonymous (Ks) and non-synonymous (Ka) was performed in Chinese white pear. Sixty-two bZIP-TFs in Chinese pear were identified, and their expression profiles were comprehensively analyzed under ABA, SA, and MeJa hormones, which respond to multiple abiotic stresses and fruit growth and development. PbbZIP gene occurred through Whole-genome duplication and dispersed duplication events. These results provide a basic framework for further elucidating the biological function characterizations under multiple developmental stages and abiotic stress responses.


Human volunteer study of the decontamination of chemically contaminated hair and the consequences for systemic exposure

Samuel Collins, Thomas James, Felicity Southworth, Louise Davidson, Natalie Williams, Emily Orchard, Tim Marczylo, Richard Amlôt
PMID: 33257756   DOI: 10.1038/s41598-020-77930-1

Abstract

The decontamination of exposed persons is a priority following the release of toxic chemicals. Efficacious decontamination reduces the risk of harm to those directly affected and prevents the uncontrolled spread of contamination. Human studies examining the effectiveness of emergency decontamination procedures have primarily focused on decontaminating skin, with few examining the decontamination of hair and scalp. We report the outcome of two studies designed to evaluate the efficacy of current United Kingdom (UK) improvised, interim and specialist mass casualty decontamination protocols when conducted in sequence. Decontamination efficacy was evaluated using two chemical simulants, methyl salicylate (MeS) and benzyl salicylate (BeS) applied to and recovered from the hair of volunteers. Twenty-four-hour urinary MeS and BeS were measured as a surrogate for systemic bioavailability. Current UK decontamination methods performed in sequence were partially effective at removing MeS and BeS from hair and underlying scalp. BeS and MeS levels in urine indicated that decontamination had no significant effect on systemic exposure raising important considerations with respect to the speed of decontamination. The decontamination of hair may therefore be challenging for first responders, requiring careful management of exposed persons following decontamination. Further work to extend these studies is required with a broader range of chemical simulants, a larger group of volunteers and at different intervention times.


Explore Compound Types